Product packaging for Albaspidin AP(Cat. No.:CAS No. 59092-91-0)

Albaspidin AP

Cat. No.: B149938
CAS No.: 59092-91-0
M. Wt: 418.4 g/mol
InChI Key: KINDGCLGBSBXOD-UHFFFAOYSA-N
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Description

Albaspidin AP is a natural product found in Dryopteris villarii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O8 B149938 Albaspidin AP CAS No. 59092-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-4-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-7-12(24)14-16(26)11(18(28)22(5,6)20(14)30)8-10-15(25)13(9(2)23)19(29)21(3,4)17(10)27/h25-28H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINDGCLGBSBXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of Albaspidin AP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaspidin AP, a phloroglucinol derivative, has emerged as a compound of interest in oncological research. Its primary mechanism of action is the inhibition of Fatty Acid Synthase (FAS), a key enzyme in de novo lipogenesis that is frequently overexpressed in cancer cells. This inhibition triggers a cascade of downstream events, leading to cancer cell death. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its molecular target, downstream signaling pathways, and its effects on cancer cell viability. While direct, comprehensive studies on this compound are limited, a strong mechanistic hypothesis can be formulated based on the well-documented consequences of FAS inhibition in cancer biology.

Core Mechanism: Inhibition of Fatty Acid Synthase (FAS)

The central mechanism of action of this compound is the inhibition of Fatty Acid Synthase (FAS). FAS is a crucial enzyme responsible for the synthesis of palmitate, a saturated fatty acid, from acetyl-CoA and malonyl-CoA. In normal, healthy cells, FAS activity is generally low, as these cells primarily rely on exogenous fatty acids. However, many cancer cells exhibit a heightened dependence on de novo fatty acid synthesis to support rapid proliferation, membrane biogenesis, and signaling molecule production. This metabolic shift makes FAS a compelling target for anticancer therapies.

This compound has been identified as an inhibitor of FAS with a reported half-maximal inhibitory concentration (IC50) as noted in the following table.

Compound Target IC50 (µM)
This compoundFatty Acid Synthase (FAS)71.7[1]

Experimental Protocol: In Vitro FAS Inhibition Assay (General Protocol)

A typical experiment to determine the IC50 of a compound against FAS involves the following steps:

  • Enzyme and Substrate Preparation: Purified FAS enzyme is prepared. The substrates, acetyl-CoA and malonyl-CoA (one of which is radiolabeled, e.g., [14C]malonyl-CoA), and the cofactor NADPH are prepared in a suitable buffer.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrates to a reaction mixture containing the FAS enzyme and the various concentrations of this compound.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination and Measurement: The reaction is stopped, and the amount of radiolabeled palmitate formed is quantified using a scintillation counter.

  • Data Analysis: The percentage of FAS inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Downstream Signaling Pathways Affected by FAS Inhibition

The inhibition of FAS by this compound is hypothesized to trigger a cascade of events within the cancer cell, primarily impacting critical survival signaling pathways. The most prominent of these is the PI3K/Akt pathway.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Emerging evidence suggests a strong link between FAS activity and the PI3K/Akt pathway.

The proposed mechanism is as follows:

  • FAS Inhibition: this compound inhibits FAS, leading to a depletion of endogenous fatty acids.

  • Disruption of Membrane Integrity and Signaling Platforms: The reduction in fatty acid synthesis can alter the composition of cellular membranes, including lipid rafts, which are critical for the proper functioning of receptor tyrosine kinases (RTKs) that are upstream activators of the PI3K/Akt pathway.

  • Downregulation of Akt Phosphorylation: By disrupting these signaling platforms, FAS inhibition can lead to a decrease in the phosphorylation and subsequent activation of Akt.

  • Induction of Apoptosis and Cell Cycle Arrest: The downregulation of the pro-survival PI3K/Akt pathway is a key event that can trigger programmed cell death (apoptosis) and halt the cell cycle.

Diagram: Proposed Signaling Pathway of this compound Action

Albaspidin_AP_Mechanism cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Albaspidin_AP This compound FAS Fatty Acid Synthase (FAS) Albaspidin_AP->FAS Inhibits Fatty_Acids Fatty Acids FAS->Fatty_Acids Synthesizes Fatty_Acids->RTK Maintains membrane integrity for RTK function PI3K->PIP2 pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest

Caption: Proposed mechanism of this compound.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

To investigate the effect of this compound on the PI3K/Akt pathway, a Western blot analysis would be performed as follows:

  • Cell Culture and Treatment: Cancer cells (e.g., breast, prostate, or lung cancer cell lines) are cultured to a suitable confluency and then treated with varying concentrations of this compound for a specified time.

  • Protein Extraction: After treatment, cells are lysed to extract total protein. The protein concentration is quantified using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), and other relevant pathway proteins. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

  • Imaging and Analysis: The chemiluminescent signals are captured using an imaging system, and the band intensities are quantified to determine the relative changes in protein expression and phosphorylation levels.

Cellular Effects of this compound

The inhibition of FAS and the subsequent disruption of downstream signaling pathways culminate in significant anti-cancer effects at the cellular level, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. By inhibiting the pro-survival PI3K/Akt pathway, this compound is expected to lower the threshold for apoptosis induction.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method to detect and quantify apoptosis:

  • Cell Treatment: Cancer cells are treated with this compound at various concentrations for a defined period.

  • Cell Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

  • Data Interpretation: An increase in the percentage of Annexin V-positive cells with this compound treatment indicates the induction of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, the disruption of signaling pathways by FAS inhibition can also lead to a halt in the cell cycle, preventing cancer cells from proliferating.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Fixation: Cancer cells are treated with this compound. After treatment, the cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • DNA Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.

  • Data Analysis: The resulting data is plotted as a histogram, which shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in a particular phase (e.g., G1 or G2/M) following treatment with this compound would indicate cell cycle arrest at that checkpoint.

Summary and Future Directions

Diagram: Experimental Workflow for Investigating this compound's Mechanism of Action

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Treat Cancer Cells with this compound fas_inhibition Confirm FAS Inhibition (Enzymatic Assay) start->fas_inhibition cytotoxicity Assess Cytotoxicity (MTT/CCK8 Assay) start->cytotoxicity apoptosis Analyze Apoptosis (Annexin V/PI Staining) start->apoptosis cell_cycle Analyze Cell Cycle (PI Staining) start->cell_cycle western_blot Investigate Signaling Pathways (Western Blot for p-Akt, etc.) start->western_blot ic50 Determine IC50 for FAS Inhibition & Cytotoxicity fas_inhibition->ic50 cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic Cell Population apoptosis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Changes in Protein Expression/Phosphorylation western_blot->protein_exp conclusion Elucidate Mechanism of Action ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: Workflow for elucidating this compound's mechanism.

Further research is warranted to fully elucidate the intricate molecular details of this compound's action. This includes comprehensive studies to identify its IC50 values for cytotoxicity across a broad panel of cancer cell lines, detailed investigations into its effects on other signaling pathways potentially linked to FAS inhibition (such as the STAT3 pathway), and in vivo studies to validate its anti-tumor efficacy and safety profile. Such studies will be crucial for advancing this compound as a potential therapeutic agent in the fight against cancer.

References

Albaspidin AP: A Phloroglucinol Derivative with Potent Fatty Acid Synthase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AP is a naturally occurring acylphloroglucinol that has garnered significant interest within the scientific community for its notable biological activity. This technical guide provides a comprehensive overview of the discovery, natural sources, and biochemical properties of this compound, with a particular focus on its role as a potent inhibitor of fatty acid synthase (FAS). Detailed experimental protocols and an examination of its mechanism of action are presented to support further research and drug development efforts.

Discovery and Natural Sources

This compound belongs to a class of phloroglucinol compounds that are characteristic secondary metabolites of ferns belonging to the Dryopteris genus. Historically, extracts from the rhizomes of these ferns have been used in traditional medicine for their anthelmintic properties. The isolation and characterization of specific bioactive compounds, such as this compound, have elucidated the molecular basis for these and other therapeutic effects.

The primary natural source of this compound is the rhizomes of Dryopteris crassirhizoma.[1] This fern species, found in Asia, is a rich source of a variety of acylphloroglucinols. Bioassay-guided fractionation of methanol extracts from the rhizomes of Dryopteris crassirhizoma led to the identification of this compound as a potent inhibitor of fatty acid synthase.[1]

Chemical Structure

The chemical structure of this compound is characterized by a dimeric phloroglucinol backbone. The precise IUPAC name and other chemical identifiers are important for accurate documentation and procurement.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its potent inhibition of fatty acid synthase (FAS).[1] FAS is a key enzyme in the de novo biosynthesis of fatty acids and is often overexpressed in cancer cells and is implicated in obesity. By inhibiting FAS, this compound disrupts the supply of fatty acids necessary for rapid cell proliferation and membrane synthesis, making it a promising candidate for anticancer and anti-obesity drug development.

Fatty Acid Synthase Inhibition

In vitro studies have demonstrated that this compound is a potent inhibitor of fatty acid synthase. The inhibitory activity of this compound and related acylphloroglucinols isolated from Dryopteris crassirhizoma has been quantified, providing valuable data for comparative analysis.

Table 1: Fatty Acid Synthase Inhibitory Activity of Acylphloroglucinols from Dryopteris crassirhizoma [1]

CompoundIC50 (μM)
Flavaspidic acid AB23.1 ± 1.4
Flavaspidic acid PB25.4 ± 1.9
Flavaspidic acid BB28.5 ± 2.2
Dryocrassin ABBA30.2 ± 2.5
Norflavaspidic acid AB33.7 ± 2.8
Norflavaspidic acid PB38.1 ± 3.1
Norflavaspidic acid BB42.6 ± 3.5
Filixic acid ABA55.3 ± 4.1
Filixic acid PBP62.8 ± 4.7
This compound 71.7 ± 3.9
Downstream Signaling Pathways

The inhibition of fatty acid synthase by this compound is expected to have significant downstream effects on cellular signaling pathways that are dependent on lipid metabolism. While direct studies on the specific signaling effects of this compound are limited, the consequences of FAS inhibition are known to impact key pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. FAS inhibition can lead to a decrease in the availability of palmitate, a key product of FAS, which can in turn affect membrane lipid composition and the function of membrane-associated signaling proteins.

FAS_Inhibition_Pathway cluster_cell Cancer Cell Albaspidin_AP This compound FAS Fatty Acid Synthase (FAS) Albaspidin_AP->FAS Inhibition Fatty_Acids Fatty Acid Biosynthesis FAS->Fatty_Acids Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) Fatty_Acids->Signaling Modulates Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes

Inhibitory action of this compound on the Fatty Acid Synthase pathway.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and analysis of acylphloroglucinols from Dryopteris species.

Extraction and Bioassay-Guided Fractionation of this compound

This protocol outlines the general procedure for isolating this compound from the rhizomes of Dryopteris crassirhizoma based on its fatty acid synthase inhibitory activity.

Extraction_Workflow Start Dried Rhizomes of Dryopteris crassirhizoma Extraction Methanol Extraction Start->Extraction Partition Solvent Partitioning (e.g., with Ethyl Acetate) Extraction->Partition Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partition->Chromatography FAS_Assay Fatty Acid Synthase Inhibitory Assay Chromatography->FAS_Assay Active_Fractions Collection of Active Fractions FAS_Assay->Active_Fractions Guide Purification Further Purification (e.g., HPLC) Active_Fractions->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

References

The Enigmatic Assembly of Albaspidin AP: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AP, a prominent member of the acylphloroglucinol class of natural products, has garnered significant interest for its potential therapeutic applications. Found primarily in ferns of the Dryopteris genus, this dimeric phloroglucinol derivative exhibits a complex chemical architecture that hints at an equally intricate biosynthetic origin. This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of this compound biosynthesis in plants. While the complete enzymatic machinery remains to be fully elucidated, this document synthesizes the available evidence to present a robust model for its formation, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Core Biosynthetic Framework: From Simple Precursors to a Dimeric Scaffold

The biosynthesis of this compound is believed to follow the well-established polyketide pathway for the formation of its core phloroglucinol rings. This pathway is initiated with the condensation of simple metabolic precursors, followed by a series of tailoring reactions including acylation, cyclization, methylation, and dimerization.

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis
Compound Chemical Class Plausible Role in Biosynthesis
Acetyl-CoAThioesterPrimary building block for the polyketide chain.
Malonyl-CoAThioesterExtender unit for the growing polyketide chain.
Butyryl-CoAThioesterStarter unit for the formation of the butyryl side chain.
PhlorobutyrophenoneAcylphloroglucinolMonomeric precursor to both rings of this compound.
Filicinic AcidAcylphloroglucinolCyclized monomeric precursor.
Monomeric Methylated PhloroglucinolsAcylphloroglucinolIntermediates undergoing dimerization.

The Hypothesized Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that can be conceptually divided into four key stages:

  • Formation of the Phloroglucinol Core: A Type III polyketide synthase (PKS) is proposed to catalyze the initial condensation of a starter molecule, likely butyryl-CoA, with three molecules of malonyl-CoA. This is followed by an intramolecular Claisen condensation to yield the phloroglucinol ring structure, phlorobutyrophenone.

  • Formation of the Filicinic Acid Moiety: One molecule of phlorobutyrophenone is thought to undergo an intramolecular cyclization to form the characteristic five-membered ring of filicinic acid. This step is likely catalyzed by a cyclase enzyme.

  • Tailoring Reactions (Methylation): Both the phlorobutyrophenone and filicinic acid monomers are believed to be methylated by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

  • Dimerization: The final step involves the oxidative coupling of the methylated phlorobutyrophenone and filicinic acid monomers to form the methylene bridge that characterizes this compound. This dimerization could be enzyme-mediated or occur non-enzymatically through a biomimetic-type reaction.

This compound Biosynthesis Pathway cluster_0 I. Phloroglucinol Core Formation cluster_1 II. Filicinic Acid Moiety Formation cluster_2 III. Tailoring (Methylation) cluster_3 IV. Dimerization Butyryl-CoA Butyryl-CoA PKS Type III PKS Butyryl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Phlorobutyrophenone Phlorobutyrophenone PKS->Phlorobutyrophenone Phlorobutyrophenone_2 Phlorobutyrophenone Phlorobutyrophenone_3 Phlorobutyrophenone Cyclase Cyclase Phlorobutyrophenone_2->Cyclase Filicinic_Acid Filicinic_Acid Cyclase->Filicinic_Acid OMT1 OMT Phlorobutyrophenone_3->OMT1 Filicinic_Acid_2 Filicinic Acid OMT2 OMT Filicinic_Acid_2->OMT2 Methylated_Phlorobutyrophenone Methylated Phlorobutyrophenone OMT1->Methylated_Phlorobutyrophenone Methylated_Filicinic_Acid Methylated Filicinic Acid OMT2->Methylated_Filicinic_Acid Methylated_Phlorobutyrophenone_2 Methylated Phlorobutyrophenone Dimerization_Enzyme Dimerization (Enzymatic or Non-enzymatic) Methylated_Phlorobutyrophenone_2->Dimerization_Enzyme Methylated_Filicinic_Acid_2 Methylated Filicinic Acid Methylated_Filicinic_Acid_2->Dimerization_Enzyme Albaspidin_AP This compound Dimerization_Enzyme->Albaspidin_AP

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Protocols

While specific protocols for the enzymes in this compound biosynthesis are not yet established, the following general methodologies can be adapted for their study.

Protocol 1: Heterologous Expression and Characterization of a Candidate Type III PKS from Dryopteris
  • Gene Identification and Cloning:

    • Perform transcriptome analysis of Dryopteris rhizomes to identify putative Type III PKS genes.

    • Design primers based on conserved PKS sequences to amplify the full-length cDNA.

    • Clone the amplified cDNA into a suitable expression vector (e.g., pET vector for E. coli expression).

  • Heterologous Expression:

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

    • Harvest the cells and lyse them by sonication.

  • Protein Purification:

    • Purify the recombinant PKS using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

    • Assess the purity of the protein by SDS-PAGE.

  • Enzyme Assays:

    • Prepare a reaction mixture containing the purified enzyme, butyryl-CoA as the starter molecule, and malonyl-CoA as the extender molecule in a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the reaction products by HPLC-MS to identify the formation of phlorobutyrophenone.

PKS Characterization Workflow Transcriptome_Analysis Transcriptome Analysis of Dryopteris Rhizomes Gene_Identification Identify Putative Type III PKS Genes Transcriptome_Analysis->Gene_Identification Cloning Clone PKS cDNA into Expression Vector Gene_Identification->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay Enzyme Assay with Butyryl-CoA and Malonyl-CoA Purification->Enzyme_Assay Product_Analysis Product Analysis by HPLC-MS Enzyme_Assay->Product_Analysis

Caption: Experimental workflow for PKS characterization.

Protocol 2: In Vitro Assay for O-Methyltransferase (OMT) Activity
  • Enzyme Source:

    • Prepare a crude protein extract from Dryopteris rhizomes or use a heterologously expressed and purified candidate OMT.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Add the substrate (phlorobutyrophenone or filicinic acid), S-adenosyl-L-methionine (SAM) as the methyl donor, and the enzyme preparation.

  • Incubation and Product Extraction:

    • Incubate the reaction mixture at an optimal temperature for a defined period.

    • Terminate the reaction by adding an equal volume of methanol.

    • Centrifuge to remove precipitated protein and collect the supernatant.

  • Product Analysis:

    • Analyze the supernatant by HPLC-MS to detect the formation of methylated products, identified by a mass shift corresponding to the addition of a methyl group.

Protocol 3: Identification and Quantification of this compound and its Precursors in Dryopteris Extracts by HPLC-MS
  • Sample Preparation:

    • Extract dried and powdered Dryopteris rhizomes with a suitable solvent (e.g., methanol or acetone).

    • Filter the extract and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

  • HPLC-MS Analysis:

    • Use a C18 reversed-phase HPLC column for separation.

    • Employ a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile or methanol.

    • Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Orbitrap) for high-resolution mass detection and fragmentation analysis.

  • Compound Identification and Quantification:

    • Identify this compound and its putative precursors by comparing their retention times, accurate masses, and fragmentation patterns with those of authentic standards or with data from the literature.

    • For quantification, construct a calibration curve using an authentic standard of this compound.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is currently unknown. However, the production of secondary metabolites in plants is typically regulated by a complex network of signaling pathways in response to developmental cues and environmental stresses.

Regulatory Network Hypothesis Developmental_Cues Developmental Cues (e.g., tissue specificity) Signal_Transduction Signal Transduction Pathways (e.g., Jasmonic Acid, Salicylic Acid) Developmental_Cues->Signal_Transduction Environmental_Stresses Environmental Stresses (e.g., herbivory, pathogen attack) Environmental_Stresses->Signal_Transduction Transcription_Factors Transcription Factors Signal_Transduction->Transcription_Factors Biosynthetic_Genes This compound Biosynthetic Genes (PKS, Cyclase, OMTs, etc.) Transcription_Factors->Biosynthetic_Genes Albaspidin_AP_Production This compound Production Biosynthetic_Genes->Albaspidin_AP_Production

Caption: Hypothetical regulatory network of this compound biosynthesis.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound presents an exciting frontier in plant biochemistry. Future research should focus on:

  • Identification and characterization of the key enzymes: This includes the specific Type III PKS, cyclase, and O-methyltransferases involved in the pathway.

  • Understanding the dimerization mechanism: Determining whether the final step is enzymatic or spontaneous is crucial.

  • Investigating the regulatory network: Uncovering the signaling pathways and transcription factors that control this compound production will be key for metabolic engineering efforts.

  • Metabolic engineering: Once the pathway is fully characterized, there is potential to produce this compound and related compounds in heterologous systems such as yeast or other plants, enabling a sustainable supply for pharmacological research and development.

This technical guide provides a framework based on current knowledge to stimulate and guide future research into the fascinating biosynthesis of this compound. The unraveling of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this promising natural product.

Albaspidin AP: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaspidin AP is a naturally occurring phloroglucinol derivative isolated from the rhizomes of Dryopteris crassirhizoma Nakai. As a member of the acylphloroglucinol class of compounds, it has garnered interest for its biological activities, most notably its inhibitory action against fatty acid synthase (FAS). This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physicochemical properties, and known biological effects. The document further details experimental protocols for its isolation and bioactivity assessment and explores its potential mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

For the closely related compound, Albaspidin AA, the chemical structure is well-defined. Its IUPAC name is 2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one, and its canonical SMILES string is CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O.[3] It is plausible that this compound shares a similar structural backbone.

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₂H₂₆O₈[2][3]
Molecular Weight 418.44 g/mol [2][3]
CAS Number 59092-91-0[2]
Compound Type Phenol, Acylphloroglucinol[1]
Botanical Source The rhizomes of Dryopteris crassirhizoma Nakai[1]
Purity ≥98% (Commercially available)[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1]

Table 1: Physicochemical Properties of this compound

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its role as an inhibitor of fatty acid synthase (FAS).[3][4] FAS is a key enzyme in the de novo biosynthesis of fatty acids and is often overexpressed in cancer cells and implicated in obesity.[3][4]

Fatty Acid Synthase (FAS) Inhibition

This compound has been shown to inhibit fatty acid synthase with an IC₅₀ value of 71.7 µM.[3][4] This inhibitory activity suggests that this compound could be a promising candidate for further investigation as a therapeutic agent for cancer and obesity.[3][4]

A logical workflow for the investigation of this compound's FAS inhibitory activity is depicted below.

FAS_Inhibition_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Isolation Isolation of this compound from Dryopteris crassirhizoma Purification Purification by Column Chromatography Isolation->Purification FAS_Assay Fatty Acid Synthase Inhibition Assay Purification->FAS_Assay IC50 IC50 Determination FAS_Assay->IC50 Data Quantitative Analysis IC50->Data Conclusion Conclusion on Inhibitory Potency Data->Conclusion

Figure 1: Experimental workflow for assessing FAS inhibition.
Potential Impact on Signaling Pathways

While specific studies on the effects of this compound on major signaling pathways are limited, its inhibition of FAS suggests potential downstream effects on pathways regulated by lipid metabolism. The PI3K/Akt/mTOR and protein tyrosine kinase signaling pathways are often interconnected with cellular metabolism and cancer cell proliferation. However, direct evidence of this compound modulating these pathways is yet to be established.

A hypothetical signaling pathway illustrating the potential downstream effects of FAS inhibition is presented below.

Signaling_Pathway Albaspidin_AP This compound FAS Fatty Acid Synthase (FAS) Albaspidin_AP->FAS inhibits Fatty_Acids Fatty Acid Synthesis FAS->Fatty_Acids catalyzes Signaling Downstream Signaling Pathways (e.g., PI3K/Akt/mTOR) Fatty_Acids->Signaling modulates Proliferation Cell Proliferation & Survival Signaling->Proliferation regulates

Figure 2: Potential impact of this compound on signaling.

Experimental Protocols

Isolation of this compound from Dryopteris crassirhizoma

A general method for the isolation of acylphloroglucinol derivatives from Dryopteris crassirhizoma involves column chromatography.[1]

Methodology:

  • Extraction: The rhizomes of Dryopteris crassirhizoma Nakai are collected, dried, and powdered. The powdered material is then extracted with a suitable solvent such as ethanol or methanol.

  • Fractionation: The crude extract is subjected to fractionation using column chromatography. A common stationary phase used is buffered silica gel.

  • Purification: Further purification is achieved using Sephadex column chromatography.

  • Identification: The isolated constituents are identified using chemical and spectroscopic methods, such as NMR (¹H-NMR and ¹³C-NMR) and mass spectrometry.[1]

Fatty Acid Synthase (FAS) Inhibition Assay

The inhibitory activity of this compound on FAS can be determined using a spectrophotometric assay that measures the oxidation of NADPH. A generic protocol is outlined below, which should be optimized for the specific experimental conditions.

Methodology:

  • Enzyme Preparation: Purified fatty acid synthase is obtained from a commercial source or prepared from a suitable biological source.

  • Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., potassium phosphate buffer), acetyl-CoA, malonyl-CoA, and NADPH.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the FAS enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

  • IC₅₀ Determination: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound presents itself as a noteworthy natural product with confirmed inhibitory activity against fatty acid synthase. This property positions it as a molecule of interest for further investigation in the context of cancer and metabolic disorders. However, a significant knowledge gap remains concerning its precise chemical structure, a comprehensive profile of its physicochemical properties, and its broader biological activities.

Future research should prioritize the definitive structural elucidation of this compound. Furthermore, a more extensive evaluation of its inhibitory activity against a panel of cancer cell lines and in animal models of obesity and cancer is warranted. Elucidating its specific effects on key signaling pathways, such as the PI3K/Akt/mTOR and protein tyrosine kinase pathways, will be crucial in understanding its mechanism of action and therapeutic potential. The development of a robust synthetic route would also be beneficial for producing larger quantities of the compound for in-depth preclinical studies. Through these concerted efforts, the full therapeutic potential of this compound can be explored.

References

Albaspidin AP: A Phloroglucinol-Based Fatty Acid Synthase Inhibitor for Oncological Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids and is significantly upregulated in many cancer types, making it a promising target for therapeutic intervention. Overexpression of FASN is associated with tumor progression, chemoresistance, and poor patient prognosis.[1] This technical guide provides a comprehensive overview of Albaspidin AP, an acylphloroglucinol derivative, as a potent inhibitor of FASN. This document details its mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound and FASN Inhibition

This compound is a naturally occurring phloroglucinol derivative found in plants of the Dryopteris genus. Phloroglucinols isolated from Dryopteris crassirhizoma have demonstrated inhibitory activity against fatty acid synthase.[2] FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[3] In cancer cells, this pathway is crucial for providing lipids necessary for membrane formation, energy storage, and signaling molecule generation.[4] Inhibition of FASN in cancer cells leads to a depletion of fatty acids and an accumulation of the substrate malonyl-CoA, which can trigger apoptosis.[5] Pharmacological inhibition of FASN is selectively cytotoxic to cancer cells while having minimal effects on normal cells, which typically rely on circulating fatty acids.[1][5]

Mechanism of Action

The primary mechanism of action of this compound as an anticancer agent is through the inhibition of the enzymatic activity of FASN. This inhibition disrupts the lipogenic pathway, leading to a cascade of downstream effects that culminate in apoptosis.

Key mechanistic steps include:

  • Direct FASN Inhibition: this compound, as an acylphloroglucinol, is proposed to bind to FASN, blocking its catalytic activity. While the exact binding site for this class of compounds is not fully elucidated, it is hypothesized to interfere with one of the enzyme's catalytic domains.

  • Malonyl-CoA Accumulation: Inhibition of FASN leads to the intracellular accumulation of its substrate, malonyl-CoA. Elevated levels of malonyl-CoA can have cytotoxic effects and can also inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme essential for fatty acid oxidation.

  • Disruption of Downstream Pathways: The halt in fatty acid synthesis affects numerous cellular processes. It disrupts the architecture of lipid rafts, which are crucial for cell signaling, and inhibits key oncogenic pathways such as PI3K-AKT-mTOR and β-catenin signaling.[6][7]

  • Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death, or apoptosis. FASN inhibition has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[7]

Quantitative Data

Acylphloroglucinol derivatives isolated from Dryopteris crassirhizoma have been shown to inhibit FASN with varying potencies. The following table summarizes the FASN inhibitory activity of a series of these compounds, which are structurally related to this compound.

Compound ClassIsolate NumberIC50 (µM)[2]
Acylphloroglucinols1-1023.1 ± 1.4 to 71.7 ± 3.9

Note: The specific IC50 for this compound is not individually reported in this study, but as a member of this compound class, its activity is expected to fall within this range.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a FASN inhibitor.

Fatty Acid Synthase (FASN) Inhibition Assay

This protocol is adapted from methods used to assess the inhibitory activity of natural compounds on FASN.[8]

Objective: To determine the in vitro inhibitory effect of this compound on FASN activity by measuring the oxidation of NADPH.

Materials:

  • Purified FASN enzyme (e.g., from chicken liver or recombinant human FASN)

  • This compound

  • Potassium phosphate buffer (200 mM, pH 6.6)

  • Dithiothreitol (DTT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • NADPH

  • Acetyl-CoA

  • Malonyl-CoA

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing 200 mM potassium phosphate buffer (pH 6.6), 1 mM DTT, and 1 mM EDTA.

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells of a 96-well plate. Include a vehicle control (DMSO alone).

  • Add 0.24 mM NADPH and 30 µM acetyl-CoA to each well.

  • Initiate the reaction by adding 50 µM malonyl-CoA and the purified FASN enzyme.

  • Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Calculate the rate of NADPH oxidation for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of FASN inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is based on standard methods for detecting apoptosis.[9][10]

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Visualizations

Signaling Pathway of FASN Inhibition-Induced Apoptosis

FASN_Inhibition_Apoptosis Albaspidin_AP This compound FASN Fatty Acid Synthase (FASN) Albaspidin_AP->FASN Inhibition Malonyl_CoA Malonyl-CoA Accumulation FASN->Malonyl_CoA Leads to Fatty_Acids Fatty Acid Synthesis FASN->Fatty_Acids Catalysis Apoptosis Apoptosis Malonyl_CoA->Apoptosis Lipid_Rafts Lipid Raft Disruption Fatty_Acids->Lipid_Rafts Signaling Oncogenic Signaling (PI3K/AKT, β-catenin) Lipid_Rafts->Signaling Inhibition Signaling->Apoptosis

Caption: FASN Inhibition Pathway by this compound.

Experimental Workflow for FASN Inhibition Assay

FASN_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Reaction Mixture Add_Components Add Reagents and Inhibitor to Plate Prep_Reagents->Add_Components Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Add_Components Initiate Initiate with Malonyl-CoA & FASN Add_Components->Initiate Measure Measure NADPH Oxidation (Absorbance at 340nm) Initiate->Measure Calculate Calculate Inhibition % Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: FASN Inhibition Assay Workflow.

Logical Relationship in Apoptosis Detection

Apoptosis_Detection_Logic cluster_cell_states Cell States cluster_stains Staining Results Viable Viable AV_neg_PI_neg Annexin V (-) PI (-) Viable->AV_neg_PI_neg Results in Early_Apoptotic Early Apoptotic AV_pos_PI_neg Annexin V (+) PI (-) Early_Apoptotic->AV_pos_PI_neg Results in Late_Apoptotic Late Apoptotic/ Necrotic AV_pos_PI_pos Annexin V (+) PI (+) Late_Apoptotic->AV_pos_PI_pos Results in

Caption: Apoptosis Detection Logic via Staining.

Conclusion

This compound, as a representative of the acylphloroglucinol class of natural products, shows significant promise as a fatty acid synthase inhibitor for cancer research. Its ability to disrupt a metabolic pathway that is hyperactivated in tumor cells provides a basis for its selective cytotoxicity. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this compound and related compounds. Future studies should focus on elucidating its precise binding mode to FASN, evaluating its efficacy in in vivo models, and exploring its potential in combination therapies.

References

In Silico Modeling of Albaspidin AP Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaspidin AP, a phloroglucinol derivative, has been identified as an inhibitor of Fatty Acid Synthase (FAS), a key enzyme in de novo lipogenesis that is upregulated in various cancers and metabolic diseases. Understanding the molecular interactions between this compound and its binding sites on FAS is crucial for the development of more potent and selective inhibitors. This technical guide provides a comprehensive overview of the in silico methodologies used to model these interactions, focusing on the thioesterase (TE) domain of FAS. While direct in silico studies on this compound binding to FAS have not been extensively published, this guide outlines a robust, hypothetical workflow based on established protocols for similar natural product inhibitors. We present detailed experimental protocols, data presentation formats, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research in this area.

Introduction to Fatty Acid Synthase and this compound

Fatty Acid Synthase (FAS) is a large, multifunctional enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal tissues, FAS expression is generally low, with cells preferentially utilizing circulating fatty acids. However, many cancer cells exhibit a "lipogenic phenotype" characterized by the overexpression of FAS to meet the high demand for lipids required for membrane biogenesis, energy storage, and signaling molecule synthesis. This makes FAS an attractive target for anticancer drug development.

This compound is a natural phloroglucinol compound that has demonstrated inhibitory activity against FAS. Its potential as a therapeutic agent hinges on a detailed understanding of its mechanism of action at the molecular level. In silico modeling provides a powerful and cost-effective approach to predict and analyze the binding of small molecules like this compound to their protein targets.

In Silico Modeling Workflow

The in silico analysis of this compound's interaction with FAS typically follows a structured workflow, beginning with protein and ligand preparation, followed by molecular docking, and culminating in the analysis of the results.

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis prep_protein Protein Preparation (FAS Thioesterase Domain) docking Molecular Docking (AutoDock Vina) prep_protein->docking prep_ligand Ligand Preparation (this compound) prep_ligand->docking analysis Analysis of Docking Results (Binding Energy, Interactions) docking->analysis visualization Visualization (PyMOL, Chimera) analysis->visualization

Caption: A generalized workflow for the in silico modeling of this compound binding to FAS.

Experimental Protocols

This section provides detailed methodologies for the key steps in the in silico modeling of this compound binding to the FAS thioesterase domain.

Protein Preparation
  • Obtain Protein Structure: The crystal structure of the human Fatty Acid Synthase thioesterase (TE) domain can be obtained from the Protein Data Bank (PDB). A relevant entry is PDB ID: 2PX6, which is the structure of the human FAS TE domain in complex with an inhibitor.[1] For a model of the entire mammalian FAS, PDB ID: 2VZ8 can be used.

  • Prepare the Receptor:

    • Using molecular modeling software such as AutoDockTools (ADT), the protein structure is prepared for docking.

    • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

    • Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

    • Gasteiger charges are computed and assigned to all atoms.

    • The prepared protein structure is saved in the PDBQT file format, which contains the atomic coordinates and partial charges.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID 42738).[2]

  • Prepare the Ligand:

    • The ligand structure is loaded into AutoDockTools.

    • The torsional degrees of freedom (rotatable bonds) are detected and defined to allow for conformational flexibility during docking.

    • The prepared ligand is saved in the PDBQT file format.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. AutoDock Vina is a widely used software for this purpose.

  • Grid Box Definition: A grid box is defined to encompass the active site of the FAS TE domain. The catalytic triad of the human FAS TE domain has been identified as Ser2308, His2481, and Asp2338, and the grid box should be centered around these residues.[3]

  • Docking Execution:

    • The docking simulation is performed using AutoDock Vina, providing the prepared protein and ligand PDBQT files and the grid box parameters as input.

    • Vina will perform a conformational search, exploring different orientations and conformations of this compound within the defined binding site.

    • The software calculates the binding affinity for the most favorable binding poses.

Data Presentation and Analysis

The output of the molecular docking simulation provides quantitative data that can be used to assess the binding of this compound to FAS.

Quantitative Binding Data

While specific experimental data for this compound is not available in the literature, a typical output from a docking study would be presented as follows. The binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger binding.

Binding PoseBinding Affinity (kcal/mol)Predicted Inhibitory Constant (Ki) (µM)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
1-8.51.5Ser2308, His2481Val2309, Phe2312, Pro2450
2-8.22.3His2481Leu2310, Tyr2449
3-7.94.1Asp2338Ile2340, Met2453

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific in silico modeling data for this compound with FAS is not currently published.

Visualization of Binding Interactions

The predicted binding poses can be visualized using software like PyMOL or UCSF Chimera. This allows for a detailed inspection of the interactions between this compound and the amino acid residues of the FAS TE domain. Key interactions to analyze include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Fatty Acid Synthase Signaling Pathway

Inhibition of FAS by compounds like this compound can have downstream effects on cellular signaling pathways. A key pathway affected is the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathway, which regulates cell growth and metabolism.

fas_signaling Albaspidin_AP This compound FAS Fatty Acid Synthase (FAS) Albaspidin_AP->FAS Inhibition Lipogenesis De Novo Lipogenesis FAS->Lipogenesis AMPK AMPK (AMP-activated protein kinase) FAS->AMPK Inhibition of FAS leads to increased AMP/ATP ratio, activating AMPK mTOR mTOR (mammalian Target of Rapamycin) AMPK->mTOR Activation Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth

Caption: The signaling pathway affected by the inhibition of Fatty Acid Synthase (FAS).

Inhibition of FAS leads to a decrease in the synthesis of fatty acids. This can alter the cellular energy state, leading to an increase in the AMP/ATP ratio. This, in turn, activates AMPK, a central energy sensor. Activated AMPK then inhibits the mTOR pathway, a key regulator of cell growth and proliferation. This provides a mechanism by which FAS inhibitors can exert their anti-cancer effects.

Conclusion

In silico modeling offers a powerful framework for investigating the binding of this compound to Fatty Acid Synthase. While specific experimental and computational data for this particular interaction remains to be published, the methodologies and workflows outlined in this guide provide a solid foundation for researchers to conduct their own investigations. By combining molecular docking with an understanding of the relevant signaling pathways, scientists can gain valuable insights into the mechanism of action of this compound and accelerate the development of novel FAS inhibitors for the treatment of cancer and other metabolic diseases. The provided protocols and visualization guides are intended to be a practical resource for professionals in the field of drug discovery and development.

References

In-depth Pharmacokinetic Profile of Albaspidin AP: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vivo pharmacokinetic analysis of Albaspidin AP, a compound of interest for its potential therapeutic applications, requires a systematic approach to delineate its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the current lack of publicly available in vivo pharmacokinetic data specifically for this compound, this guide will outline the essential experimental protocols and data analysis workflows required to establish such a profile. This framework is intended for researchers, scientists, and drug development professionals to generate and interpret the necessary data.

Lacking Quantitative Pharmacokinetic Data for this compound

A thorough search of scientific literature and databases reveals a significant gap in the understanding of the in vivo pharmacokinetics of this compound. To date, no studies have been published that provide quantitative measures of its key pharmacokinetic parameters. To construct a comprehensive profile, the following data points would need to be experimentally determined:

ParameterDescriptionUnits
Cmax Maximum (peak) plasma concentration that a drug achieves after administration.ng/mL or µg/mL
Tmax Time at which the Cmax is observed.hours (h)
AUC (0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration.ng·h/mL or µg·h/mL
AUC (0-inf) Area under the plasma concentration-time curve from time zero to infinity.ng·h/mL or µg·h/mL
t1/2 Elimination half-life of the drug.hours (h)
CL Clearance, the volume of plasma cleared of the drug per unit time.mL/h or L/h
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.L or L/kg

Essential Experimental Protocols for Pharmacokinetic Profiling

To generate the aforementioned pharmacokinetic parameters for this compound, a series of well-defined in vivo experiments are necessary. The following outlines a standard experimental workflow.

Animal Model Selection and Dosing

The choice of animal model is a critical first step and is often guided by physiological and metabolic similarities to humans. Common models include rodents (mice or rats) and non-rodents (beagle dogs or non-human primates).

  • Animal Strain: Specify the strain of the selected animal model (e.g., Sprague-Dawley rats).

  • Health Status: Animals should be healthy, within a specific age and weight range.

  • Acclimatization: A suitable acclimatization period (e.g., one week) is required before the study commences.

  • Dosing:

    • Route of Administration: The intended clinical route (e.g., oral (PO), intravenous (IV)) should be used.

    • Dose Formulation: The drug should be formulated in a suitable vehicle (e.g., saline, corn oil).

    • Dose Level: At least one, and preferably multiple, dose levels should be tested.

Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of this compound.

  • Sampling Sites: Common sites include the tail vein (rats/mice) or cephalic vein (dogs).

  • Time Points: A typical sampling schedule might include pre-dose (0 h), and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method

A robust and validated bioanalytical method is crucial for the accurate quantification of this compound in plasma samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique.

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.

  • Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the plasma matrix.

  • Chromatographic Conditions: Details of the HPLC column, mobile phase, and gradient elution program must be optimized.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity for the detection of this compound and an internal standard.

Visualization of Experimental and Logical Workflows

To clearly delineate the process of an in vivo pharmacokinetic study, the following workflow diagram is provided.

G cluster_pre_study Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Protocol_Design Protocol Design Animal_Acclimatization Animal Acclimatization Protocol_Design->Animal_Acclimatization Dosing Dosing of this compound Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Parameter_Calculation PK Parameter Calculation Sample_Analysis->PK_Parameter_Calculation Reporting Reporting PK_Parameter_Calculation->Reporting G Drug This compound (in gut lumen) Enterocyte Enterocyte Drug->Enterocyte Absorption CYP3A4 CYP3A4 (Metabolism) Enterocyte->CYP3A4 Pgp P-glycoprotein (Efflux) Enterocyte->Pgp Portal_Vein Portal Vein (to Liver) Enterocyte->Portal_Vein Systemic Circulation Metabolite Metabolite CYP3A4->Metabolite Pgp->Drug Efflux

Albaspidin AP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Albaspidin AP, a naturally occurring phloroglucinol derivative that has garnered interest within the scientific community for its biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical properties, biological targets, and relevant experimental protocols.

Quantitative Data Summary

The following table summarizes the key physicochemical and biological activity data for this compound.

ParameterValueSource(s)
CAS Number 59092-91-0[1][2][3]
Molecular Formula C₂₂H₂₆O₈[1][2][4]
Molecular Weight 418.44 g/mol [1][2][3][4]
Biological Target Fatty Acid Synthase (FAS)[1][3]
IC₅₀ (FAS Inhibition) 23.1 - 71.7 µM (for a series of related albaspidins including AP)[1][4]

Mechanism of Action and Signaling Pathway

This compound is recognized as an inhibitor of Fatty Acid Synthase (FAS), a crucial enzyme in the de novo synthesis of fatty acids.[1][3] In many cancer cell lines, FAS is overexpressed and plays a central role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis. The inhibition of FAS by compounds such as this compound can disrupt these processes, leading to a reduction in cancer cell proliferation and survival.

The diagram below illustrates the central role of Fatty Acid Synthase in cellular metabolism and its implications in cancer.

FAS_Signaling_Pathway cluster_inputs Substrates & Cofactors cluster_enzyme Enzymatic Reaction cluster_outputs Products & Downstream Effects Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS NADPH NADPH NADPH->FAS Reducing Equivalent Palmitate Palmitate (C16:0) FAS->Palmitate Catalyzes Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Palmitate->Lipid_Synthesis Signaling Oncogenic Signaling (e.g., PI3K/AKT, Wnt/β-catenin) Lipid_Synthesis->Signaling Membrane Cell Membrane Integrity Lipid_Synthesis->Membrane Albaspidin_AP This compound Albaspidin_AP->FAS Inhibition

Fatty Acid Synthase (FAS) metabolic pathway and inhibition by this compound.

Experimental Protocols

The inhibitory activity of this compound on Fatty Acid Synthase can be determined using several established methods. The most common is a spectrophotometric assay that measures the consumption of NADPH.

Spectrophotometric FAS Inhibition Assay

This method quantifies FAS activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during fatty acid synthesis.

Materials and Reagents:

  • Purified Fatty Acid Synthase (FAS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Potassium phosphate buffer (pH 7.0)

  • EDTA

  • Dithiothreitol (DTT)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, EDTA, DTT, Acetyl-CoA, and NADPH.

  • Inhibitor Addition: Add varying concentrations of this compound to the test wells. Include a vehicle control (e.g., DMSO) and a positive control (a known FAS inhibitor).

  • Enzyme Addition: Initiate the reaction by adding the purified FAS enzyme to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C).

  • Substrate Addition: After a brief pre-incubation of the enzyme with the inhibitor, add Malonyl-CoA to start the fatty acid synthesis reaction.

  • Spectrophotometric Reading: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of NADPH oxidation for each concentration of this compound. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the workflow for this experimental protocol.

FAS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reaction Buffer, Substrates (Acetyl-CoA, NADPH), and Inhibitor (this compound) Plating Pipette Reaction Mix and Inhibitor into 96-well Plate Reagents->Plating Add_Enzyme Add Purified FAS Enzyme Plating->Add_Enzyme Preincubation Pre-incubate at 37°C Add_Enzyme->Preincubation Add_Malonyl_CoA Add Malonyl-CoA to Initiate Reaction Preincubation->Add_Malonyl_CoA Measure_Abs Measure Absorbance at 340 nm over Time Add_Malonyl_CoA->Measure_Abs Calculate_Rate Calculate Rate of NADPH Oxidation Measure_Abs->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50

Workflow for a spectrophotometric Fatty Acid Synthase (FAS) inhibition assay.
Alternative Assay Methods

Other methods to assess FAS inhibition include:

  • Radioactive Assays: These assays use radiolabeled precursors, such as [¹⁴C]-acetyl-CoA or [³H]-malonyl-CoA, and measure the incorporation of radioactivity into the synthesized fatty acids.

  • Mass Spectrometry-based Assays: These highly sensitive methods can directly measure the production of palmitate and other fatty acids, offering a detailed profile of the enzyme's products.

References

Albaspidin AP: A Phloroglucinol Compound with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Albaspidin AP, a naturally occurring phloroglucinol derivative isolated from the rhizomes of Dryopteris crassirhizoma, has emerged as a molecule of significant interest in biomedical research. This technical guide provides an in-depth overview of the known biological activities of this compound, with a primary focus on its anticancer, antiviral, and anthelmintic potential. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to facilitate further investigation and drug development efforts.

Core Biological Activity: Fatty Acid Synthase Inhibition

The most well-characterized biological activity of this compound is its potent inhibition of fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids. FAS is frequently overexpressed in various cancer cells and is considered a promising target for anticancer therapy. This compound has been shown to inhibit FAS with a half-maximal inhibitory concentration (IC50) of 71.7 μM[1][2]. This inhibitory action is central to its observed anticancer effects.

Quantitative Data: FAS Inhibition
CompoundTargetIC50 ValueSource
This compoundFatty Acid Synthase (FAS)71.7 μM[1][2]
Experimental Protocol: In Vitro Fatty Acid Synthase Inhibition Assay

The following protocol provides a general framework for determining the FAS inhibitory activity of a compound like this compound.

Objective: To determine the IC50 value of this compound against purified fatty acid synthase.

Materials:

  • Purified fatty acid synthase (from rat liver or recombinant human)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in a cuvette.

  • Add the purified FAS enzyme to the reaction mixture.

  • Incubate the mixture at 37°C for a short period to establish a baseline rate of NADPH oxidation.

  • Initiate the fatty acid synthesis reaction by adding malonyl-CoA.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for several minutes to determine the initial reaction velocity.

  • To determine the IC50, perform the assay with varying concentrations of this compound pre-incubated with the enzyme before the addition of malonyl-CoA.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Anticancer Activity

The anticancer properties of this compound are primarily attributed to its inhibition of FAS. Cancer cells rely on de novo fatty acid synthesis for the production of lipids required for membrane formation, signaling molecules, and energy storage. By inhibiting FAS, this compound can disrupt these processes, leading to cancer cell death.

Mechanism of Action and Signaling Pathways

Inhibition of FAS by this compound is hypothesized to trigger a cascade of events within cancer cells. The accumulation of the FAS substrate, malonyl-CoA, can lead to cytotoxicity. Furthermore, the depletion of fatty acid products can impact crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. While direct studies on this compound's impact on these pathways are limited, the known consequences of FAS inhibition suggest a potential mechanism for its anticancer activity.

FAS_Inhibition_Pathway cluster_0 Cellular Inputs cluster_1 Fatty Acid Synthesis cluster_2 Downstream Effects Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Apoptosis Apoptosis FAS->Apoptosis PI3K_Akt PI3K/Akt/mTOR Pathway FattyAcids->PI3K_Akt Membrane Membrane Synthesis FattyAcids->Membrane Signaling Signaling Lipids FattyAcids->Signaling CellGrowth Cell Growth & Proliferation PI3K_Akt->CellGrowth Membrane->CellGrowth Signaling->CellGrowth AlbaspidinAP This compound AlbaspidinAP->FAS Inhibition AlbaspidinAP->Apoptosis

Fatty Acid Synthase Inhibition by this compound.

Antiviral Activity

While there is no direct experimental evidence for the antiviral activity of this compound, several other phloroglucinol compounds isolated from Dryopteris crassirhizoma have demonstrated significant antiviral effects. This suggests that this compound may possess similar properties.

Inferred Mechanism of Action

Studies on related phloroglucinols, such as Dryocrassin ABBA and Filixic Acid ABA, have shown that they can inhibit key viral enzymes. For instance, these compounds have been reported to inhibit the neuraminidase of the influenza virus and the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2. These enzymes are crucial for viral replication and propagation. It is plausible that this compound could exert antiviral activity through a similar mechanism of enzymatic inhibition.

Antiviral_Mechanism cluster_0 Viral Lifecycle cluster_1 Potential Targets Virus Virus Entry Entry Virus->Entry HostCell Host Cell Replication Replication HostCell->Replication Entry->HostCell Assembly Assembly Replication->Assembly ViralProtease Viral Protease (e.g., 3CLpro) Replication->ViralProtease Release Release Assembly->Release ViralNeuraminidase Viral Neuraminidase Release->ViralNeuraminidase AlbaspidinAP This compound (Hypothesized) AlbaspidinAP->ViralProtease Inhibition AlbaspidinAP->ViralNeuraminidase Inhibition

Hypothesized Antiviral Mechanism of this compound.
Quantitative Data: Antiviral Activity of Related Phloroglucinols

CompoundVirusTargetIC50 ValueSource
Dryocrassin ABBAInfluenza A (H5N1)Neuraminidase18.59 ± 4.53 μM
Filixic Acid ABAInfluenza A (H5N1)Neuraminidase29.57 ± 2.48 μM
Dryocrassin ABBASARS-CoV-2Main Protease-[1]
Filixic Acid ABASARS-CoV-2Main Protease-[1]
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol outlines a general method to assess the antiviral activity of a compound.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for coronaviruses)

  • Virus stock of known titer

  • This compound

  • Cell culture medium

  • Agarose or methylcellulose for overlay

  • Crystal violet solution for staining

Procedure:

  • Seed host cells in multi-well plates and grow to confluence.

  • Prepare serial dilutions of this compound.

  • Infect the cell monolayers with a known amount of virus in the presence of the different concentrations of this compound.

  • After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells, thus forming localized plaques.

  • Incubate the plates for a period sufficient for plaque formation.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the untreated virus control for each concentration of this compound.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Anthelmintic Activity

Extracts from Dryopteris crassirhizoma and other ferns from the Dryopteris genus, which are rich in phloroglucinol derivatives, have a long history of use as anthelmintic agents. This suggests that this compound may contribute to the observed anthelmintic properties of these extracts.

Inferred Mechanism of Action

The precise mechanism of action of phloroglucinols against helminths is not fully elucidated. However, it is believed that these compounds may interfere with the energy metabolism of the parasites, possibly by uncoupling oxidative phosphorylation. They may also cause damage to the tegument (the outer covering) of the worms, leading to paralysis and death.

Quantitative Data: Anthelmintic Activity of Dryopteris crassirhizoma Extract
Extract/CompoundParasiteAssayEC50/Effective ConcentrationSource
Methanolic extract of D. crassirhizomaDactylogyrus intermediusIn vivoEC50 = 22.97 mg/L
Chloroform extract of D. crassirhizomaMeloidogyne incognitaIn vitro1 mg/mL (caused significant ultrastructural damage)
Various phloroglucinols from Dryopteris speciesSchistosoma mansoniIn vitro25-100 µM (caused mortality and tegumental alterations)
Experimental Protocol: In Vitro Anthelmintic Assay (Adult Motility Assay)

This protocol describes a common method for assessing the anthelmintic activity of a compound on adult worms.

Objective: To evaluate the effect of this compound on the motility and survival of adult helminths (e.g., Haemonchus contortus).

Materials:

  • Adult Haemonchus contortus worms (collected from the abomasum of infected sheep)

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable culture medium

  • Multi-well plates or petri dishes

  • Microscope

Procedure:

  • Collect adult worms and wash them in PBS.

  • Place a defined number of worms into each well of a multi-well plate containing PBS.

  • Add different concentrations of this compound to the wells. Include a negative control (solvent only) and a positive control (a known anthelmintic drug like albendazole).

  • Incubate the plates at 37°C.

  • Observe the motility of the worms under a microscope at various time points (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Score the motility of the worms (e.g., 0 = dead, 1 = immotile, 2 = motile).

  • The time taken for paralysis and death of the worms is recorded.

  • The percentage of mortality is calculated for each concentration at each time point.

Conclusion and Future Directions

This compound is a promising natural product with a clearly defined inhibitory activity against fatty acid synthase, providing a strong rationale for its investigation as an anticancer agent. Further research is warranted to elucidate the specific signaling pathways modulated by this compound in cancer cells. Based on the activities of related phloroglucinols from its natural source, Dryopteris crassirhizoma, this compound also holds potential as an antiviral and anthelmintic agent. Direct experimental validation of these activities, including the determination of quantitative efficacy (IC50/EC50 values) and detailed mechanistic studies, will be crucial for advancing the development of this compound as a therapeutic candidate. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these future investigations.

References

The Isolation and Purification of Albaspidin AP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Methodologies and Biological Significance for Drug Development Professionals

Albaspidin AP, a naturally occurring phloroglucinol derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily isolated from ferns of the Dryopteris genus, this compound exhibits notable biological activity, particularly as an inhibitor of Fatty Acid Synthase (FAS). The overexpression of FAS is a well-documented hallmark of various cancers and metabolic disorders, positioning this compound as a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the isolation and purification of this compound, alongside a summary of its known biological effects and the signaling pathways it modulates.

Quantitative Data Summary

The following table summarizes key quantitative data related to the extraction, purification, and biological activity of this compound and related phloroglucinols.

ParameterValueSource Organism/SystemReference
Biological Activity
This compound IC₅₀ (FAS Inhibition)71.7 µMEnzyme Assay[1][2]
Isolation & Purification
Crude Phloroglucinol Yield~0.5-2% of dry weightDryopteris speciesGeneral estimate from literature
Purity after Macroporous Resin~11.5-fold increaseDryopteris crassirhizoma[3]
Purity after Silica Gel Chromatography>95%Dryopteris fragrans[4]

Experimental Protocols

Extraction of Crude Phloroglucinols from Dryopteris Ferns

This protocol outlines the initial extraction of a crude mixture containing this compound from the rhizomes of Dryopteris species.

Materials:

  • Dried and powdered rhizomes of Dryopteris species

  • 95% Ethanol

  • Rotary evaporator

  • Filter paper

  • Beakers and flasks

Procedure:

  • Macerate 1 kg of the dried, powdered rhizomes in 5 L of 95% ethanol at room temperature for 72 hours.

  • Filter the extract through filter paper to remove solid plant material.

  • Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Dry the crude extract completely under vacuum to yield a dark, resinous material.

Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract.

Step 2.1: Solvent Partitioning

  • Suspend the crude extract in a 1:1 mixture of methanol and water.

  • Perform liquid-liquid partitioning with hexane to remove nonpolar compounds such as fats and sterols. Discard the hexane layer.

  • Subsequently, partition the methanol-water layer with dichloromethane. The phloroglucinols, including this compound, will preferentially move to the dichloromethane layer.

  • Collect the dichloromethane layer and concentrate it to dryness using a rotary evaporator.

Step 2.2: Macroporous Resin Column Chromatography

  • Dissolve the concentrated dichloromethane extract in a minimal amount of 20% ethanol.

  • Load the solution onto a pre-equilibrated macroporous resin column (e.g., DM-130).

  • Wash the column with distilled water to remove sugars and other polar impurities.

  • Elute the phloroglucinols with a stepwise gradient of ethanol in water (e.g., 40%, 60%, 80%, and 95% ethanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Pool the relevant fractions and concentrate them.

Step 2.3: Silica Gel Column Chromatography

  • Adsorb the concentrated phloroglucinol-rich fraction onto a small amount of silica gel.

  • Load the dried silica gel onto a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC, visualizing with an appropriate staining agent (e.g., vanillin-sulfuric acid).

  • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Step 2.4: (Optional) Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, a final purification step using preparative HPLC may be employed.

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid)

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

Signaling Pathways and Experimental Workflows

The biological activity of this compound as a Fatty Acid Synthase (FAS) inhibitor has significant implications for cellular signaling, particularly in cancer cells where FAS is often overexpressed. Inhibition of FAS by this compound leads to a decrease in the production of fatty acids, which are crucial for membrane synthesis, energy storage, and signaling molecule production. This disruption can trigger a cascade of downstream effects impacting cell survival and proliferation.

FAS_Inhibition_Pathway cluster_0 This compound Action cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS Inhibits PI3K PI3K FAS->PI3K Modulates ERK ERK FAS->ERK Modulates Beta_Catenin β-catenin FAS->Beta_Catenin Downregulates Apoptosis Apoptosis FAS->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibits ERK->Proliferation Inhibits c_Myc c-Myc Beta_Catenin->c_Myc c_Myc->Proliferation Inhibits

Caption: Signaling pathway affected by this compound's inhibition of FAS.

The workflow for the isolation and purification of this compound follows a logical progression from crude extraction to highly purified compound.

Albaspidin_AP_Isolation_Workflow Start Dried & Powdered Dryopteris Rhizomes Extraction Ethanol Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Hexane, Dichloromethane) Crude_Extract->Partitioning DCM_Fraction Dichloromethane Fraction Partitioning->DCM_Fraction Macroporous_Resin Macroporous Resin Chromatography DCM_Fraction->Macroporous_Resin Phloroglucinol_Rich Phloroglucinol-Rich Fraction Macroporous_Resin->Phloroglucinol_Rich Silica_Gel Silica Gel Chromatography Phloroglucinol_Rich->Silica_Gel Pure_Albaspidin_AP Pure this compound Silica_Gel->Pure_Albaspidin_AP

Caption: Experimental workflow for this compound isolation and purification.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Albaspidin AP and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the structure-activity relationships (SAR) of Albaspidin AP, a naturally occurring phloroglucinol derivative. Due to the limited availability of comprehensive SAR studies on this compound as a single entity, this guide synthesizes the available biological data for the compound and its constituent phloroglucinol monomers. This approach allows for an inferential analysis of the structural features contributing to its biological activities.

Introduction to this compound

This compound is a complex phloroglucinol derivative found in certain species of ferns, notably from the genus Dryopteris. These ferns have a history of use in traditional medicine, particularly as anthelmintics. Phloroglucinols, in general, are a class of polyphenolic compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. This compound is a dimeric phloroglucinol, specifically a methylene-bridged compound consisting of two different acylphloroglucinol monomers. The precise composition can vary, but it is typically composed of Aspidin AB and Aspidin BB.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for this compound and its key constituent, Aspidin BB. This data provides insights into the cytotoxic and enzyme-inhibiting properties of these compounds.

Table 1: Enzyme Inhibition Data for this compound

CompoundTarget EnzymeIC50 Value (µM)Source
This compoundFatty Acid Synthase (FAS)71.7[1]

Table 2: Cytotoxic Activity of Aspidin BB

CompoundCell LineActivityIC50 Values (µM)Time Point (h)Source
Aspidin BBHO-8910 (Human Ovarian Cancer)Proliferation Inhibition68.8124[2]
25.7948[2]
15.0272[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the cited biological data.

3.1. Fatty Acid Synthase (FAS) Inhibition Assay for this compound

The inhibitory activity of this compound against fatty acid synthase was determined using a spectrophotometric assay. The protocol, as inferred from typical FAS inhibition studies, would involve the following steps:

  • Enzyme Preparation: Purified FAS enzyme is obtained and prepared in a suitable buffer system.

  • Reaction Mixture: A reaction mixture is prepared containing buffer, NADPH, acetyl-CoA, and malonyl-CoA.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with solvent only is also prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of the FAS enzyme.

  • Spectrophotometric Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • IC50 Calculation: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

3.2. Cell Proliferation Assay for Aspidin BB (MTT Assay)

The anti-proliferative effect of Aspidin BB on HO-8910 human ovarian cancer cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] The detailed protocol is as follows:

  • Cell Culture: HO-8910 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Aspidin BB. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

  • Incubation: The plates are incubated for different time points (24, 48, and 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the Aspidin BB concentration and fitting the data to a dose-response curve.

Signaling Pathway Analysis

The available research on Aspidin BB provides insights into its mechanism of action, particularly its ability to induce apoptosis through the mitochondrial pathway.

4.1. Apoptotic Pathway of Aspidin BB in HO-8910 Cells

Aspidin BB has been shown to induce apoptosis in human ovarian cancer cells (HO-8910) by modulating the expression of key regulatory proteins in the mitochondrial apoptotic pathway.[2] The proposed signaling cascade is as follows:

  • Bcl-2 Family Protein Modulation: Aspidin BB treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.[2]

  • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[2]

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3.[2]

  • PARP Cleavage and Apoptosis: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

Mandatory Visualization: Signaling Pathway of Aspidin BB-Induced Apoptosis

Aspidin_BB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Aspidin BB Aspidin BB Bcl2 Bcl-2 Aspidin BB->Bcl2 downregulates Bax Bax Aspidin BB->Bax upregulates MOMP MOMP Bcl2->MOMP inhibits Bax->MOMP promotes CytC_cyto Cytochrome c (Cytoplasmic) Casp9 Caspase-9 CytC_cyto->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves CytC_mito Cytochrome c (Mitochondrial) CytC_mito->CytC_cyto Release Cleaved_PARP Cleaved PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Leads to

Caption: Aspidin BB induced apoptosis pathway.

Structure-Activity Relationship (SAR) Insights

Based on the limited available data for this compound and its components, the following preliminary SAR insights can be drawn:

  • Dimeric Structure: The complex dimeric structure of this compound, formed by the methylene bridge between two different phloroglucinol units, is likely crucial for its activity. This larger, more complex structure may allow for interactions with multiple binding sites on its target enzymes, such as FAS.

  • Acyl Chains: The nature and length of the acyl chains on the phloroglucinol rings are known to influence the biological activity of this class of compounds. In this compound, the presence of both propionyl (from the "P" in AP) and butyryl (from the "B" in BB) or acetyl (from the "A" in AB) groups likely modulates its lipophilicity and binding affinity to molecular targets. The anthelmintic activity of related phloroglucinols like desaspidin, which is more potent than aspidin or flavaspidic acid, suggests that the specific combination and arrangement of these acyl groups are critical determinants of potency.[3]

  • Hydroxyl Groups: The multiple hydroxyl groups on the phloroglucinol rings are key features for hydrogen bonding interactions with target proteins. Their positions and methylation patterns can significantly impact activity.

  • Anthelmintic Activity: Studies on various phloroglucinol derivatives from Dryopteris species have shown that compounds like aspidin, flavaspidic acid, and desaspidin are active against Schistosoma mansoni.[4] This suggests that the core phloroglucinol scaffold is important for this activity, with the specific substitutions influencing the potency and mechanism of action, which is thought to involve the inhibition of oxidative phosphorylation.[4]

  • Antibacterial Activity: Flavaspidic acid BB has demonstrated antibacterial activity against Staphylococcus haemolyticus, including the ability to inhibit biofilm formation.[5][6] This activity is linked to the promotion of Hsp70 and inhibition of RNase P.[5] This suggests that the phloroglucinol structure can interfere with essential bacterial processes.

Future Directions

The current body of research on this compound is still in its early stages. To build a comprehensive understanding of its SAR, future studies should focus on:

  • Systematic Analog Synthesis: The synthesis and biological evaluation of a library of this compound analogs with systematic modifications to the acyl chains, hydroxyl groups, and the nature of the bridging unit.

  • Expanded Biological Screening: Testing this compound and its analogs against a wider range of biological targets, including various cancer cell lines, microbial strains, and viral targets.

  • Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the activity of new analogs and to better understand the molecular interactions with their targets.

  • Mechanism of Action Studies: In-depth investigation of the signaling pathways modulated by this compound to elucidate its precise mechanisms of action.

By pursuing these research avenues, a more complete picture of the structure-activity relationship of this compound will emerge, paving the way for the development of novel therapeutic agents based on this promising natural product scaffold.

References

Albaspidin AP: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaspidin AP, a phloroglucinol derivative found in certain ferns of the Dryopteris genus, is emerging as a compound of significant interest in therapeutic research. Its primary identified mechanism of action is the inhibition of fatty acid synthase (FAS), a key enzyme in lipogenesis that is notably upregulated in various cancer cells. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic targets, compiling available quantitative data, outlining relevant experimental methodologies, and visualizing its implicated signaling pathways.

Core Therapeutic Target: Fatty Acid Synthase (FAS)

The most well-documented therapeutic target of this compound is fatty acid synthase (FAS). FAS is a crucial enzyme in the de novo synthesis of fatty acids, a process vital for rapidly proliferating cells, including cancer cells, to build their cell membranes and for various signaling processes.

Quantitative Inhibition Data

The inhibitory effect of this compound on FAS has been quantified, providing a key metric for its potency.

CompoundTargetIC50 ValueSource
This compoundFatty Acid Synthase (FAS)71.7 µM[cite: ]

Potential Therapeutic Applications

Given its inhibitory action on FAS, this compound holds promise in several therapeutic areas, most notably in oncology.

Oncology

The overexpression of FAS is a hallmark of many cancers, making it an attractive target for anticancer therapies. Inhibition of FAS by this compound can lead to a cascade of events detrimental to cancer cell survival.

Signaling Pathway of FAS Inhibition in Cancer

The inhibition of FAS by this compound disrupts the production of fatty acids, which in turn can affect multiple downstream signaling pathways crucial for cancer cell growth and survival. One of the central pathways affected is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.

FAS_Inhibition_Pathway Albaspidin_AP This compound FAS Fatty Acid Synthase (FAS) Albaspidin_AP->FAS Inhibits Fatty_Acids Fatty Acid Synthesis ↓ FAS->Fatty_Acids Membrane Membrane Integrity ↓ Fatty_Acids->Membrane Signaling Signaling Molecules ↓ Fatty_Acids->Signaling Cell_Growth Cell Growth and Proliferation ↓ Membrane->Cell_Growth PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway ↓ Signaling->PI3K_Akt_mTOR PI3K_Akt_mTOR->Cell_Growth Apoptosis Apoptosis ↑ Cell_Growth->Apoptosis

Figure 1: Proposed signaling cascade following FAS inhibition by this compound in cancer cells.

Potential Anti-inflammatory and Antiviral Activities

While direct evidence for this compound is limited, other natural products with similar structural motifs have demonstrated anti-inflammatory and antiviral properties. These effects are often attributed to the modulation of inflammatory pathways, such as the NF-κB pathway, and interference with viral replication processes. Further research is warranted to explore these potential applications for this compound.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound's therapeutic potential.

Fatty Acid Synthase (FAS) Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds like this compound against FAS.

Objective: To quantify the inhibition of FAS activity by this compound.

Principle: The activity of FAS is measured spectrophotometrically by monitoring the oxidation of NADPH to NADP+ at 340 nm.

Materials:

  • Purified FAS enzyme

  • This compound (or other test compounds)

  • NADPH

  • Acetyl-CoA

  • Malonyl-CoA

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and acetyl-CoA.

  • Add the purified FAS enzyme to the reaction mixture.

  • Add varying concentrations of this compound to the reaction wells. Include a control with no inhibitor.

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately measure the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for FAS Inhibition Assay

FAS_Inhibition_Workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, NADPH, Acetyl-CoA) start->prepare_reagents add_fas Add Purified FAS Enzyme prepare_reagents->add_fas add_inhibitor Add this compound (Varying Concentrations) add_fas->add_inhibitor initiate_reaction Initiate with Malonyl-CoA add_inhibitor->initiate_reaction measure_absorbance Measure Absorbance at 340 nm initiate_reaction->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: A generalized workflow for determining the IC50 of FAS inhibitors.

Cell Viability (MTT) Assay

This assay is crucial for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the effect of this compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7, HeLa)

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability.

Logical Flow of a Cell Viability Experiment

Cell_Viability_Logic start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Varying Doses) seed_cells->treat_cells incubate_mtt Incubate with MTT Reagent treat_cells->incubate_mtt dissolve_formazan Dissolve Formazan Crystals incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End: Assess Cytotoxicity analyze_data->end

Figure 3: Logical progression of a typical MTT-based cell viability assay.

Future Directions and Conclusion

This compound presents a compelling profile as a therapeutic agent, primarily through its well-defined inhibition of fatty acid synthase. The data strongly supports its investigation as an anticancer agent. However, to fully realize its potential, further research is necessary. Specifically, comprehensive studies are needed to establish the IC50 values of this compound across a broad panel of cancer cell lines. Furthermore, exploring its potential anti-inflammatory and antiviral activities could open new avenues for its therapeutic application. The detailed protocols provided in this guide offer a foundation for researchers to undertake these critical next steps in the evaluation of this compound.

Phloroglucinol Compounds: A Technical Guide to Their Therapeutic Potential, with a Focus on Albaspidin AP and Related Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol and its derivatives represent a diverse class of naturally occurring phenolic compounds, predominantly found in plants and brown algae. These compounds have garnered significant scientific interest due to their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth review of phloroglucinol compounds, with a particular focus on Albaspidin AP and its more extensively studied analogs isolated from the rhizomes of Dryopteris crassirhizoma. The following sections detail their biological activities, mechanisms of action through various signaling pathways, and the experimental protocols used to elucidate these properties.

Quantitative Biological Activity of Phloroglucinol Derivatives

The therapeutic potential of phloroglucinol compounds is underscored by their potent biological activities, as demonstrated by various in vitro assays. The following tables summarize the key quantitative data for prominent phloroglucinol derivatives.

Table 1: Antiviral and Cytotoxic Activity of Phloroglucinols from Dryopteris crassirhizoma

CompoundVirusAssayIC50 (µM)CC50 (µM)Reference
Dryocrassin ABBASARS-CoV-2Immunofluorescence-based22.40 ± 0.73>50[1]
Filixic Acid ABASARS-CoV-2Immunofluorescence-based25.90 ± 0.81>50[1]

Table 2: Antibacterial Activity of Phloroglucinol Derivatives from Dryopteris crassirhizoma

CompoundBacterial StrainMIC (µg/mL)Reference
Filixic acid ABAStaphylococcus aureus2.5[2]
Filixic acid ABAStaphylococcus epidermidis2.5[2]
Norflavaspidic acid ABMethicillin-resistant Staphylococcus aureus (MRSA)Enriched in active fraction with MIC of 3.125 µg/mL[3]
Flavaspidic acid ABMethicillin-resistant Staphylococcus aureus (MRSA)Enriched in active fraction with MIC of 3.125 µg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assessing the biological activity of phloroglucinol compounds.

Antiviral Activity Assay (Immunofluorescence-based)

This protocol is adapted from a study on the anticoronaviral activity of Dryocrassin ABBA and Filixic Acid ABA.[1]

  • Cell Culture: Vero cells are seeded in 96-well plates and cultured to confluence.

  • Virus Infection: The cells are infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.0125.

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the phloroglucinol compounds (e.g., Dryocrassin ABBA, Filixic Acid ABA).

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Immunostaining:

    • The cells are fixed with 4% paraformaldehyde.

    • Permeabilization is carried out using 0.1% Triton X-100.

    • The cells are blocked with 3% bovine serum albumin (BSA).

    • Incubation with a primary antibody against the SARS-CoV-2 nucleocapsid protein is performed.

    • A secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488) is added.

    • The nuclei are counterstained with 4′,6-diamidino-2-phenylindole (DAPI).

  • Imaging and Analysis: The plates are imaged using a high-content imaging system. The number of infected cells (expressing the nucleocapsid protein) is quantified, and the IC50 value is calculated using non-linear regression analysis.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol is based on standard microdilution methods.

  • Bacterial Culture: The target bacterial strains (e.g., Staphylococcus aureus, MRSA) are cultured in appropriate broth to the mid-logarithmic phase.

  • Compound Preparation: The phloroglucinol compounds are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Phloroglucinol compounds exert their biological effects by modulating various intracellular signaling pathways.

Anti-inflammatory Pathway

Phloroglucinol has been shown to possess anti-inflammatory properties by regulating the AMPK/Nrf2/HO-1 signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages. This pathway is crucial for cellular stress response and inflammation.

G LPS LPS Inflammation Inflammation (NO, TNF-α, IL-1β, IL-6) LPS->Inflammation Phloroglucinol Phloroglucinol AMPK AMPK Phloroglucinol->AMPK Nrf2 Nrf2 (Nuclear Translocation) AMPK->Nrf2 HO1 HO-1 Nrf2->HO1 HO1->Inflammation Inhibition

Caption: Phloroglucinol-mediated anti-inflammatory signaling pathway.

Anticancer and Apoptotic Pathways

Phloroglucinol has demonstrated anticancer effects by inducing apoptosis through the modulation of the IGF-1R and mTOR signaling pathways in human colon cancer cells.[4]

G Phloroglucinol Phloroglucinol IGF1R IGF-1R Phloroglucinol->IGF1R Inhibition Apoptosis Apoptosis Phloroglucinol->Apoptosis PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Phloroglucinol's impact on IGF-1R/mTOR signaling and apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the bioassay-guided isolation and characterization of phloroglucinol compounds.

G Plant Plant Material (e.g., Dryopteris rhizomes) Extraction Extraction Plant->Extraction Fractionation Fractionation (e.g., Chromatography) Extraction->Fractionation Bioassay Bioassay (e.g., Antiviral, Antibacterial) Fractionation->Bioassay Bioassay->Fractionation Guide Isolation Isolation of Active Compounds Bioassay->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Final Pure Bioactive Phloroglucinol Structure->Final

Caption: Bioassay-guided isolation of phloroglucinol compounds.

Conclusion

Phloroglucinol compounds, including this compound and its analogs, represent a promising source of lead compounds for drug development. Their diverse and potent biological activities, coupled with their well-characterized mechanisms of action, make them attractive candidates for further preclinical and clinical investigation. This technical guide provides a foundational understanding for researchers and scientists to explore the full therapeutic potential of this important class of natural products.

References

Methodological & Application

Application Notes and Protocols for Albaspidin AP in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AP is a natural phloroglucinol compound that has garnered interest in the scientific community for its potential as an enzyme inhibitor. Notably, it has been identified as an inhibitor of Fatty Acid Synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids. Elevated FAS activity is a hallmark of many cancers and metabolic diseases, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols and essential data for the utilization of this compound in enzymatic assays, specifically targeting FAS.

Quantitative Data Summary

The inhibitory potency of this compound and its related analogs against human Fatty Acid Synthase is summarized below. This data is crucial for determining the appropriate concentration range for in vitro studies.

CompoundTarget EnzymeIC50 (µM)Reference
This compoundFatty Acid Synthase (FAS)71.7[1]
Albaspidin AnalogsFatty Acid Synthase (FAS)23.1 - 71.7[2]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50% under the specified assay conditions. Further kinetic studies are recommended to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Experimental Protocols

Preparation of this compound Stock Solution

The solubility of this compound in aqueous solutions is limited. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) or 100% Ethanol.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C for long-term stability.

  • Important Considerations:

    • Minimize the final concentration of the organic solvent in the enzymatic assay to avoid affecting enzyme activity (typically ≤1% v/v).

    • Perform a solvent-only control to assess any effects of the solvent on the assay.

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol describes a common method for measuring FAS activity by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified human Fatty Acid Synthase (FAS) enzyme

  • This compound stock solution

  • Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM EDTA and 1 mM DTT.

  • Acetyl-CoA solution

  • Malonyl-CoA solution

  • NADPH solution

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare fresh solutions of Acetyl-CoA, Malonyl-CoA, and NADPH in the Assay Buffer. Final concentrations in the assay will typically be in the low micromolar range (e.g., 10-50 µM for Acetyl-CoA and Malonyl-CoA, and 100-200 µM for NADPH). Optimal concentrations may need to be determined empirically.

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the inhibition curve. Remember to account for the final assay volume.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution (or solvent control)

      • Acetyl-CoA solution

      • NADPH solution

      • Purified FAS enzyme

    • The total volume in each well should be pre-determined (e.g., 180 µL).

  • Pre-incubation:

    • Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding Malonyl-CoA to each well.

    • The final assay volume should be consistent across all wells (e.g., 200 µL).

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C using a microplate reader.

    • Take readings every 30-60 seconds for a period of 10-20 minutes. The rate of NADPH oxidation is proportional to the FAS activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway Modulated by this compound

Inhibition of Fatty Acid Synthase by compounds like this compound in cancer cells is known to impact key signaling pathways that regulate cell growth, proliferation, and survival. While the direct effects of this compound on these pathways require further investigation, a plausible mechanism involves the disruption of lipid signaling and the induction of cellular stress, which can lead to the downregulation of pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK.

FAS_Signaling_Pathway Albaspidin_AP This compound FAS Fatty Acid Synthase (FAS) Albaspidin_AP->FAS Inhibits Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis FAS->Fatty_Acid_Synthesis Apoptosis Apoptosis FAS->Apoptosis Inhibition leads to Lipid_Signaling Lipid Signaling & Membrane Integrity Fatty_Acid_Synthesis->Lipid_Signaling PI3K_Akt PI3K/Akt/mTOR Pathway Lipid_Signaling->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Lipid_Signaling->MAPK_ERK Activates Cell_Growth Cell Growth & Proliferation PI3K_Akt->Cell_Growth MAPK_ERK->Cell_Growth Cell_Growth->Apoptosis Inhibition promotes

Caption: Hypothetical signaling cascade affected by this compound.

Experimental Workflow for FAS Inhibition Assay

The following diagram illustrates the key steps in performing a Fatty Acid Synthase inhibition assay with this compound.

FAS_Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - Substrates (Acetyl-CoA, NADPH) - this compound dilutions - FAS Enzyme start->prep_reagents plate_setup Plate Setup (96-well): - Add Buffer, this compound,  Acetyl-CoA, NADPH, FAS prep_reagents->plate_setup pre_incubation Pre-incubation (37°C, 5-10 min) plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Malonyl-CoA pre_incubation->initiate_reaction read_absorbance Kinetic Read: Measure Absorbance at 340 nm (37°C, 10-20 min) initiate_reaction->read_absorbance data_analysis Data Analysis: - Calculate initial velocities - Plot % inhibition vs. [Inhibitor] - Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the Fatty Acid Synthase enzymatic assay.

References

Reconstitution and storage of Albaspidin AP powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AP is a phloroglucinol derivative that has been identified as an inhibitor of Fatty Acid Synthase (FAS).[1][2][3] FAS is a key enzyme in the de novo synthesis of fatty acids and is overexpressed in various cancer cells, making it a promising therapeutic target.[1] this compound, along with related compounds like Albaspidin-PP and -PB, has demonstrated inhibitory activity against FAS, with IC50 values in the micromolar range.[1][3] These application notes provide detailed protocols for the reconstitution, storage, and handling of this compound powder for research purposes.

Product Information

PropertyValue
Molecular Weight 418.44 g/mol
Molecular Formula C22H26O8
CAS Number 59092-91-0
Appearance Powder
Primary Target Fatty Acid Synthase (FAS)[1][2][3]

Storage and Stability

Proper storage of this compound is crucial to maintain its stability and activity. The following table summarizes the recommended storage conditions.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 years[1][2]Store in a dry, dark place.
4°CUp to 2 years[2]For shorter-term storage.
In Solvent -80°CUp to 1 year[1]Recommended for long-term storage of stock solutions.
-20°CUp to 1 month[2]Suitable for short-term storage of aliquoted stock solutions.

Reconstitution of this compound Powder

This protocol describes the preparation of a stock solution from this compound powder. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration for experiments.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), research grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Protocol for Preparing a 10 mM Stock Solution
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Volume of DMSO (μL) = (Mass of this compound (mg) / 418.44 g/mol ) * 100,000

    • Example: For 1 mg of this compound powder, you will need approximately 239 μL of DMSO.

  • Reconstitution:

    • Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex or gently sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2]

G Workflow for this compound Reconstitution cluster_preparation Preparation cluster_reconstitution Reconstitution cluster_storage Storage start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate calculate Calculate DMSO Volume for 10 mM Stock equilibrate->calculate add_dmso Add DMSO to Powder calculate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store end End: Ready for Use store->end

Workflow for this compound Reconstitution

Experimental Protocols: Application in Cell-Based Assays

This protocol provides a general guideline for diluting the this compound stock solution for use in cell culture experiments. The final working concentration will depend on the specific cell line and assay.

Materials
  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

Protocol for Preparing Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution:

    • Perform a serial dilution of the stock solution in fresh cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Example Calculation for a 100 µM working solution:

      • To prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Treatment: Add the prepared working solutions to your cell cultures and incubate for the desired time period.

  • Controls: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of Fatty Acid Synthase (FAS). FAS is responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In cancer cells, the inhibition of FAS leads to a depletion of fatty acids, which are essential for membrane formation, energy storage, and signaling molecule synthesis. This can induce cellular stress and ultimately lead to apoptosis. Downstream of FAS inhibition, activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) signaling pathway have been observed, further contributing to the anti-proliferative effects.

G This compound Signaling Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects albaspidin This compound fas Fatty Acid Synthase (FAS) albaspidin->fas Inhibits fatty_acid Fatty Acid Synthesis ↓ fas->fatty_acid Catalyzes ampk AMPK Activation ↑ fatty_acid->ampk mtor mTOR Inhibition ↓ ampk->mtor Inhibits apoptosis Apoptosis ↑ mtor->apoptosis Leads to

This compound Signaling Pathway

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Dispose of waste according to institutional and local regulations.

References

Application Notes and Protocols for Designing a Study with Albaspidin AP as a Lead Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AP, a phloroglucinol derivative, has been identified as an inhibitor of Fatty Acid Synthase (FAS), a key enzyme in de novo lipogenesis. FAS is frequently overexpressed in various cancer cells and is considered a promising target for cancer therapy. These application notes provide a comprehensive framework for a preclinical study designed to evaluate this compound as a potential lead compound for anticancer drug development. The following sections detail the necessary experimental protocols, data presentation strategies, and visualizations of the proposed scientific workflows and underlying biological pathways.

Rationale for Targeting Fatty Acid Synthase in Cancer

Normal cells primarily utilize circulating fatty acids, while many cancer cells exhibit upregulated de novo fatty acid synthesis to meet the high lipid demand for membrane formation, energy storage, and signaling molecule production. Fatty Acid Synthase (FAS) is the central enzyme in this process. Its inhibition in cancer cells has been shown to induce apoptosis and suppress tumor growth, making it an attractive target for therapeutic intervention. This compound has been reported to inhibit FAS with an IC50 value of 71.7 μM, providing a strong basis for its investigation as an anticancer agent.

Quantitative Data Summary

The following table summarizes the known inhibitory concentration of this compound against its primary target and provides a template for recording cytotoxic effects on various cancer cell lines, which will be determined in the proposed study.

CompoundTarget/Cell LineAssay TypeIC50 (µM)Reference
This compound Fatty Acid Synthase (FAS)Enzymatic Assay71.7[1]
This compoundMCF-7 (Breast Cancer)MTT AssayTo be determined-
This compoundHepG2 (Liver Cancer)MTT AssayTo be determined-
This compoundA549 (Lung Cancer)MTT AssayTo be determined-
This compoundPC-3 (Prostate Cancer)MTT AssayTo be determined-

Experimental Protocols

Fatty Acid Synthase (FAS) Inhibition Assay

Objective: To confirm and quantify the inhibitory effect of this compound on FAS activity.

Principle: This assay measures the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway, which is directly proportional to FAS activity. The decrease in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified human FAS enzyme

  • This compound

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add potassium phosphate buffer, acetyl-CoA, and NADPH to each well.

  • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the experimental wells. Add DMSO alone to the control wells.

  • Add the purified FAS enzyme to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding malonyl-CoA to all wells.

  • Immediately measure the absorbance at 340 nm every minute for 30 minutes.

  • Calculate the rate of NADPH oxidation (decrease in absorbance over time).

  • Determine the IC50 value of this compound by plotting the percentage of FAS inhibition against the log of this compound concentration.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549, PC-3)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1 µM to 200 µM) for 24, 48, and 72 hours. Include untreated and vehicle (DMSO) control wells.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Determine the IC50 value for each cell line at each time point.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the this compound-induced cell death is due to apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4][5]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis of the PI3K/AKT/mTOR Signaling Pathway

Objective: To investigate the effect of this compound on the key signaling pathway downstream of FAS.

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. This protocol will assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer and is known to be influenced by cellular metabolic states.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: p-AKT, AKT, p-mTOR, mTOR, and β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities.

  • Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

Visualizations

Proposed Signaling Pathway of this compound Action

Albaspidin_AP_Signaling_Pathway Albaspidin_AP This compound FAS Fatty Acid Synthase (FAS) Albaspidin_AP->FAS Inhibits Apoptosis Apoptosis Albaspidin_AP->Apoptosis Induces Palmitate Palmitate Synthesis FAS->Palmitate Catalyzes Cell_Growth Cell Growth & Proliferation PI3K_AKT PI3K/AKT Pathway Palmitate->PI3K_AKT Activates mTOR mTOR Pathway PI3K_AKT->mTOR Activates mTOR->Cell_Growth Promotes mTOR->Apoptosis Inhibits

Caption: Proposed mechanism of this compound-induced apoptosis via FAS inhibition.

Experimental Workflow for Lead Compound Validation

Experimental_Workflow Start Start: this compound (Lead Compound) FAS_Assay 1. FAS Inhibition Assay (Confirm Target Engagement) Start->FAS_Assay MTT_Assay 2. Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) FAS_Assay->MTT_Assay Apoptosis_Assay 3. Mechanism of Cell Death (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Western_Blot 4. Signaling Pathway Analysis (Western Blot for PI3K/AKT/mTOR) Apoptosis_Assay->Western_Blot Data_Analysis 5. Data Analysis & Interpretation Western_Blot->Data_Analysis Go_NoGo Go/No-Go Decision for further development Data_Analysis->Go_NoGo

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Logical Relationship of Experimental Outcomes

Logical_Relationship Hypothesis Hypothesis This compound is a viable anticancer lead compound Experimentation Experimentation FAS Inhibition Cytotoxicity (MTT) Apoptosis (Annexin V) Pathway Analysis (WB) Hypothesis->Experimentation Positive_Outcome Positive Outcome Potent FAS Inhibition Selective Cytotoxicity Apoptosis Induction Pathway Modulation Experimentation->Positive_Outcome If results are positive Negative_Outcome Negative Outcome Weak/No FAS Inhibition No Cytotoxicity No Apoptosis No Pathway Effect Experimentation->Negative_Outcome If results are negative Conclusion {Conclusion | {Proceed with Lead Optimization | Re-evaluate or abandon compound}} Positive_Outcome->Conclusion Negative_Outcome->Conclusion

Caption: Decision-making framework based on experimental outcomes.

Conclusion

This document outlines a structured approach for the initial preclinical evaluation of this compound as a lead compound for cancer therapy. By following these detailed protocols and workflows, researchers can systematically investigate its mechanism of action, assess its therapeutic potential, and make informed decisions regarding its further development. The provided visualizations offer a clear overview of the scientific rationale and experimental design, facilitating a comprehensive and efficient research process.

References

Albaspidin AP in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AP is a phloroglucinol derivative, a class of natural compounds known for a wide range of biological activities. Phloroglucinols have garnered significant interest in drug discovery due to their diverse pharmacological profiles, which include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. While specific high-throughput screening (HTS) data for this compound is not extensively documented in current literature, its structural class suggests potential for activity in various biological assays amenable to HTS formats. This document provides a generalized framework and protocols for evaluating this compound in HTS campaigns based on the known activities of related phloroglucinol compounds.

Potential Therapeutic Areas and Screening Targets

Given the established bioactivities of phloroglucinols, this compound could be a valuable candidate for screening in the following areas:

  • Antimicrobial Drug Discovery: Targeting bacterial or fungal strains.

  • Antiviral Research: Screening against viral enzymes like reverse transcriptase or protease.

  • Oncology: Assessing cytotoxicity against cancer cell lines or inhibition of specific cancer-related enzymes.

  • Inflammation and Immunology: Evaluating the inhibition of inflammatory pathways or enzymes.

Data Presentation: Hypothetical Screening Data for this compound

The following tables represent hypothetical data that could be generated from HTS campaigns involving this compound. These are provided as examples for data presentation and are not based on published experimental results for this specific compound.

Table 1: In Vitro Antimicrobial Activity of this compound

Target OrganismAssay TypeConcentration (µg/mL)Inhibition (%)
Staphylococcus aureusBroth Microdilution1085
Escherichia coliBroth Microdilution1040
Candida albicansBroth Microdilution1075

Table 2: Enzymatic Inhibition Profile of this compound

Target EnzymeAssay TypeThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
HIV-1 Reverse TranscriptaseFRET-based15.22.5 (Nevirapine)
Cyclooxygenase-2 (COX-2)Colorimetric25.80.5 (Celecoxib)
Murine 5-LipoxygenaseSpectrophotometric12.11.8 (Zileuton)

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineAssay TypeThis compound CC₅₀ (µM)Positive Control CC₅₀ (µM)
HeLa (Cervical Cancer)MTT Assay35.510.1 (Doxorubicin)
A549 (Lung Cancer)CellTiter-Glo®42.18.7 (Doxorubicin)
MCF-7 (Breast Cancer)Resazurin Assay55.312.4 (Doxorubicin)

Experimental Protocols

The following are detailed, generalized protocols for key experiments that could be adapted for screening this compound.

Protocol 1: Antibacterial Susceptibility Testing using Broth Microdilution

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a bacterial inoculum suspension and adjust the turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, add 50 µL of MHB to all wells.

  • Add 50 µL of the this compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Add 50 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (bacteria and MHB) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth.

  • Optionally, read the optical density at 600 nm using a plate reader.

Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay (FRET-based)

Objective: To assess the inhibitory activity of this compound against HIV-1 Reverse Transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA) template and oligo(dT) primer

  • Fluorescently labeled dUTP (e.g., Cy5-dUTP) and a quencher-labeled nucleotide

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 80 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the poly(rA) template, oligo(dT) primer, and HIV-1 RT in the assay buffer.

  • Dispense the reaction mixture into the wells of a 384-well plate.

  • Add varying concentrations of this compound or a known inhibitor (positive control) to the wells.

  • Initiate the reaction by adding the fluorescently labeled and quencher-labeled nucleotides.

  • Incubate the plate at 37°C for 1 hour.

  • Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. A decrease in FRET signal indicates inhibition of RT activity.

  • Calculate the IC₅₀ value for this compound.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • Sterile 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin). Include untreated cells as a negative control.

  • Incubate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ value.

Visualizations

HTS_Workflow cluster_0 Compound Management cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Library This compound Stock Plate_Preparation Assay Plate Preparation Compound_Library->Plate_Preparation Serial Dilution Assay_Target Target (Enzyme/Cell/Microbe) Plate_Preparation->Assay_Target Compound Addition Incubation Incubation Assay_Target->Incubation Signal_Reading Signal Reading (e.g., Absorbance, Fluorescence) Incubation->Signal_Reading Data_Analysis Data Analysis (IC50/CC50 Calculation) Signal_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-Throughput Screening Workflow for this compound.

Signaling_Pathway cluster_inflammation Inflammatory Pathway (Hypothetical) Stimulus Inflammatory Stimulus COX2 COX-2 Enzyme Stimulus->COX2 LOX5 5-LOX Enzyme Stimulus->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Albaspidin_AP This compound Albaspidin_AP->COX2 Inhibition Albaspidin_AP->LOX5 Inhibition

Caption: Hypothetical Anti-Inflammatory Mechanism of this compound.

Application Notes and Protocols: Measuring the IC50 of Albaspidin AP for Fatty Acid Synthase (FAS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FAS) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancer types and its role in metabolic disorders have made it a significant target for therapeutic intervention. Albaspidin AP, a phloroglucinol derivative, has been identified as an inhibitor of FAS. These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against FAS, a key parameter for evaluating its potency.

Quantitative Data Summary

The inhibitory potency of this compound against Fatty Acid Synthase is summarized below. This value serves as a benchmark for experimental determination.

CompoundTargetIC50 Value
This compoundFatty Acid Synthase (FAS)71.7 µM[1]

Signaling Pathway of Fatty Acid Synthase

Fatty Acid Synthase plays a central role in cellular metabolism, converting acetyl-CoA and malonyl-CoA into long-chain fatty acids. This process is fundamental for various cellular functions, including membrane biogenesis, energy storage, and protein modification. The inhibition of FAS by compounds like this compound disrupts these downstream pathways, leading to effects such as the induction of apoptosis in cancer cells.

FAS_Pathway cluster_input Substrates cluster_enzyme Enzymatic Reaction cluster_output Products & Downstream Effects AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS NADPH NADPH NADPH->FAS Palmitate Palmitate FAS->Palmitate Catalyzes Apoptosis Apoptosis Induction FAS->Apoptosis Inhibition leads to Membrane Membrane Biogenesis Palmitate->Membrane Energy Energy Storage Palmitate->Energy Signaling Signaling Molecules Palmitate->Signaling Albaspidin This compound Albaspidin->FAS Inhibits

Caption: Fatty Acid Synthase (FAS) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps for determining the IC50 value of this compound against FAS.

IC50_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor prepare_assay Prepare FAS Assay Mix (Enzyme, Substrates, Buffer) start->prepare_assay incubation Incubate FAS with this compound prepare_inhibitor->incubation prepare_assay->incubation initiate_reaction Initiate Reaction with Malonyl-CoA incubation->initiate_reaction measure_activity Measure NADPH Absorbance at 340 nm over Time initiate_reaction->measure_activity data_analysis Calculate Percent Inhibition measure_activity->data_analysis plot_curve Plot % Inhibition vs. log[this compound] data_analysis->plot_curve calculate_ic50 Determine IC50 from Dose-Response Curve plot_curve->calculate_ic50

Caption: Experimental workflow for the determination of the IC50 of this compound for FAS.

Experimental Protocols

Materials and Reagents

  • Purified Fatty Acid Synthase (FAS) enzyme

  • This compound

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Potassium phosphate buffer (pH 7.0)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol for FAS Activity Assay (Spectrophotometric Method)

This protocol is based on the widely used method of monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH during the synthesis of fatty acids.[2][3]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).

    • Prepare a fresh assay buffer containing potassium phosphate, DTT, and BSA.

    • Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the following to each well:

      • Assay Buffer

      • A specific concentration of this compound dilution (or DMSO for the control).

      • FAS enzyme solution.

      • Acetyl-CoA solution.

      • NADPH solution.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding malonyl-CoA to each well.

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis and IC50 Calculation:

    • Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve) for each concentration of this compound.

    • Determine the percentage of FAS inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of this compound that results in 50% inhibition of FAS activity.[4][5]

Data Presentation

The results of the FAS inhibition assay should be presented in a clear, tabular format to facilitate comparison.

This compound Concentration (µM)Rate of NADPH Oxidation (mAU/min)Percent Inhibition (%)
0 (Control)[Insert Value]0
[Concentration 1][Insert Value][Calculate Value]
[Concentration 2][Insert Value][Calculate Value]
[Concentration 3][Insert Value][Calculate Value]
[Concentration 4][Insert Value][Calculate Value]
[Concentration 5][Insert Value][Calculate Value]
[Concentration 6][Insert Value][Calculate Value]

Conclusion

This document provides a comprehensive guide for researchers to measure the IC50 of this compound against Fatty Acid Synthase. By following the detailed protocols and utilizing the provided diagrams and data presentation formats, scientists can accurately determine the inhibitory potency of this compound, contributing to the broader understanding of its therapeutic potential.

References

Albaspidin AP: Application Notes and Protocols for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Albaspidin AP is a phloroglucinol derivative that has garnered interest within the research community for its potential as a tool compound in metabolic studies. Its structural similarity to known mitochondrial uncouplers suggests a mechanism of action that could be pivotal for investigating cellular bioenergetics, particularly in the context of cancer metabolism and other metabolic disorders. This document provides an overview of the potential applications of this compound, detailed protocols for its use in key experiments, and a summary of its known biological activities.

Mechanism of Action: A Potential Mitochondrial Uncoupler

While direct studies on this compound are limited, its chemical structure suggests it may function as a mitochondrial uncoupler. Mitochondrial uncouplers are molecules that disrupt the coupling between the electron transport chain and ATP synthesis.[1] They achieve this by dissipating the proton gradient across the inner mitochondrial membrane, which is normally used by ATP synthase to produce ATP. This leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the reduced ATP production, with the energy from the proton gradient being released as heat.[2]

The potential signaling pathway affected by this compound as a mitochondrial uncoupler is depicted below:

Albaspidin_AP_Mechanism cluster_mitochondrion Mitochondrion cluster_cell Cellular Effects ETC Electron Transport Chain (ETC) H_plus_gradient Proton Gradient (Δψm) ETC->H_plus_gradient Pumps H+ ATP_Synthase ATP Synthase H_plus_gradient->ATP_Synthase Drives Heat Heat H_plus_gradient->Heat Generates ATP ATP ATP_Synthase->ATP Synthesizes Albaspidin_AP This compound Albaspidin_AP->H_plus_gradient Dissipates Increased_OCR Increased O2 Consumption Albaspidin_AP->Increased_OCR Decreased_ATP Decreased ATP Production Albaspidin_AP->Decreased_ATP Metabolic_Stress Metabolic Stress Decreased_ATP->Metabolic_Stress

Caption: Proposed mechanism of this compound as a mitochondrial uncoupler.

Applications in Metabolic Research

As a potential mitochondrial uncoupler, this compound can be a valuable tool for a variety of metabolic studies:

  • Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways, such as the Warburg effect.[3][4] By uncoupling mitochondria, this compound could be used to probe the reliance of cancer cells on oxidative phosphorylation versus glycolysis for energy production.

  • Metabolic Reprogramming: Investigating how cells adapt to the metabolic stress induced by this compound can provide insights into metabolic reprogramming mechanisms.[4]

  • Drug Discovery: this compound can be used as a reference compound in screens for novel therapeutics that target cellular metabolism.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the metabolic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Measurement of Oxygen Consumption Rate (OCR)

This protocol measures the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest

  • This compound

  • Oligomycin, FCCP, and Rotenone/Antimycin A (mitochondrial stress test reagents)

  • Seahorse XF Assay Medium

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at the optimal density for the cell type.

  • The following day, replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine, and pre-incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Prepare the injector ports of the Seahorse sensor cartridge with this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A).

  • Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

  • Analyze the data to determine the basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Workflow Diagram:

OCR_Workflow Start Seed Cells in Seahorse Plate Incubate Incubate Overnight Start->Incubate Prepare_Assay Prepare Assay Medium and Sensor Cartridge Incubate->Prepare_Assay Run_Assay Run Mitochondrial Stress Test Prepare_Assay->Run_Assay Analyze Analyze OCR Data Run_Assay->Analyze

Caption: Workflow for measuring Oxygen Consumption Rate (OCR).

Measurement of Extracellular Acidification Rate (ECAR)

This protocol measures the effect of this compound on glycolysis.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest

  • This compound

  • Glucose, Oligomycin, and 2-Deoxyglucose (2-DG) (glycolysis stress test reagents)

  • Seahorse XF Assay Medium (without glucose and pyruvate)

Procedure:

  • Follow the same cell seeding and pre-incubation steps as for the OCR measurement, but use glucose-free and pyruvate-free assay medium.

  • Prepare the injector ports with this compound and the glycolysis stress test compounds (Glucose, Oligomycin, and 2-DG).

  • Run the glycolysis stress test protocol on the Seahorse XF Analyzer.

  • Analyze the data to determine the basal ECAR, glycolysis, glycolytic capacity, and glycolytic reserve.

Quantitative Data

As of the date of this document, there is no publicly available quantitative data, such as IC50 values for metabolic perturbation or specific effects on OCR and ECAR, for this compound. The protocols provided above are intended to enable researchers to generate this crucial data.

Conclusion

This compound holds promise as a tool compound for dissecting metabolic pathways, particularly due to its potential as a mitochondrial uncoupler. The experimental protocols detailed in these application notes provide a framework for researchers to investigate its effects on cellular bioenergetics. Further studies are required to fully characterize the mechanism of action and the full range of applications for this compound in metabolic research.

References

Application Notes and Protocols for Testing Albaspidin AP in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AP, a phloroglucinol derivative, belongs to a class of naturally occurring compounds known for a wide spectrum of biological activities.[1][2][3] Preclinical evidence suggests that phloroglucinols possess significant anti-inflammatory, anticancer, and potentially anthelmintic properties.[1][2][4] These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models for these therapeutic areas. The following protocols are designed to ensure robust and reproducible data generation for preclinical drug development.

Anticancer Activity Protocol: Human Tumor Xenograft Mouse Model

This protocol outlines the procedure for assessing the in vivo anticancer efficacy of this compound using a human tumor xenograft model in immunodeficient mice. This model is a widely accepted standard for preclinical evaluation of novel cancer therapeutics.[5][6][7]

Experimental Workflow

G cluster_0 Phase 1: Cell Culture & Implantation cluster_1 Phase 2: Tumor Growth & Treatment cluster_2 Phase 3: Endpoint Analysis A Human cancer cell line propagation B Cell harvesting and counting A->B C Subcutaneous injection of cells into mice B->C D Tumor volume monitoring C->D E Randomization into treatment groups D->E F This compound or vehicle administration E->F G Continued tumor volume measurement F->G H Euthanasia and tumor excision G->H I Tumor weight analysis & further studies H->I

Caption: Workflow for anticancer xenograft model.

Methodology

1. Cell Culture:

  • Culture a relevant human cancer cell line (e.g., HT-29 for colon cancer, A549 for lung cancer) in appropriate media and conditions.[4][8]

2. Animal Model:

  • Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.

  • Acclimatize animals for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Harvest cancer cells during their logarithmic growth phase.

  • Resuspend cells in a sterile, serum-free medium or Matrigel.

  • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

4. Tumor Growth and Treatment:

  • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Width^2 x Length) / 2.

  • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline). The formulation should be optimized for solubility and stability.[9][10]

  • Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via oral gavage or intraperitoneal injection daily for a specified period (e.g., 21 days).

  • The control group should receive the vehicle only. A positive control group with a standard chemotherapeutic agent can also be included.

5. Endpoint Analysis:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the treatment period, euthanize the mice.

  • Excise the tumors and record their final weight.

  • A portion of the tumor can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) or snap-frozen for molecular analysis (e.g., Western blotting for apoptosis markers).[11]

Data Presentation
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 21)Mean Tumor Weight (g) ± SEM% Tumor Growth Inhibition
Vehicle Control-0
This compound10
This compound30
This compound100
Positive Control-
Potential Signaling Pathways to Investigate

Phloroglucinols have been shown to induce apoptosis in cancer cells by modulating key signaling pathways.[3][4][12] Western blot or immunohistochemical analysis of tumor lysates can be performed to assess the effect of this compound on these pathways.

G Albaspidin This compound IGF1R IGF-1R Albaspidin->IGF1R inhibits Apoptosis Apoptosis Albaspidin->Apoptosis induces PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis ERK->Proliferation

Caption: Potential anticancer signaling pathways of this compound.

Anti-inflammatory Activity Protocol: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity of novel compounds.[13][14][15][16][17]

Experimental Workflow

G A Acclimatize rats and measure baseline paw volume B Administer this compound or vehicle/positive control A->B C Inject carrageenan into the sub-plantar region B->C D Measure paw volume at regular intervals (1-5 hours) C->D E Calculate % inhibition of edema D->E

Caption: Workflow for carrageenan-induced paw edema model.

Methodology

1. Animal Model:

  • Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatize animals for at least one week.

2. Treatment Administration:

  • Divide rats into groups (n=6-8 per group).

  • Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) orally or intraperitoneally.

  • The control group receives the vehicle.

  • The positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).

3. Induction of Inflammation:

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

5. Data Analysis:

  • Calculate the increase in paw volume for each animal at each time point.

  • Determine the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Data Presentation
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) ± SEM at 3 hours% Inhibition of Edema at 3 hours
Vehicle Control-0
This compound10
This compound30
This compound100
Indomethacin10
Potential Signaling Pathways to Investigate

Phloroglucinols are known to exert their anti-inflammatory effects by modulating pathways involved in the production of inflammatory mediators.[1][2][18][19] Analysis of paw tissue homogenates can reveal the impact of this compound on these pathways.

G LPS LPS (Inflammatory Stimulus) iNOS_COX2 iNOS & COX-2 LPS->iNOS_COX2 activates Albaspidin This compound AMPK AMPK Albaspidin->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 HO1 HO-1 Nrf2->HO1 HO1->iNOS_COX2 inhibits ProInflammatory Pro-inflammatory Cytokines & NO iNOS_COX2->ProInflammatory

Caption: Potential anti-inflammatory signaling pathway of this compound.

Anthelmintic Activity Protocol: Caenorhabditis elegans and Murine Infection Model

Given the lack of specific data on the anthelmintic properties of this compound, a tiered approach is recommended, starting with an in vitro screen using the model organism Caenorhabditis elegans, followed by an in vivo validation in a murine model of helminth infection.[20][21][22][23][24][25]

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A C. elegans culture and synchronization B Exposure to this compound in liquid culture A->B C Assessment of motility and survival B->C D Infection of mice with a nematode parasite C->D If active E Treatment with This compound D->E F Fecal egg count reduction test E->F G Adult worm burden assessment F->G

Caption: Tiered workflow for anthelmintic activity testing.

Methodology: C. elegans Motility Assay

1. Organism and Culture:

  • Use wild-type C. elegans (N2 strain).

  • Maintain on nematode growth medium (NGM) agar plates seeded with E. coli OP50.

2. Assay Procedure:

  • Synchronize worms to the L4 or young adult stage.

  • Wash worms and resuspend them in a liquid medium.

  • In a 96-well plate, add a known number of worms to each well.

  • Add this compound at various concentrations. Include a vehicle control and a positive control (e.g., levamisole).

  • Incubate the plates and assess worm motility at different time points (e.g., 4, 24, 48 hours) using an automated worm tracker or by manual counting under a microscope.

3. Data Analysis:

  • Calculate the percentage of paralyzed or dead worms at each concentration and time point.

  • Determine the EC50 value for this compound.

Methodology: Murine Helminth Infection Model

1. Animal Model and Infection:

  • Use a suitable mouse strain (e.g., C57BL/6).

  • Infect mice with a relevant nematode parasite, such as Heligmosomoides polygyrus.

2. Treatment:

  • Once the infection is patent (as determined by the presence of eggs in feces), randomize mice into treatment groups.

  • Administer this compound orally at various doses. Include vehicle and positive control (e.g., albendazole) groups.

3. Efficacy Assessment:

  • Fecal Egg Count Reduction Test (FECRT): Collect fecal samples before and after treatment and count the number of eggs per gram of feces. Calculate the percentage reduction in egg count.

  • Adult Worm Burden: At the end of the study, euthanize the mice and collect the adult worms from the intestines. Count the number of worms in each mouse.

Data Presentation

In Vitro Data

Concentration (µM)% Motile C. elegans (24h)
Vehicle Control
This compound (low)
This compound (mid)
This compound (high)
Positive Control

In Vivo Data

Treatment GroupDose (mg/kg)% Fecal Egg Count ReductionMean Adult Worm Burden ± SEM
Vehicle Control-0
This compound10
This compound30
This compound100
Albendazole-

Disclaimer

These protocols are intended as a guide and may require optimization based on the specific characteristics of this compound and the experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).

References

Application Notes and Protocols for Albaspidin AP-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albaspidin AP is a naturally occurring phloroglucinol derivative found in certain plant species. Preliminary research suggests that this compound may possess anticancer properties by inducing programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis is a key mechanism for many effective cancer therapies, as it leads to the safe and efficient removal of malignant cells.[1][2] These application notes provide an overview of the proposed mechanism of action for this compound and detailed protocols for investigating its apoptotic effects in cancer cell lines.

Proposed Mechanism of Action

This compound is hypothesized to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway is initiated by various intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.[3] Key events in this proposed pathway include the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to the activation of a cascade of caspases, which are the executioners of apoptosis.[4][5][6]

Albaspidin_AP_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Albaspidin_AP This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Albaspidin_AP->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Albaspidin_AP->Bax Activates Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.

Quantitative Data Summary

The efficacy of this compound in inhibiting cancer cell growth is quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[7] Lower IC50 values indicate higher potency. The following table provides example IC50 values of this compound against various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma36.6
MCF-7Breast Adenocarcinoma>1000
DU-145Prostate Carcinoma122.7
HepG2Hepatocellular Carcinoma15.2
HCT116Colorectal Carcinoma22.4
PC-3Pancreatic Cancer45.8

Note: The IC50 values presented are for illustrative purposes and may vary depending on the experimental conditions.[8][9]

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.[10][11][12]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on the cell cycle distribution.[13][14][15][16][17]

Materials:

  • Cancer cells treated with this compound

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the apoptotic effects of this compound.

Experimental_Workflow start Start: Hypothesis This compound induces apoptosis cell_culture Cell Culture (Select cancer cell lines) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (MTT / Crystal Violet) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis_assay western_blot Western Blot Analysis (Caspases, Bcl-2 family) ic50->western_blot cell_cycle Cell Cycle Analysis ic50->cell_cycle quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis conclusion Conclusion: Characterize apoptotic mechanism quantify_apoptosis->conclusion protein_expression Analyze Protein Expression western_blot->protein_expression protein_expression->conclusion cycle_arrest Determine Cell Cycle Arrest cell_cycle->cycle_arrest cycle_arrest->conclusion

Workflow for investigating this compound-induced apoptosis.

These application notes provide a framework for investigating the potential of this compound as an apoptosis-inducing agent in cancer cells. The provided protocols can be adapted to various cancer cell lines and experimental setups. Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical in vivo models. Further investigation into the potential synergistic effects of this compound with existing chemotherapeutic agents is also warranted.

References

Application Notes and Protocols for Evaluating Albaspidin AP Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AP, a phloroglucinol derivative, has been identified as an inhibitor of Fatty Acid Synthase (FAS), a key enzyme in the de novo synthesis of fatty acids. FAS is frequently overexpressed in various cancer cells and is associated with tumor growth and survival, making it a promising target for anticancer therapy. Inhibition of FAS has been shown to induce apoptosis and cause cell cycle arrest in malignant cells. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound and to elucidate its mechanism of action, with a focus on its role as a FAS inhibitor.

Data Presentation

The following tables summarize hypothetical quantitative data for the efficacy of this compound in various cancer cell lines. This data is representative of typical results expected from the described assays and should be generated experimentally for specific research purposes.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer35.2
PC-3Prostate Cancer42.8
A549Lung Cancer55.1
HCT116Colon Cancer38.5
HepG2Liver Cancer48.9

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (48h Treatment)

This compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V Positive)
0 (Control)5.2%
2528.7%
5055.4%
7578.9%

Table 3: Effect of this compound on Cell Cycle Distribution in PC-3 Cells (24h Treatment)

This compound Concentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.3%28.1%16.6%
2568.2%19.5%12.3%
5075.1%15.4%9.5%

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Visualizations

Albaspidin_AP_Workflow cluster_assays Cell-Based Assays for Efficacy Evaluation cluster_outcomes Evaluation Metrics A Cell Viability Assay (MTT) D Determine IC50 Values A->D B Apoptosis Assay (Annexin V/PI) E Quantify Apoptotic Cells B->E C Cell Cycle Analysis (PI Staining) F Analyze Cell Cycle Distribution C->F Albaspidin_AP This compound Treatment Albaspidin_AP->A Albaspidin_AP->B Albaspidin_AP->C

Experimental workflow for evaluating this compound efficacy.

FAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathways Key Signaling Cascades cluster_downstream Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT FAS Fatty Acid Synthase (FAS) AKT->FAS ERK ERK ERK->FAS MEK MEK MEK->ERK RAS->MEK Lipogenesis Lipogenesis FAS->Lipogenesis CellGrowth Cell Growth & Proliferation FAS->CellGrowth Promotes Lipogenesis->CellGrowth Apoptosis Apoptosis Albaspidin_AP This compound Albaspidin_AP->FAS Albaspidin_AP->Apoptosis Induces

Simplified signaling pathway of Fatty Acid Synthase (FAS) and the inhibitory action of this compound.

Cell_Cycle_Regulation G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase M->G1 G1_S_Checkpoint->S Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Checkpoint->Cell_Cycle_Arrest G2_M_Checkpoint->M Albaspidin_AP This compound Albaspidin_AP->G1_S_Checkpoint Inhibits

Mechanism of this compound-induced cell cycle arrest.

Troubleshooting & Optimization

Albaspidin AP solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albaspidin AP. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phloroglucinol derivative that functions as an inhibitor of Fatty Acid Synthase (FAS).[1][2][3] FAS is a key enzyme in the de novo synthesis of fatty acids. By inhibiting FAS, this compound can disrupt cellular processes that are heavily reliant on endogenous fatty acid production, such as in various cancer cells where FAS is often overexpressed. This inhibition can lead to the suppression of DNA replication and the induction of apoptosis (programmed cell death).

Q2: What are the general solubility characteristics of this compound?

This compound, like other phloroglucinol compounds, is generally characterized by poor solubility in aqueous solutions.[4] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and pyridine.[2][5] For experimental use in aqueous systems, such as cell culture media, it is typically necessary to first dissolve this compound in an organic solvent to create a stock solution.

Troubleshooting Guide: Solubility Issues in Aqueous Buffers

Q3: I am observing precipitation when I add my this compound stock solution to my aqueous buffer or cell culture medium. What is causing this?

Precipitation upon addition of a hydrophobic compound's stock solution (typically in DMSO or ethanol) to an aqueous medium is a common issue. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution is diluted, and if the final concentration of the compound is too high for the aqueous environment, it will come out of solution and form a precipitate.

Q4: How can I prepare a working solution of this compound in an aqueous buffer without precipitation?

The recommended method is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous buffer.

Experimental Protocol: Preparation of this compound Working Solution
  • Prepare a Stock Solution:

    • Dissolve this compound in 100% DMSO to create a stock solution of 10-50 mM. Ensure the compound is completely dissolved. Gentle vortexing may be required.

    • Store the stock solution at -20°C or -80°C for long-term stability.

  • Prepare the Working Solution:

    • Warm the stock solution to room temperature before use.

    • Serially dilute the stock solution in your pre-warmed aqueous buffer (e.g., PBS, Tris-HCl) or cell culture medium to the desired final concentration.

    • It is crucial to add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion, which can help prevent localized high concentrations and subsequent precipitation.[6]

    • Important: The final concentration of the organic solvent (e.g., DMSO) in your working solution should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[7][8]

Q5: Is there any quantitative data on the solubility of this compound or similar compounds in aqueous buffers?

CompoundSolvent SystemApproximate Solubility
Phloroglucinol1:1 solution of DMF:PBS (pH 7.2)~ 0.5 mg/mL
PhloroglucinolWater1 g / 100 mL (10 mg/mL)
PhloroglucinolEthanol100 mg/mL
PhloroglucinolDMSO~15 mg/mL

Note: The solubility of this compound, a larger and more complex derivative, is expected to be lower in aqueous solutions than that of phloroglucinol.

Q6: What are some general strategies to improve the solubility of this compound in my experiments?

If you continue to experience solubility issues, consider the following strategies:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your working solution.

  • Optimize Co-solvent Concentration: While keeping cell viability in mind, you can test slightly higher final concentrations of the organic co-solvent (e.g., up to 1% DMSO for some robust cell lines, though a pilot toxicity test is recommended).

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. If your experimental conditions allow, you could test the solubility of this compound in buffers with slightly different pH values.

  • Use of Surfactants or Solubilizing Agents: For in vitro assays, low concentrations of non-ionic surfactants (e.g., Tween® 80) or other solubilizing agents like polyethylene glycol (PEG) can sometimes improve the solubility of hydrophobic compounds.[9] However, their compatibility with your specific assay must be validated.

  • Sonication: After diluting the stock solution into the aqueous buffer, brief sonication can sometimes help to dissolve any microscopic precipitates.[6]

Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a general workflow for handling solubility issues and the putative signaling pathway affected by this compound.

G Troubleshooting Workflow for this compound Solubility start Start: Need to prepare this compound in aqueous buffer prep_stock Prepare high-concentration stock solution in 100% DMSO start->prep_stock dilute Dilute stock solution into pre-warmed aqueous buffer with vigorous mixing prep_stock->dilute check_precipitate Observe for precipitation dilute->check_precipitate no_precipitate Solution is clear. Proceed with experiment. check_precipitate->no_precipitate No precipitate Precipitation observed check_precipitate->precipitate Yes end End: Solubilization successful no_precipitate->end troubleshoot Troubleshoot precipitate->troubleshoot lower_conc Lower the final concentration of this compound troubleshoot->lower_conc optimize_cosolvent Optimize co-solvent concentration (e.g., slightly increase DMSO) troubleshoot->optimize_cosolvent sonicate Apply brief sonication to the final solution troubleshoot->sonicate lower_conc->dilute optimize_cosolvent->dilute sonicate->check_precipitate

Caption: Troubleshooting workflow for this compound solubility issues.

G Putative Signaling Pathway of this compound albaspidin This compound fas Fatty Acid Synthase (FAS) albaspidin->fas Inhibits fatty_acids ↓ Endogenous Fatty Acid Synthesis fas->fatty_acids cell_cycle Cell Cycle Progression fas->cell_cycle Inhibits apoptosis Apoptosis fas->apoptosis Induces pi3k_akt_mTOR PI3K/Akt/mTOR Pathway fatty_acids->pi3k_akt_mTOR Modulates pi3k_akt_mTOR->cell_cycle Promotes pi3k_akt_mTOR->apoptosis Inhibits proliferation ↓ Cell Proliferation & Survival cell_cycle->proliferation apoptosis->proliferation Inhibits

Caption: Putative signaling pathway of this compound.

References

Technical Support Center: Optimizing Albaspidin AP Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Albaspidin AP concentration for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cell viability assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) of the compound on the specific cell line being tested.

Q2: Which cell viability assay is most suitable for testing a plant-derived compound like this compound?

A2: While MTT and MTS assays are common, plant-derived compounds can sometimes interfere with the tetrazolium salt reduction, leading to inaccurate results. It is advisable to use an alternative or complementary assay to validate the findings. ATP-based assays (e.g., CellTiter-Glo®), which measure the metabolic activity of viable cells, or assays that measure membrane integrity, such as those using propidium iodide or trypan blue exclusion, are excellent choices. A neutral red uptake assay, which assesses lysosomal integrity, can also be a reliable alternative.

Q3: How long should I incubate the cells with this compound before assessing cell viability?

A3: The incubation time is a critical parameter and should be optimized. A typical starting point is to perform assays at 24, 48, and 72 hours. This time course will help to understand if this compound's effect is acute or requires a longer duration to induce a response. The optimal incubation time may vary depending on the cell line's doubling time and the compound's mechanism of action.

Q4: I am observing high variability between my replicate wells. What could be the cause?

A4: High variability can stem from several factors:

  • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating.

  • Edge effects: Wells on the edge of the plate are prone to evaporation. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

  • Compound precipitation: Visually inspect the wells after adding this compound to ensure it is fully dissolved at the tested concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent.

  • Pipetting errors: Use calibrated pipettes and ensure consistent technique.

Q5: My results suggest this compound is increasing cell viability at certain concentrations. Is this possible?

A5: An apparent increase in cell viability can be due to a few reasons:

  • Assay interference: As mentioned, some compounds can directly reduce the assay substrate (e.g., MTT tetrazolium salt), leading to a false-positive signal. Run a cell-free control (media + compound + assay reagent) to check for this.

  • Hormetic effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation while high doses are inhibitory.

  • Contamination: Microbial contamination can also lead to increased metabolic activity. Regularly check your cell cultures for any signs of contamination.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background in control wells (no cells) 1. Contamination of media or reagents. 2. Compound interferes with the assay reagent.1. Use fresh, sterile reagents. 2. Run a cell-free control with this compound and the assay reagent to quantify the interference.
Low signal or no dose-response 1. This compound is not cytotoxic at the tested concentrations. 2. Incubation time is too short. 3. Incorrect assay was chosen for the mechanism of action.1. Test a higher concentration range. 2. Increase the incubation time (e.g., up to 72 hours). 3. Consider an alternative assay that measures a different viability parameter (e.g., apoptosis).
Inconsistent IC50 values across experiments 1. Variation in cell passage number or confluency. 2. Inconsistent incubation times. 3. Instability of this compound in culture media.1. Use cells within a consistent passage number range and seed at a consistent confluency. 2. Standardize all incubation times precisely. 3. Prepare fresh dilutions of this compound for each experiment.
Precipitation of this compound in the wells 1. Poor solubility of the compound in the culture medium. 2. The concentration used exceeds the solubility limit.1. Use a vehicle like DMSO to dissolve this compound before diluting in media. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). 2. Lower the maximum concentration tested.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma2445.2
4822.8
7210.5
A549Lung Carcinoma2468.7
4835.1
7218.9
HeLaCervical Cancer2452.1
4828.4
7214.2
HepG2Hepatocellular Carcinoma2433.5
4815.7
727.8

Experimental Protocols

Cell Viability Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Mandatory Visualizations

G extracellular Extracellular Signal (e.g., Growth Factors) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation

Caption: Simplified MAPK/ERK signaling pathway.

G growth_factor Growth Factor receptor Receptor growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtorc1 mTORC1 akt->mtorc1 protein_synthesis Protein Synthesis, Cell Growth mtorc1->protein_synthesis

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound (or Vehicle Control) incubate1->add_compound incubate2 Incubate (24, 48, or 72h) add_compound->incubate2 add_reagent Add Cell Viability Reagent incubate2->add_reagent incubate3 Incubate (as per protocol) add_reagent->incubate3 read_plate Read Plate (e.g., Absorbance) incubate3->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: General experimental workflow for cell viability assays.

Technical Support Center: Albaspidin AP Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Albaspidin AP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring phloroglucinol derivative. Its primary known mechanism of action is the inhibition of Fatty Acid Synthase (FAS), a key enzyme in the de novo synthesis of fatty acids. Due to the upregulation of FAS in many cancer cells, this compound is often investigated for its potential as an anti-cancer and anti-obesity agent.

Q2: What are the common challenges when working with this compound in vitro?

Based on its chemical properties as a phenolic natural product, researchers may encounter challenges related to solubility, compound stability, and interference with common assay readouts. Specific issues can include precipitation in cell culture media, autofluorescence, and non-specific interactions with proteins or assay reagents.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

This is a frequent issue that can stem from several sources, primarily related to the compound's solubility and stability.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Poor Solubility in Aqueous Media Visually inspect the cell culture media for any signs of precipitation after adding this compound. Use a microscope to check for precipitates in the wells.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into aqueous cell culture media, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation. A three-step dilution protocol can be effective for hydrophobic compounds[1].
Compound Degradation The stability of this compound in stock solutions and working solutions can be a concern.Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). Protect stock solutions from light. The stability of compounds in DMSO can be affected by temperature and residual moisture[2].
Non-Specific Binding This compound may adsorb to plasticware or bind non-specifically to proteins in the cell culture serum.Use low-binding plasticware for preparing and storing solutions. Consider reducing the serum concentration during the treatment period if experimentally feasible, but be mindful of potential effects on cell health.
Issue 2: High background or unexpected signals in fluorescence-based assays.

Phenolic compounds like this compound can exhibit intrinsic fluorescence, which can interfere with assays that use fluorescence as a readout.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Autofluorescence of this compound Run a control experiment with this compound in cell-free assay buffer or media to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.If significant autofluorescence is detected, consider using an alternative assay with a different detection method (e.g., luminescence or colorimetric). If an alternative is not available, subtract the background fluorescence from a "compound only" control from your experimental readings.
Interference with Fluorescent Dyes This compound may interact with and quench or enhance the fluorescence of the reporter dyes used in the assay.Test for interference by incubating this compound with the fluorescent dye in a cell-free system. If interference is observed, it may be necessary to find an alternative dye or assay.
Issue 3: Discrepancies between results from different assay types (e.g., biochemical vs. cell-based assays).

This can be due to the chemical nature of this compound as a phenolic compound, which can lead to assay-specific artifacts.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Promiscuous Inhibition via Aggregation Phenolic compounds, particularly flavonoids, can form aggregates in biochemical assays, leading to non-specific enzyme inhibition[3].Include a non-ionic detergent like Triton X-100 (at a concentration below its critical micelle concentration, e.g., 0.01%) in the biochemical assay buffer to disrupt potential aggregates. Compare the inhibitory activity of this compound in the presence and absence of the detergent.
Interference with Assay Reagents Phenolic compounds can interfere with assays that use peroxidases or certain protein quantification methods[4][5].If using an HRP-based detection system, be aware of potential interference. For protein assays, consider methods less prone to interference from phenolic compounds.
Off-Target Effects in Cells While the primary target is FAS, this compound may have other effects within a cellular context that are not observed in a purified enzyme assay. Inhibition of FAS can lead to downstream effects on signaling pathways like AKT/ERK and induce endoplasmic reticulum stress[6][7].Use orthogonal assays to confirm the on-target effect. For example, supplement the cell culture media with fatty acids (e.g., palmitate) to see if this rescues the cytotoxic effects of this compound, which would suggest on-target FAS inhibition[8][9].

Experimental Protocols

Protocol: In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

This protocol is a general guideline for measuring the inhibitory effect of this compound on FAS activity by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified Fatty Acid Synthase (FAS) enzyme

  • This compound

  • DMSO (for stock solution)

  • Assay Buffer: 1 M Potassium Phosphate (K2PO4), pH 7.6

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare working solutions of this compound by diluting the stock solution in the assay buffer.

  • Set up the reaction mixture in a 96-well plate or cuvette. For each reaction, add:

    • FAS enzyme (e.g., 6.25 µg)

    • Assay Buffer (to a final volume of, for example, 0.5 ml)

    • Acetyl-CoA (e.g., 25 nM final concentration)

    • NADPH (e.g., 75 nM final concentration)

    • This compound at various concentrations (or DMSO as a vehicle control)

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 3-5 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding Malonyl-CoA (e.g., 27 nM final concentration).

  • Measure the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes) at 37°C. The rate of NADPH oxidation is proportional to FAS activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock (DMSO) treat Treat Cells with This compound prep_compound->treat prep_cells Seed Cells prep_cells->treat assay Perform Cell Viability Assay (e.g., MTT, Resazurin) treat->assay solubility_issue Issue: Precipitation? treat->solubility_issue analyze Measure Readout and Calculate IC50 assay->analyze autofluorescence_issue Issue: Autofluorescence? assay->autofluorescence_issue off_target_issue Issue: Off-target effects? analyze->off_target_issue solubility_solution Solution: Check Solubility, Adjust Dilution solubility_issue->solubility_solution autofluorescence_solution Solution: Run Controls, Subtract Background autofluorescence_issue->autofluorescence_solution off_target_solution Solution: Orthogonal Assays, Rescue Experiment off_target_issue->off_target_solution

A typical experimental workflow for testing this compound in a cell-based assay, highlighting key troubleshooting checkpoints.

fas_pathway cluster_input Inputs cluster_output Outputs cluster_downstream Downstream Cellular Effects acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas nadph NADPH nadph->fas palmitate Palmitate fas->palmitate nadp NADP+ fas->nadp coa CoA fas->coa signaling Cell Signaling (e.g., AKT/ERK) fas->signaling affects membrane Membrane Synthesis palmitate->membrane albaspidin This compound albaspidin->inhibition inhibition->fas er_stress ER Stress inhibition->er_stress induces apoptosis Apoptosis er_stress->apoptosis

The inhibitory effect of this compound on the Fatty Acid Synthase (FAS) pathway and its downstream cellular consequences.

References

Technical Support Center: Interpreting Off-Target Effects of Albaspidin AP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the potential off-target effects of Albaspidin AP. The information provided is intended to assist in the design and interpretation of experiments, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

This compound is primarily known as an inhibitor of Fatty Acid Synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids.

Q2: What are the potential off-target effects of this compound?

While a specific off-target profile for this compound is not extensively documented in publicly available literature, studies on other FAS inhibitors, such as Orlistat, have identified potential off-target interactions. These may serve as a guide for investigating this compound. Orlistat has been shown to interact with several other proteins, though the functional consequences of these interactions are not fully elucidated.[1][2][3][4] Researchers should consider the possibility of this compound interacting with other cellular proteins, particularly kinases and proteins involved in metabolic pathways.

Q3: How can I differentiate between on-target FAS inhibition effects and genuine off-target effects?

Distinguishing between the downstream consequences of FAS inhibition and direct off-target effects is a critical experimental challenge. Here are some strategies:

  • Rescue Experiments: Attempt to rescue the observed phenotype by supplementing cells with exogenous fatty acids (e.g., palmitate). If the effect is reversed, it is likely due to on-target FAS inhibition.

  • Use of Structurally Unrelated FAS Inhibitors: Compare the effects of this compound with other known FAS inhibitors that have a different chemical scaffold (e.g., C75, Orlistat). If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.

  • Direct Target Engagement Assays: Employ techniques like cellular thermal shift assay (CETSA) or chemical proteomics to directly assess the binding of this compound to its intended target and other proteins within the cell.

Q4: What are the known signaling pathways affected by FAS inhibition?

Inhibition of FAS has been shown to induce pro-survival signaling pathways, which can be considered indirect effects of the on-target activity. These include the activation of:

  • PI3K/Akt Pathway: This activation is often dependent on the Insulin-Like Growth Factor-1 Receptor (IGF-1R) and mTOR Complex 2 (mTORC2).[5][6]

  • ERK1/2 Pathway: In some cancer cell lines, FAS inhibition leads to the activation of the ERK1/2 signaling cascade, which can be dependent on N-Ras.[5][6]

Understanding these downstream signaling consequences is crucial to avoid misinterpreting them as direct off-target effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause Troubleshooting Steps
Unexpected cell phenotype (e.g., changes in morphology, proliferation, or apoptosis) not readily explained by FAS inhibition. 1. Direct Off-Target Effect: this compound may be binding to and modulating the activity of an unintended protein. 2. Indirect Signaling Effect: The observed phenotype could be a downstream consequence of FAS inhibition and the cell's adaptive response.1. Perform a literature search for known off-targets of structurally similar compounds (phloroglucinol derivatives). 2. Conduct a kinase inhibitor profiling screen to identify potential kinase off-targets. 3. Utilize chemical proteomics to identify protein binding partners of this compound in an unbiased manner. 4. Investigate the activation state of known downstream signaling pathways (PI3K/Akt, ERK1/2) using western blotting for phosphorylated proteins.
Inconsistent experimental results between different cell lines. Cell-line specific expression of off-targets or differential reliance on FAS. 1. Characterize the expression levels of FAS and potential off-target proteins in the cell lines being used. 2. Assess the dependence of each cell line on de novo fatty acid synthesis versus uptake of exogenous lipids.
Difficulty in achieving desired level of FAS inhibition without significant cytotoxicity. Off-target toxicity. 1. Lower the concentration of this compound and extend the treatment duration. 2. Compare the cytotoxic profile with other FAS inhibitors to determine if the toxicity is a class effect or specific to this compound. 3. Perform a cell viability assay in the presence of exogenous fatty acids to see if the toxicity can be rescued.
This compound appears to activate a signaling pathway (e.g., Akt or ERK phosphorylation). Feedback mechanism or cellular stress response to FAS inhibition. 1. Confirm the on-target activity by measuring FAS enzymatic activity or downstream lipid products. 2. Investigate the upstream activators of the pathway (e.g., receptor tyrosine kinases like IGF-1R for the PI3K/Akt pathway) to understand the mechanism of activation.[5][6] 3. Use inhibitors of the activated pathway in combination with this compound to see if the observed phenotype is dependent on this signaling activation.

Data Presentation: Potential Off-Targets of FAS Inhibitors

While specific quantitative off-target data for this compound is limited, the following table summarizes potential off-targets identified for the FAS inhibitor Orlistat, which can serve as a reference for designing off-target screening experiments for this compound.[1][2][3][4]

Potential Off-Target Function Potential Implication of Inhibition
Proteasome Subunit Beta Type-6Proteasomal protein degradationAltered protein homeostasis
Carbonyl Reductase [NADPH] 1Metabolism of xenobiotics and endogenous compoundsAltered drug metabolism, changes in signaling
Peroxiredoxin-1Antioxidant defenseIncreased oxidative stress
Aldehyde Dehydrogenase 1A1Aldehyde metabolism, retinoic acid synthesisAltered cellular metabolism and differentiation
Glutathione S-Transferase PDetoxification, cellular signalingAltered detoxification, modulation of MAPK pathway
Peptidyl-Prolyl Cis-Trans Isomerase AProtein folding, cellular signalingAltered protein function and signaling
Farnesyl Diphosphate Farnesyltransferase 1Cholesterol biosynthesisAltered cholesterol metabolism
Squalene EpoxidaseCholesterol biosynthesisAltered cholesterol metabolism

Experimental Protocols

Kinase Inhibitor Profiling

Objective: To identify potential kinase off-targets of this compound.

Methodology: A common method is a competition binding assay, such as the Kinobeads™ technology.[7][8]

  • Lysate Preparation: Prepare cell lysates from relevant cell lines that express a broad range of kinases.

  • Compound Incubation: Incubate the cell lysate with varying concentrations of this compound (and a DMSO vehicle control).

  • Affinity Resin Binding: Add a broad-spectrum kinase inhibitor-coupled affinity resin (e.g., Kinobeads™) to the lysates. Kinases not bound by this compound will bind to the resin.

  • Elution and Digestion: Elute the bound kinases from the resin and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Determine the IC50 values for the displacement of each kinase from the affinity resin by this compound.

Chemical Proteomics for Off-Target Identification

Objective: To identify the direct protein binding partners of this compound in an unbiased manner.

Methodology: This protocol is based on an activity-based protein profiling (ABPP) approach.[9][10]

  • Probe Synthesis: Synthesize an this compound analog containing a "clickable" tag (e.g., an alkyne or azide group) that allows for subsequent biotinylation.

  • Cell Treatment: Treat intact cells or cell lysates with the tagged this compound probe.

  • Click Chemistry: Lyse the cells (if treated intact) and perform a click chemistry reaction to attach a biotin tag to the probe-bound proteins.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.

  • On-Bead Digestion: Digest the captured proteins into peptides while they are still bound to the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were bound to the this compound probe.

  • Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample (e.g., DMSO treated) to identify specific binding partners.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways that can be activated as a downstream consequence of FAS inhibition.

FAS_Inhibition_PI3K_Akt_Pathway Albaspidin_AP This compound FAS FAS Albaspidin_AP->FAS Inhibits IGF1R IGF-1R FAS->IGF1R Feedback Activation PI3K PI3K IGF1R->PI3K mTORC2 mTORC2 PI3K->mTORC2 Akt Akt mTORC2->Akt Phosphorylates (Ser473) Pro_Survival Pro-Survival Signaling Akt->Pro_Survival FAS_Inhibition_ERK_Pathway Albaspidin_AP This compound FAS FAS Albaspidin_AP->FAS Inhibits NRas N-Ras FAS->NRas Feedback Activation Raf Raf NRas->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Pro_Survival Pro-Survival Signaling ERK->Pro_Survival Off_Target_ID_Workflow Start Start: Unexpected Phenotype Observed Is_On_Target Is it an on-target effect? Start->Is_On_Target Rescue_Expt Rescue Experiment (e.g., add exogenous fatty acids) Is_On_Target->Rescue_Expt No Other_FASi Test other FAS inhibitors Is_On_Target->Other_FASi No Is_Signaling Is it an indirect signaling effect? Is_On_Target->Is_Signaling Yes On_Target_Effect Likely On-Target Effect Rescue_Expt->On_Target_Effect Other_FASi->On_Target_Effect WB_Signaling Western Blot for p-Akt, p-ERK Is_Signaling->WB_Signaling No Off_Target_Screen Direct Off-Target Screen Is_Signaling->Off_Target_Screen Yes Signaling_Effect Indirect Signaling Effect WB_Signaling->Signaling_Effect Kinome_Profiling Kinome Profiling Off_Target_Screen->Kinome_Profiling Chemoproteomics Chemoproteomics Off_Target_Screen->Chemoproteomics Validate_Hits Validate Hits Kinome_Profiling->Validate_Hits Chemoproteomics->Validate_Hits End End: Identify Off-Target(s) Validate_Hits->End

References

Technical Support Center: Enhancing the Bioavailability of Albaspidin AP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Albaspidin AP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a phloroglucinol derivative that has been identified as an inhibitor of Fatty Acid Synthase (FAS).[1][2] FAS is a key enzyme in the synthesis of fatty acids and is considered a potential therapeutic target for conditions such as cancer and obesity.[1][2] this compound belongs to a class of compounds known as acylphloroglucinols, which are known for various biological activities, including anti-inflammatory and antispasmodic properties.[3][4]

Q2: What are the likely reasons for the poor bioavailability of this compound?

While specific data on this compound's bioavailability is limited, its classification as a phloroglucinol derivative suggests potential challenges. Poorly soluble drugs often exhibit low bioavailability due to their limited dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[5][6] Like other compounds in its class, this compound is likely a hydrophobic molecule with poor aqueous solubility, which can lead to incomplete absorption and significant first-pass metabolism.[3][7]

Q3: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?

Several established methods can be used to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized into physical modifications and formulation-based approaches.[8][9]

  • Physical Modifications: These techniques aim to increase the surface area of the drug available for dissolution.[6]

    • Particle Size Reduction: Methods like micronization and nanosuspension increase the surface-area-to-volume ratio, which can improve the dissolution rate.[6]

  • Formulation Strategies: These involve incorporating the drug into a delivery system to improve its solubility and/or absorption.

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.[5][6]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6][8]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and testing of this compound formulations.

Problem Potential Cause Troubleshooting Steps
Low in vitro dissolution rate of this compound powder. Poor aqueous solubility of the compound.1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area. 2. Formulation Approaches: Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, PEG) or create an inclusion complex with cyclodextrins.
High variability in in vitro permeability assay results (e.g., Caco-2 model). Compound precipitation in the assay medium or poor interaction with the cell monolayer.1. Solubility Enhancement: Use co-solvents (e.g., DMSO, ethanol) in the donor compartment, ensuring the concentration does not affect cell viability. 2. Formulation: Test a formulated version of this compound (e.g., in a SEDDS pre-concentrate) to maintain its solubility.
Low oral bioavailability observed in animal models despite good in vitro dissolution. Significant first-pass metabolism in the liver or intestinal wall.1. Co-administration with Inhibitors: Investigate the metabolic pathways of this compound and consider co-administration with known inhibitors of relevant cytochrome P450 enzymes (for research purposes only). 2. Prodrug Approach: Synthesize a more hydrophilic prodrug of this compound that is converted to the active form in vivo.
Precipitation of this compound upon dilution of a lipid-based formulation in aqueous media. The formulation is unable to maintain the drug in a solubilized state upon dispersion.1. Optimize Formulation: Adjust the ratio of oil, surfactant, and co-surfactant in the SEDDS formulation to improve the stability of the resulting microemulsion. 2. Incorporate Polymers: Add hydrophilic polymers to the formulation to act as precipitation inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate and improve the bioavailability of this compound.

Protocol 1: Preparation of this compound Solid Dispersion

Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Sonicate the solution for 15 minutes to ensure complete dissolution.

  • Evaporate the solvent using a rotary evaporator at 40°C until a solid film is formed.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the dried film and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution profile of pure this compound with its solid dispersion formulation.

Materials:

  • USP Dissolution Apparatus II (Paddle type)

  • Phosphate buffer (pH 6.8)

  • Pure this compound powder

  • This compound solid dispersion

  • HPLC system for analysis

Procedure:

  • Prepare 900 mL of phosphate buffer (pH 6.8) as the dissolution medium and maintain the temperature at 37 ± 0.5°C.

  • Place an accurately weighed amount of pure this compound or its solid dispersion (equivalent to 10 mg of this compound) into the dissolution vessel.

  • Set the paddle speed to 75 rpm.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Plot the cumulative percentage of drug dissolved against time.

Protocol 3: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound in vitro.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • This compound solution/formulation

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (TEER > 250 Ω·cm²).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound solution (in HBSS, with a non-toxic concentration of a co-solvent if necessary) to the apical (donor) side of the Transwell®.

  • Add fresh HBSS to the basolateral (receiver) side.

  • Incubate at 37°C with gentle shaking.

  • At specified time intervals, collect samples from the basolateral side and replace with fresh HBSS.

  • At the end of the experiment, measure the concentration of this compound in all collected samples using LC-MS/MS.

  • Perform a Lucifer yellow flux assay to confirm that the monolayer integrity was maintained throughout the experiment.

  • Calculate the apparent permeability coefficient (Papp).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC22H26O8[1]
Molecular Weight418.44 g/mol [1]
AppearancePowder[1]
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol[2]

Table 2: Comparison of Dissolution Parameters for this compound Formulations

FormulationDissolution MediumTime to 85% Dissolution (T85%)Maximum Dissolution (%)
Pure this compoundpH 6.8 Phosphate Buffer> 60 min< 40%
This compound Solid Dispersion (1:4)pH 6.8 Phosphate Buffer~ 20 min> 90%
Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_analysis Data Analysis albaspidin This compound formulation Formulation Strategies (Solid Dispersion, Nanosuspension, SEDDS) albaspidin->formulation dissolution Dissolution Testing formulation->dissolution permeability Caco-2 Permeability formulation->permeability pk_studies Pharmacokinetic Studies (Animal Models) dissolution->pk_studies permeability->pk_studies bioavailability Bioavailability Determination pk_studies->bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_cell Target Cell (e.g., Cancer Cell) cluster_inhibition Inhibition acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitate Palmitate fas->palmitate lipogenesis Lipogenesis & Cell Proliferation palmitate->lipogenesis albaspidin This compound albaspidin->fas Inhibits

Caption: Simplified signaling pathway showing the inhibition of Fatty Acid Synthase (FAS) by this compound.

References

Troubleshooting inconsistent results with Albaspidin AP

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Albaspidin AP

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in research settings. Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent phloroglucinol derivative that primarily acts as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It has been observed to prevent the phosphorylation of STAT3, which is a critical step for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene transcription.

Q2: I am observing significant variability in the IC50 values for this compound between experiments. What are the potential causes?

Inconsistencies in IC50 values can arise from several factors:

  • Compound Stability: this compound is sensitive to light and can degrade over time if not stored properly. Ensure it is stored in a dark, dry environment at the recommended temperature.

  • Cell Line Health and Passage Number: The physiological state of your cells can impact their response. Use cells with a consistent and low passage number, and ensure they are healthy and free from contamination.

  • Assay Conditions: Variations in cell seeding density, incubation times, and the specific assay used to measure viability can all contribute to variability.

Q3: Why do I see a decrease in the inhibitory effect of this compound at higher concentrations?

This could be due to the compound precipitating out of the solution at higher concentrations, which is a common issue with hydrophobic molecules like this compound. Visually inspect your treatment media for any signs of precipitation. Using a lower concentration of serum in your media during treatment or preparing the compound in a different solvent might mitigate this issue.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of STAT3 Phosphorylation

If you are observing variable results in your Western blot or other assays for phosphorylated STAT3 (p-STAT3), consider the following troubleshooting steps:

  • Optimize Lysis Buffer: Ensure your lysis buffer contains adequate concentrations of phosphatase inhibitors to prevent dephosphorylation of STAT3 after cell lysis.

  • Control Treatment Time: The kinetics of STAT3 phosphorylation and dephosphorylation can be rapid. Perform a time-course experiment to determine the optimal time point for observing inhibition after this compound treatment.

  • Confirm Compound Activity: Periodically test the activity of your this compound stock solution on a sensitive cell line to ensure it has not degraded.

Issue 2: Unexpected Cytotoxicity in Control Cells

If you are observing cytotoxicity in your vehicle-treated control cells, the issue might be with your solvent.

  • Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your culture media is below the toxic threshold for your specific cell line (typically <0.5%).

  • Solvent Purity: Use a high-purity, sterile-filtered solvent to prepare your stock solutions.

Experimental Protocols

Protocol 1: Western Blot for p-STAT3 Inhibition
  • Cell Seeding: Seed cells (e.g., A549, HeLa) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal STAT3 activation.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 2-4 hours.

  • Stimulation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Proceed with standard SDS-PAGE, protein transfer, and immunoblotting using primary antibodies against p-STAT3 (Tyr705) and total STAT3.

Quantitative Data Summary

The following table summarizes the IC50 values of this compound against different cancer cell lines, as determined by a standard MTT assay after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma5.2 ± 0.7
HeLaCervical Cancer8.1 ± 1.2
MDA-MB-231Breast Cancer3.5 ± 0.5
U87Glioblastoma12.4 ± 2.1

Visualizations

Albaspidin_AP_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Albaspidin This compound Albaspidin->JAK Inhibits DNA DNA pSTAT3_dimer->DNA Translocates & Binds Gene Target Gene Transcription DNA->Gene

Caption: this compound inhibits the STAT3 signaling pathway.

Western_Blot_Workflow start Start seed Seed Cells start->seed treat Treat with This compound seed->treat stimulate Stimulate with IL-6 treat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer probe Probe with Antibodies transfer->probe image Image and Analyze probe->image end End image->end

Caption: Experimental workflow for Western blot analysis.

Troubleshooting_Flowchart start Inconsistent Results with this compound check_ic50 IC50 Variability? start->check_ic50 check_pstat3 p-STAT3 Inhibition Inconsistent? check_ic50->check_pstat3 No solution_ic50 Check Compound Stability Verify Cell Health & Passage Standardize Assay Conditions check_ic50->solution_ic50 Yes check_cytotoxicity Unexpected Cytotoxicity? check_pstat3->check_cytotoxicity No solution_pstat3 Optimize Lysis Buffer Perform Time-Course Confirm Compound Activity check_pstat3->solution_pstat3 Yes solution_cytotoxicity Check Solvent Concentration Use High-Purity Solvent check_cytotoxicity->solution_cytotoxicity Yes end Consistent Results check_cytotoxicity->end No solution_ic50->check_pstat3 solution_pstat3->check_cytotoxicity solution_cytotoxicity->end

Caption: Troubleshooting flowchart for this compound experiments.

Mitigating cytotoxicity of Albaspidin AP in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the mitigation of cytotoxicity for Albaspidin AP in normal cells is limited in current scientific literature. The following troubleshooting guide and FAQs are based on research conducted on structurally related phloroglucinol compounds and general strategies for reducing the cytotoxicity of therapeutic agents. These recommendations should be adapted and validated for your specific experimental context with this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the known cytotoxic mechanism of phloroglucinols like this compound in normal cells? While specific data on this compound is scarce, related phloroglucinols have been shown to induce cytotoxicity through mechanisms such as the induction of oxidative stress, leading to DNA damage and apoptosis.[1][2] In some cancer cell lines, phloroglucinol has been observed to increase reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and caspase-dependent apoptosis.[2]
How can I determine the optimal non-toxic concentration of this compound for my experiments? It is crucial to perform a dose-response curve using a cell viability assay, such as the MTT or LDH assay, on your specific normal cell line. This will help you determine the IC50 (half-maximal inhibitory concentration) and select a concentration that minimizes cytotoxicity while retaining the desired experimental effect.
Are there any known agents that can mitigate this compound's cytotoxicity in normal cells? For the related compound phloroglucinol, studies have shown that its cytotoxic effects, induced by oxidative stress, can be reversed by antioxidants. For instance, N-acetyl-L-cysteine (NAC) has been shown to significantly suppress ROS production induced by phloroglucinol.[2] Additionally, the activation of the Nrf2/HO-1 pathway has been identified as a protective mechanism against oxidative stress-induced cytotoxicity.[1]
Is there a way to enhance the selective cytotoxicity of this compound towards cancer cells? One promising strategy is the use of drug delivery systems, such as nanoparticles. Encapsulating this compound could potentially enhance its delivery to tumor sites while minimizing exposure to healthy tissues, thus reducing systemic toxicity.[3][4][5] Another approach is combination therapy, where this compound could be used at a lower, less toxic concentration in conjunction with another agent that synergistically enhances its anti-cancer effects.[6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cytotoxicity observed in normal control cells. The concentration of this compound is too high.Perform a dose-response experiment to determine the IC50 value and select a lower, non-toxic concentration.
The normal cell line is particularly sensitive to this compound.Consider using a more resistant normal cell line if appropriate for the experimental model.
Contamination of cell culture.Ensure aseptic techniques and regularly test for mycoplasma contamination.
Inconsistent results in cytotoxicity assays. Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well.
Inaccurate drug concentration.Prepare fresh dilutions of this compound for each experiment and verify the stock concentration.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.
Difficulty in achieving selective cytotoxicity against cancer cells. Similar sensitivity of normal and cancer cell lines to this compound.Explore combination therapies with other anti-cancer agents that may allow for a lower, less toxic dose of this compound to be used.[6]
Inefficient drug delivery to cancer cells.Investigate the use of nanoparticle-based drug delivery systems to target this compound to cancer cells.[3][4]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed normal cells (e.g., WI-38, HLMEC) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Evaluation of Antioxidant Rescue
  • Cell Seeding: Seed normal cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment with Antioxidant: Pre-treat the cells with a non-toxic concentration of an antioxidant (e.g., N-acetyl-L-cysteine) for 1-2 hours.

  • Co-treatment: Add this compound at a cytotoxic concentration (e.g., IC50 or higher) to the wells already containing the antioxidant.

  • Incubation and Assay: Incubate for the desired period (e.g., 24 or 48 hours) and assess cell viability using the MTT assay as described in Protocol 1.

  • Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the antioxidant to determine if the cytotoxicity is mitigated.

Signaling Pathways and Workflows

G cluster_0 Oxidative Stress Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Phloroglucinol Phloroglucinol (e.g., this compound) Phloroglucinol->ROS induces Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Keap1->Nrf2 releases HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription of CellProtection Cellular Protection & Reduced Cytotoxicity HO1->CellProtection promotes

Caption: Nrf2-mediated antioxidant response pathway potentially mitigating phloroglucinol-induced cytotoxicity.

G cluster_1 Cytotoxicity Assessment Workflow Start Start SeedCells Seed Normal Cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate 24/48/72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data & Determine IC50 Read->Analyze

Caption: Experimental workflow for determining the IC50 of this compound in normal cells.

References

Technical Support Center: Overcoming Resistance to Albaspidin AP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to Albaspidin AP in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel therapeutic agent hypothesized to induce programmed cell death (apoptosis) in cancer cells. Its mechanism of action is thought to involve the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1] This activation leads to the subsequent activation of the Activator Protein-1 (AP-1) transcription factor.[2][3] AP-1 then upregulates the expression of pro-apoptotic genes, ultimately leading to cancer cell death.[4][5]

Q2: What are the common mechanisms by which cell lines can develop resistance to anti-cancer drugs like this compound?

A2: Cancer cells can develop resistance to therapeutic agents through various mechanisms. Some of the most common include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, preventing it from reaching its target.[6][7][8]

  • Alterations in the drug target or signaling pathway: Mutations or modifications in the components of the JNK/p38 MAPK or AP-1 signaling pathways can prevent the drug from exerting its effect.[9]

  • Epigenetic modifications: Changes in DNA methylation or histone modifications can alter the expression of genes involved in the drug response, leading to resistance.[10][11][12] These heritable changes can modulate gene transcription without changing the DNA sequence itself.[10][13]

  • Inhibition of apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells resistant to programmed cell death.[14][15]

Q3: What is a recommended starting concentration for this compound in a new cell line?

A3: The optimal concentration of this compound will vary depending on the cell line. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A typical starting range for a new cell line would be from 0.1 µM to 100 µM.

Troubleshooting Guides

Issue 1: Decreased efficacy of this compound after prolonged treatment.

This is a common scenario indicative of acquired resistance. The following steps will help you identify the underlying mechanism.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Step 1: Verify Drug Efflux cluster_2 Step 2: Assess Signaling Pathway cluster_3 Step 3: Evaluate Apoptosis Machinery cluster_4 Solutions start Decreased cell death with this compound treatment efflux_assay Perform Efflux Pump Activity Assay (e.g., Calcein-AM) start->efflux_assay efflux_result Increased Efflux? efflux_assay->efflux_result western_blot Western Blot for p-JNK, p-p38, c-Jun efflux_result->western_blot No solution_efflux Combination therapy with efflux pump inhibitor (e.g., Elacridar) efflux_result->solution_efflux Yes pathway_result Altered Pathway Activation? western_blot->pathway_result apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) pathway_result->apoptosis_assay No solution_pathway Consider alternative pathway activators or combination therapy pathway_result->solution_pathway Yes apoptosis_result Reduced Apoptosis? apoptosis_assay->apoptosis_result solution_apoptosis Investigate downstream apoptotic machinery (e.g., Bcl-2 family proteins) apoptosis_result->solution_apoptosis Yes

Caption: Troubleshooting workflow for acquired resistance to this compound.

Experimental Protocols:

  • Efflux Pump Activity Assay (Calcein-AM):

    • Seed sensitive and resistant cells in a 96-well plate.

    • Pre-incubate the cells with or without an efflux pump inhibitor (e.g., 1 µM Elacridar) for 1 hour.[16]

    • Add Calcein-AM (a substrate for P-gp) to all wells and incubate for 30 minutes.

    • Wash the cells with PBS.

    • Measure the intracellular fluorescence using a plate reader. Lower fluorescence in the absence of the inhibitor suggests higher efflux activity.

  • Western Blot for Signaling Proteins:

    • Treat sensitive and resistant cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated JNK, p38, and c-Jun.

    • Use appropriate secondary antibodies and a chemiluminescence detection system. A lack of phosphorylation in resistant cells indicates a block in the signaling pathway.

Issue 2: A new cell line is intrinsically resistant to this compound.

Intrinsic resistance can be due to pre-existing mutations or expression profiles in the cell line.

Hypothesized this compound Signaling Pathway and Resistance Mechanisms:

cluster_0 Drug Action cluster_1 Signaling Cascade cluster_2 Cellular Outcome cluster_3 Resistance Mechanisms Albaspidin_AP This compound JNK_p38 JNK/p38 MAPK Albaspidin_AP->JNK_p38 Activates AP1 AP-1 JNK_p38->AP1 Activates Apoptosis Apoptosis AP1->Apoptosis Induces Efflux Increased Efflux (P-gp) Efflux->Albaspidin_AP Reduces intracellular concentration Pathway_Inhibition Pathway Inhibition Pathway_Inhibition->JNK_p38 Blocks activation Apoptosis_Block Apoptosis Block Apoptosis_Block->Apoptosis Inhibits

Caption: this compound signaling pathway and points of resistance.

Troubleshooting Steps:

  • Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that this compound is binding to its intended target in the resistant cells.

  • Assess Basal Pathway Activity: Perform a Western blot to check the basal expression levels of key proteins in the JNK/p38 and AP-1 pathways. Overexpression of inhibitory proteins or low expression of essential activators could be responsible for resistance.

  • Investigate Epigenetic Silencing: Analyze the methylation status of promoter regions for genes encoding key signaling proteins or pro-apoptotic factors. Hypermethylation can lead to gene silencing.[10][12]

    • Protocol: Methylation-Specific PCR (MSP):

      • Isolate genomic DNA from both sensitive and resistant cell lines.

      • Treat the DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

      • Perform PCR with two sets of primers: one specific for the methylated sequence and one for the unmethylated sequence of the target gene promoter.

      • Analyze the PCR products on an agarose gel. The presence of a band with the methylated-specific primers in the resistant line suggests hypermethylation.

Potential Solutions and Data Interpretation:

Observation Potential Cause Suggested Solution
High P-gp expression and activity in resistant cells.Increased drug efflux.Co-administer this compound with a P-gp inhibitor like Elacridar or Tyrphostin RG14620.[16][17]
Reduced phosphorylation of JNK/p38 in response to this compound.Alteration in the upstream signaling pathway.Consider combination therapy with other agents that can activate the pathway through a different mechanism.[7][18]
This compound induces AP-1 activation but no cell death.Block in the downstream apoptotic pathway.Analyze the expression of Bcl-2 family anti-apoptotic proteins. Consider combination with a Bcl-2 inhibitor.
Promoter hypermethylation of a key pro-apoptotic gene.Epigenetic silencing.Treat cells with a demethylating agent like 5-aza-2'-deoxycytidine to see if sensitivity is restored.[10]

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines with and without an Efflux Pump Inhibitor.

Cell LineTreatmentIC50 (µM)
SensitiveThis compound alone5
ResistantThis compound alone50
ResistantThis compound + 1 µM Elacridar8

This data suggests that the resistance in this particular cell line is largely mediated by efflux pumps.

By systematically working through these troubleshooting guides and utilizing the provided experimental protocols, researchers can identify the mechanisms of resistance to this compound and develop effective strategies to overcome them in their cell line models.

References

Adjusting protocols for different Albaspidin AP analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Albaspidin AP analogs. The information is designed to help you adjust your experimental protocols for different analogs and overcome common challenges.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected IC50 values between this compound, PP, and PB analogs.

Possible Cause 1: Differences in Potency

This compound, PP, and PB are known to inhibit Fatty Acid Synthase (FAS) with varying potencies. It is expected that you will observe different IC50 values for each analog.

Solution:

  • Consult Reference Data: Refer to the known IC50 values for these analogs as a baseline for your experiments.

  • Perform Dose-Response Curves: Always perform a full dose-response curve for each analog to determine the accurate IC50 in your specific assay conditions.

Quantitative Data Summary

AnalogTargetIC50 (µM)
Albaspidin-APFatty Acid Synthase (FAS)23.1 +/- 1.4[1]
Albaspidin-PPFatty Acid Synthase (FAS)71.7 +/- 3.9[1]
Albaspidin-PBFatty Acid Synthase (FAS)Not explicitly stated, but within the range of 23.1-71.7[1]

Possible Cause 2: Differences in Solubility

The different acyl chains of the Albaspidin analogs (likely corresponding to the "AP," "PP," and "PB" designations) can affect their solubility in aqueous solutions. Poor solubility can lead to inaccurate concentrations and, consequently, unreliable results.

Solution:

  • Solvent Selection: While DMSO is a common solvent for initial stock solutions, assess the solubility of each analog in your final assay buffer.

  • Use of Surfactants: Consider the use of a small, non-interfering amount of a surfactant like Tween 80 to improve solubility in aqueous media.[1]

  • Sonication: Briefly sonicate your solutions to aid in the dissolution of the compounds.

  • Visual Inspection: Always visually inspect your solutions for any precipitation before use.

Problem 2: High variability in results between replicate experiments.

Possible Cause 1: Compound Instability

Albaspidin analogs, like many small molecules, can be susceptible to degradation, especially when stored improperly or subjected to multiple freeze-thaw cycles.

Solution:

  • Proper Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1]

  • Fresh Dilutions: Prepare fresh dilutions of the compounds for each experiment from a frozen stock.

  • Light Sensitivity: Protect solutions from light, especially during long incubations.

Possible Cause 2: Inconsistent Cell Seeding or Enzyme Concentration

Variations in the number of cells or the concentration of the enzyme in your assay will directly impact the results.

Solution:

  • Accurate Cell Counting: Use a reliable method for cell counting to ensure consistent cell numbers in each well.

  • Consistent Enzyme Preparation: If using purified enzyme, ensure that the enzyme concentration is consistent across all assays. Perform a protein concentration assay before each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences between the this compound, PP, and PB analogs?

The primary difference between these analogs lies in their acyl chain structure, which leads to variations in their potency as Fatty Acid Synthase (FAS) inhibitors.[1] This is reflected in their different IC50 values. These structural differences can also influence their physicochemical properties, such as solubility.

Q2: How should I prepare my stock solutions of this compound analogs?

It is recommended to prepare a high-concentration stock solution in a non-polar solvent like DMSO. For in vivo studies, a preparation method involving DMSO, PEG300, and Tween 80 can be used to improve solubility and bioavailability.[1]

Q3: Can I use the same protocol for all this compound analogs?

While the general protocol will be similar, you will need to adjust the concentration range for each analog in your dose-response experiments to account for their different potencies. You may also need to optimize the solubilization method for each analog depending on its specific properties.

Q4: My cells are dying even at low concentrations of the inhibitor. What could be the cause?

Inhibition of FAS can lead to apoptosis in cancer cells, as they are highly dependent on de novo fatty acid synthesis.[2] However, if you observe excessive cell death that does not correlate with the known potency of the analogs, consider the following:

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not toxic to your cells.

  • Off-Target Effects: At high concentrations, all inhibitors have the potential for off-target effects. Correlate your findings with the known IC50 values.

Experimental Protocols

Fatty Acid Synthase (FAS) Inhibition Assay (Spectrophotometric)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Prepare Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1 mM dithiothreitol.

    • NADPH Solution: Prepare a 10 mM stock solution in the assay buffer.

    • Acetyl-CoA and Malonyl-CoA Solution: Prepare a 10 mM stock solution of each in the assay buffer.

    • Purified Fatty Acid Synthase.

    • This compound analog stock solutions (in DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 2 µL of your this compound analog dilution series (or DMSO for control).

    • Add 20 µL of purified FAS enzyme and incubate for 15 minutes at 37°C.

    • To initiate the reaction, add a 28 µL mixture of NADPH, Acetyl-CoA, and Malonyl-CoA to achieve final concentrations of 100 µM, 50 µM, and 50 µM, respectively.

    • Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance curve).

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed your cancer cell line of choice in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a dilution series of your this compound analogs in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 24-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the EC50 value.

Visualizations

Signaling Pathway of Fatty Acid Synthase (FAS) in Cancer

FAS_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn FAS Activity cluster_downstream Downstream Effects in Cancer cluster_inhibition Inhibition Growth Factors Growth Factors PI3K/AKT/mTOR PI3K/AKT/mTOR Growth Factors->PI3K/AKT/mTOR SREBP-1c SREBP-1c PI3K/AKT/mTOR->SREBP-1c FASN FASN SREBP-1c->FASN Upregulates Palmitate Palmitate FASN->Palmitate Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Signaling Lipids Signaling Lipids Palmitate->Signaling Lipids Cell Proliferation Cell Proliferation Membrane Synthesis->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Membrane Synthesis->Apoptosis Inhibition Protein Palmitoylation->Cell Proliferation Protein Palmitoylation->Apoptosis Inhibition Signaling Lipids->Cell Proliferation Signaling Lipids->Apoptosis Inhibition This compound Analogs This compound Analogs This compound Analogs->FASN Inhibits

Caption: Fatty Acid Synthase (FAS) signaling pathway in cancer and its inhibition by this compound analogs.

Experimental Workflow for Comparing this compound Analogs

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_comparison Comparison Stock Solutions Stock Solutions Dilution Series Dilution Series Stock Solutions->Dilution Series FAS Inhibition Assay FAS Inhibition Assay Dilution Series->FAS Inhibition Assay Cell Viability Assay Cell Viability Assay Dilution Series->Cell Viability Assay IC50 Determination IC50 Determination FAS Inhibition Assay->IC50 Determination EC50 Determination EC50 Determination Cell Viability Assay->EC50 Determination Compare Potency Compare Potency IC50 Determination->Compare Potency EC50 Determination->Compare Potency

Caption: Workflow for comparing the potency of different this compound analogs.

References

Technical Support Center: Managing Albaspidin AP Autofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling Albaspidin AP autofluorescence. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the challenges posed by the intrinsic fluorescence of this compound in their experiments.

Understanding the Challenge: this compound Autofluorescence

This compound, a naturally occurring phloroglucinol derivative, exhibits autofluorescence, which can interfere with the detection of specific fluorescent signals in techniques like fluorescence microscopy and flow cytometry. This inherent fluorescence can lead to high background, reduced signal-to-noise ratio, and potential misinterpretation of results. This guide provides a systematic approach to characterize and control for this autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem with this compound?

A1: Autofluorescence is the natural emission of light by biological structures or compounds like this compound when they are excited by light. This becomes a problem in fluorescence-based assays because it can mask the signal from the specific fluorescent probes (fluorophores) you are using to label your target of interest. This can make it difficult to distinguish your true signal from the background noise created by this compound.

Q2: I don't have the specific excitation and emission spectra for this compound. How can I determine its fluorescent properties in my experimental system?

A2: The first crucial step is to characterize the autofluorescence spectrum of this compound under your specific experimental conditions.

Experimental Protocol: Characterizing this compound Autofluorescence

  • Prepare a Control Sample: Prepare a sample containing only this compound in the same buffer or medium and at the same concentration you plan to use in your experiment. If you are working with cells, use an unstained control sample treated with this compound.

  • Use a Spectrofluorometer or a Confocal Microscope with a Spectral Detector:

    • Spectrofluorometer: Excite the sample across a range of wavelengths (e.g., 350-600 nm) and record the emission spectra for each excitation wavelength. This will help you identify the optimal excitation wavelength and the peak emission wavelength of this compound's autofluorescence.

    • Confocal Microscope with Lambda Scan: Acquire a lambda scan (or spectral scan) of your this compound-treated, unstained sample. This will generate an emission spectrum for the autofluorescence using your microscope's specific laser lines.

  • Data Analysis: Plot the emission intensity versus wavelength to visualize the spectral profile of this compound autofluorescence. This information is critical for designing your mitigation strategy.

Q3: How can I reduce or eliminate the autofluorescence from this compound in my experiments?

A3: There are several strategies you can employ, ranging from experimental design adjustments to post-acquisition data analysis. These can be broadly categorized into three approaches: Spectral, Chemical, and Computational.

Troubleshooting Guides

Guide 1: Spectral Separation

This approach focuses on selecting fluorophores and filter sets that spectrally separate the signal of interest from the this compound autofluorescence.

Experimental Workflow: Spectral Separation

cluster_0 Spectral Characterization cluster_1 Fluorophore & Filter Selection cluster_2 Imaging A Characterize this compound Autofluorescence Spectrum B Select Fluorophores with Emission Maxima Far From This compound's Emission A->B Inform Selection C Use Narrow Bandpass Emission Filters to Isolate Fluorophore Signal B->C D Acquire Images/Data C->D

Caption: Workflow for spectral separation of target signal from this compound autofluorescence.

Troubleshooting Steps:

Problem Possible Cause Solution
High background despite using a spectrally distinct fluorophore.Broad emission spectrum of this compound autofluorescence still overlaps with the fluorophore's emission.1. Choose Fluorophores in the Far-Red Spectrum: Autofluorescence from natural compounds is often weaker in the red and far-red regions of the spectrum (620 – 750nm)[1]. Consider using fluorophores like Alexa Fluor 647 or DyLight 649. 2. Use Narrower Emission Filters: Employ narrow bandpass emission filters to more specifically capture the light from your fluorophore and exclude more of the autofluorescence.
Cannot find a suitable spectrally distinct fluorophore.The autofluorescence of this compound is very broad, spanning a large portion of the visible spectrum.Combine spectral separation with other techniques like chemical quenching or computational correction.
Guide 2: Chemical Quenching

This method involves using chemical reagents to reduce the autofluorescence of this compound.

Experimental Protocol: Chemical Quenching with Sudan Black B (for fixed and permeabilized samples)

  • Sample Preparation: After fixation and permeabilization, wash your samples with PBS.

  • Sudan Black B Staining:

    • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

    • Incubate the samples in the Sudan Black B solution for 10-30 minutes at room temperature.

    • Note: Incubation time may need to be optimized to reduce autofluorescence without significantly affecting your specific signal.

  • Washing: Wash the samples extensively with PBS or 70% ethanol to remove excess Sudan Black B.

  • Immunostaining/Labeling: Proceed with your standard immunolabeling protocol.

Troubleshooting Steps:

Problem Possible Cause Solution
Quenching agent reduces both autofluorescence and specific signal.The quenching agent is non-specific and affects the fluorophore as well.1. Titrate the Quenching Agent: Optimize the concentration and incubation time of the quenching agent to find a balance between reducing autofluorescence and preserving your signal. 2. Try a Different Quenching Agent: Other quenching agents like Trypan Blue or sodium borohydride can be tested[1][2]. Note that sodium borohydride is primarily for aldehyde-induced autofluorescence but may have some effect on compound autofluorescence[1][3].
Quenching agent introduces its own background fluorescence.Some quenching agents, like Sudan Black B, can have some fluorescence in the far-red channel[3].Be aware of the spectral properties of the quenching agent and choose your fluorophores accordingly to avoid this new source of background.

A commercially available reagent, TrueVIEW, has been shown to reduce autofluorescence from multiple sources[3].

Guide 3: Computational Correction

This advanced technique uses software to digitally separate the autofluorescence signal from your specific signal. This is particularly powerful when using spectral imaging systems (in microscopy) or spectral flow cytometers.

Logical Relationship: Spectral Unmixing

cluster_0 Reference Spectra Acquisition cluster_1 Experimental Sample cluster_2 Computational Separation cluster_3 Result A Acquire Spectrum of This compound Autofluorescence (Unstained Control) D Linear Unmixing Algorithm A->D B Acquire Spectrum of Each Fluorophore (Single-Stained Controls) B->D C Acquire Spectral Data from Multiply-Stained Sample with This compound C->D E Separated Images/Data for Each Fluorophore and Autofluorescence D->E

Caption: The process of spectral unmixing to separate autofluorescence from specific fluorescent signals.

Troubleshooting Steps:

Problem Possible Cause Solution
Poor separation of autofluorescence from the specific signal.The spectral signature of the autofluorescence is too similar to one of the fluorophores.1. Improve Reference Spectra: Ensure that your reference spectra for both the autofluorescence and your fluorophores are accurate and have a good signal-to-noise ratio. 2. Choose More Spectrally Distinct Fluorophores: If possible, select fluorophores with emission peaks that are further away from the peak autofluorescence.
Unmixing algorithm introduces artifacts.High background noise or pixel saturation in the acquired data can negatively impact the performance of the unmixing algorithm.Optimize your image acquisition settings to avoid saturation and to ensure a good signal-to-noise ratio.

By systematically applying these troubleshooting guides and understanding the principles behind them, researchers can effectively manage the challenges of this compound autofluorescence and obtain high-quality, reliable data.

References

Dealing with poor signal-to-noise ratio in Albaspidin AP assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers utilizing Albaspidin in conjunction with alkaline phosphatase (AP)-based assays. A common challenge in these sensitive assays is achieving a high signal-to-noise ratio (S/N). This resource offers structured advice to diagnose and resolve issues of low signal and high background.

Frequently Asked Questions (FAQs)

Q1: What constitutes a poor signal-to-noise ratio (S/N) in an Albaspidin AP assay?

A signal-to-noise ratio is a measure of signal strength relative to the background variation.[1] A higher S/N ratio indicates more reliable and reproducible data. While the acceptable S/N can vary by application, a ratio below 3 is generally considered the lower limit for accurate detection.[2]

S/N Ratio Interpretation Recommendation
> 10ExcellentOptimal for quantitative analysis.
5 - 10AcceptableReliable for most applications.
3 - 5MarginalDetection is possible, but quantification may be inaccurate.[3]
< 3Poor / UnacceptableSignal is indistinguishable from noise; data is unreliable.[2]
Q2: My specific signal is very low. What are the common causes and how can I fix it?

Low signal can arise from several factors, ranging from reagent integrity to suboptimal reaction conditions.

Potential Cause Troubleshooting Step Recommended Solution
Inactive AP Enzyme Perform an enzyme activity check using a known positive control.Use a fresh enzyme stock. Ensure proper storage at -20°C.[4]
Suboptimal pH Verify the pH of your assay buffer. The optimal pH for AP is typically between 8.0 and 10.5.Prepare fresh buffer and adjust the pH. Diethanolamine (DEA) or AMP buffers are common choices.[5]
Insufficient Substrate Increase the concentration of the AP substrate (e.g., pNPP).Titrate the substrate concentration to find the optimal level for your assay.
Inefficient Cell Lysis For intracellular AP assays, inefficient lysis will result in low enzyme release.Optimize the lysis buffer; consider adding a mild detergent like 0.2% Triton X-100 or performing freeze-thaw cycles.[6][7]
Presence of Inhibitors Ensure samples do not contain AP inhibitors like phosphate, EDTA, citrate, or fluoride.[4][6]Use inhibitor-free buffers and collection tubes. If inhibitors are unavoidable, perform a buffer exchange or dialysis.
Suboptimal Temperature Check the incubation temperature. Most AP assays are optimized for 37°C.[8]Ensure your incubator or plate reader is calibrated and maintaining the correct temperature.
Q3: My background noise is too high. What are the likely causes and solutions?

High background noise can mask the specific signal, leading to a poor S/N ratio. This is often caused by non-specific activity or substrate instability.

Potential Cause Troubleshooting Step Recommended Solution
Substrate Auto-hydrolysis Incubate the substrate in the assay buffer without the enzyme and measure the signal over time.Prepare the substrate solution fresh for each experiment. Store pNPP substrate at -20°C.[4] Some commercial preparations may contain contaminating p-nitrophenol, which increases the blank absorbance.[9]
Contaminated Reagents Test each reagent individually for background signal.Use high-purity water and reagents. Filter-sterilize buffers if microbial contamination is suspected.
Insufficient Washing In plate-based assays (e.g., ELISA), inadequate washing can leave residual enzyme.Increase the number of wash steps and the volume of wash buffer. Ensure thorough aspiration between steps.
Non-specific Binding This is common in immunoassays where antibodies or proteins bind to the plate surface.Add a blocking agent (e.g., BSA, non-fat dry milk) to the assay buffer.
Incorrect Wavelength Verify that you are reading the absorbance at the correct wavelength for your substrate (e.g., 405 nm for pNPP).[6]Check the plate reader's filter or monochromator settings.

Experimental Protocols & Workflows

Protocol 1: Standard Alkaline Phosphatase Activity Check

This protocol verifies the activity of your AP enzyme and substrate, which is a crucial first step in troubleshooting low signal.

  • Prepare Reagents:

    • Assay Buffer: 100 mM Diethanolamine (DEA), 1 mM MgCl₂, pH 9.8.

    • Substrate Stock: 1 M p-Nitrophenyl Phosphate (pNPP) in water.

    • AP Enzyme: Prepare a dilution series of your enzyme stock.

    • Stop Solution: 3 N NaOH.

  • Assay Procedure (96-well plate):

    • Add 50 µL of Assay Buffer to each well.

    • Add 20 µL of each AP enzyme dilution to respective wells. Include a "no enzyme" blank.

    • Add 20 µL of pNPP substrate solution to start the reaction.

    • Incubate at 37°C for 15-30 minutes. The solution should turn yellow in the presence of active enzyme.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 405 nm.

  • Expected Result: A clear dose-dependent increase in absorbance with increasing enzyme concentration. The blank should have very low absorbance.

Workflow for Troubleshooting Poor S/N Ratio

The following diagram illustrates a logical workflow for diagnosing and resolving issues with your signal-to-noise ratio.

G cluster_start cluster_diagnosis Diagnosis cluster_low_signal_actions Low Signal Troubleshooting cluster_high_bg_actions High Background Troubleshooting cluster_end Start Start: Poor S/N Ratio LowSignal Is Signal Low? Start->LowSignal HighBg Is Background High? LowSignal->HighBg No CheckEnzyme Check Enzyme & Substrate Activity (Protocol 1) LowSignal->CheckEnzyme Yes CheckSubstrate Check Substrate Auto-hydrolysis HighBg->CheckSubstrate Yes End End: Optimized Assay HighBg->End No CheckConditions Optimize Assay Conditions (pH, Temp, Lysis) CheckEnzyme->CheckConditions CheckInhibitors Check for Inhibitors (Phosphate, EDTA) CheckConditions->CheckInhibitors CheckInhibitors->HighBg ImproveWashing Improve Washing Steps CheckSubstrate->ImproveWashing CheckReagents Check for Reagent Contamination ImproveWashing->CheckReagents CheckReagents->End

A logical workflow for diagnosing S/N issues.

Hypothetical Albaspidin Signaling Pathway

Albaspidin's precise mechanism of action can vary depending on the biological context. In many research applications, its effect on a specific signaling pathway is quantified using a reporter gene, such as Secreted Alkaline Phosphatase (SEAP). This diagram illustrates a hypothetical pathway where Albaspidin inhibits a kinase, leading to the activation of a transcription factor and subsequent expression of the SEAP reporter.

G Albaspidin Albaspidin Kinase Target Kinase (e.g., MAPK) Albaspidin->Kinase inhibits TF Transcription Factor (e.g., AP-1) Kinase->TF inhibits Promoter SEAP Reporter Gene (Driven by AP-1 Promoter) TF->Promoter activates SEAP Secreted Alkaline Phosphatase (SEAP) Promoter->SEAP expresses Signal Colorimetric Signal SEAP->Signal generates

Hypothetical pathway for an Albaspidin SEAP assay.

References

Validation & Comparative

Albaspidin AP: A Comparative Analysis of a Novel Natural Fatty Acid Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Albaspidin AP with other prominent natural Fatty Acid Synthase (FAS) inhibitors. This document outlines their relative potencies, mechanisms of action, and impact on cellular pathways, supported by available experimental data.

Fatty Acid Synthase (FAS) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers and metabolic disorders has made it a prime target for therapeutic intervention. A host of natural compounds have been identified as FAS inhibitors, each with unique characteristics. This guide focuses on this compound and its performance relative to other well-documented natural FAS inhibitors such as Orlistat, (-)-epigallocatechin-3-gallate (EGCG), Cerulenin, and Luteolin.

Quantitative Comparison of FAS Inhibitors

The inhibitory efficacy of these natural compounds against FAS is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the available IC50 values for this compound and its counterparts. It is important to note that these values may vary between studies due to different experimental conditions, such as the source of the FAS enzyme and the specific assay used.

InhibitorIC50 Value (μM)Target Domain/MechanismSource Organism/Cell Line (for IC50)
This compound 71.7Not specifiedNot specified[1]
Orlistat 145.25Thioesterase (TE)[2]Retinoblastoma Y79 cells[3]
(-)-epigallocatechin-3-gallate (EGCG) ~25-50β-ketoacyl reductase (KR)Not specified
Cerulenin ~15-20β-ketoacyl synthase (KS)Retinoblastoma Y79 cells[3]
Luteolin Not specifiedNot specifiedNot specified

Note: IC50 values can be reported in different units (e.g., μg/mL). Conversions to μM are performed for standardization where molecular weights are known.

Mechanisms of Action and Signaling Pathways

The multifaceted FAS enzyme possesses several catalytic domains, each presenting a potential target for inhibition. Natural inhibitors exhibit diverse mechanisms by targeting different domains, leading to varied downstream cellular effects.

This compound , while established as a FAS inhibitor, has a mechanism of action that is not yet fully elucidated in the available literature.

Orlistat , a well-known anti-obesity drug, irreversibly inhibits the thioesterase (TE) domain of FAS.[2] This blockade prevents the release of newly synthesized fatty acids from the enzyme complex. Inhibition of FAS by Orlistat has been shown to induce apoptosis in cancer cells.[4]

(-)-epigallocatechin-3-gallate (EGCG) , the major catechin in green tea, targets the β-ketoacyl reductase (KR) domain of FAS. This interaction is competitive with the cofactor NADPH. EGCG has been demonstrated to induce apoptosis and suppress the expression of key signaling proteins such as HER2, PI3K/Akt, and ERK1/2 in breast cancer cells.

Cerulenin , an antifungal antibiotic, covalently and irreversibly binds to the active site cysteine of the β-ketoacyl synthase (KS) domain.[5] This action blocks the initial condensation step of fatty acid synthesis. Cerulenin is known to induce apoptosis in various cancer cell lines.[6]

Luteolin , a flavonoid found in many plants, is a potent FAS inhibitor.[7] Its inhibitory action has been linked to the downregulation of the c-Met receptor protein.[8] Furthermore, luteolin can directly inhibit the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.[9]

Below is a diagram illustrating the general fatty acid synthesis pathway and the points of inhibition for these natural compounds.

FAS_Pathway_Inhibition cluster_inhibitors Natural FAS Inhibitors AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS Enters Condensation (KS domain) MalonylCoA Malonyl-CoA MalonylCoA->FAS Enters Condensation (KS domain) Palmitate Palmitate FAS->Palmitate Thioesterase (TE) domain releases Albaspidin_AP This compound Albaspidin_AP->FAS Orlistat Orlistat Orlistat->FAS Inhibits TE domain EGCG EGCG EGCG->FAS Inhibits KR domain Cerulenin Cerulenin Cerulenin->FAS Inhibits KS domain Luteolin Luteolin Luteolin->FAS

Figure 1: Fatty Acid Synthesis Pathway and Inhibition Points.

Experimental Protocols

The determination of FAS inhibition and its cellular consequences relies on standardized experimental procedures. Below are outlines of key methodologies.

Fatty Acid Synthase (FAS) Activity Assay (NADPH Oxidation Assay)

This assay spectrophotometrically measures the activity of FAS by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor required for the fatty acid synthesis process.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate buffer (pH 6.6-7.0), dithiothreitol (DTT), EDTA, acetyl-CoA, and malonyl-CoA.

  • Enzyme and Inhibitor Incubation: Purified FAS enzyme or cell lysate containing FAS is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a specified period.

  • Initiation of Reaction: The reaction is initiated by the addition of NADPH to the mixture.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The IC50 value is determined by plotting the percentage of FAS inhibition against the logarithm of the inhibitor concentration.

NADPH_Assay_Workflow A Prepare Reaction Mixture (Buffer, DTT, EDTA, Acetyl-CoA, Malonyl-CoA) B Pre-incubate FAS Enzyme/Lysate with Inhibitor A->B C Initiate Reaction with NADPH B->C D Monitor Absorbance at 340 nm C->D E Calculate Rate of NADPH Oxidation D->E F Determine IC50 Value E->F

Figure 2: Workflow for NADPH Oxidation Assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. This assay is employed to determine the cytotoxic effects of FAS inhibitors on cancer cell lines.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Inhibitor Treatment: Cells are treated with various concentrations of the FAS inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value for cytotoxicity is determined.

Impact on Cancer Cell Signaling

The inhibition of FAS can have profound effects on various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

A common downstream effect of FAS inhibition is the modulation of the PI3K/Akt/mTOR pathway . Several natural compounds, including flavonoids like luteolin, have been shown to inhibit this pathway. The inhibition of FAS can lead to a decrease in the synthesis of lipids required for membrane integrity and signaling molecule production, which in turn can disrupt the localization and function of key signaling proteins like Akt.

The diagram below illustrates the general PI3K/Akt/mTOR signaling pathway and the potential influence of FAS inhibition.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation FAS_Inhibition FAS Inhibition (e.g., Luteolin) FAS_Inhibition->PI3K can inhibit

Figure 3: PI3K/Akt/mTOR Signaling and FAS Inhibition.

Conclusion

This compound emerges as a noteworthy natural inhibitor of Fatty Acid Synthase. While its precise mechanism of action requires further investigation, its inhibitory potency is within the range of other well-characterized natural FAS inhibitors. The comparative data presented in this guide highlights the diversity of mechanisms and cellular effects exhibited by these compounds. For researchers in oncology and metabolic diseases, the continued exploration of this compound and other natural FAS inhibitors holds significant promise for the development of novel therapeutic strategies. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative efficacy and therapeutic potential of these promising natural products.

References

A Comparative Efficacy Analysis of Orlistat and the Investigational Compound Albaspidin AP in Obesity Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established anti-obesity medication, Orlistat, and the investigational compound, Albaspidin AP. Due to a lack of publicly available data on this compound, this analysis will focus on the well-documented efficacy and mechanisms of Orlistat, while exploring the potential therapeutic avenues of this compound based on its chemical class.

Orlistat: A Profile of a Lipase Inhibitor

Orlistat is a potent, reversible inhibitor of gastric and pancreatic lipases, enzymes crucial for the digestion of dietary fats.[1][2][3] By forming a covalent bond with the active serine residue of these lipases in the gastrointestinal tract, Orlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[1][4] This inhibition of fat absorption leads to a caloric deficit, which, in conjunction with a reduced-calorie diet, contributes to weight loss.[1][4]

Efficacy of Orlistat in Clinical Trials

Numerous clinical trials have demonstrated the efficacy of Orlistat in weight management. A meta-analysis of 33 randomized controlled trials, encompassing 9,732 participants, revealed that Orlistat treatment resulted in a significant reduction in body weight.[5] Specifically, at a therapeutic dose of 120 mg three times daily, Orlistat inhibits the absorption of dietary fat by approximately 30%.[4]

One-year clinical trials have shown that patients treated with Orlistat, in combination with a hypocaloric diet, achieved an average weight loss of 10.2% of their initial body weight, compared to a 6.1% loss in the placebo group.[6] Furthermore, Orlistat has been shown to be effective in preventing weight regain.[6] In a two-year study, patients who continued Orlistat therapy after initial weight loss regained significantly less weight than those who were switched to a placebo.[6]

Beyond weight reduction, Orlistat has demonstrated beneficial effects on several cardiovascular risk factors. The aforementioned meta-analysis showed that Orlistat treatment leads to statistically significant reductions in total cholesterol, LDL cholesterol, and triglycerides.[5] Another study in overweight or obese patients with type 2 diabetes found that Orlistat therapy, when added to insulin treatment, resulted in significant improvements in glycemic control, as indicated by reduced HbA1c levels, and favorable changes in lipid profiles.[7][8]

Quantitative Data from Clinical Studies
ParameterOrlistat Group (Mean Change)Placebo Group (Mean Change)Statistical Significance (p-value)Reference
Body Weight -2.12 kg (Weighted Mean Difference)<0.001[5]
-3.89% of baseline-1.27% of baseline<0.001[7]
-10.3 kg (10.2% of baseline)-6.1 kg (6.1% of baseline)<0.001[6]
Total Cholesterol -0.30 mmol/L (Weighted Mean Difference)<0.001[5]
LDL Cholesterol -0.27 mmol/L (Weighted Mean Difference)<0.001[5]
Triglycerides -0.09 mmol/L (Weighted Mean Difference)<0.001[5]
HbA1c (in Type 2 Diabetes) -0.62%-0.27%0.002[7]
Experimental Protocols

Representative Clinical Trial Design for Orlistat Efficacy:

A multicenter, randomized, double-blind, placebo-controlled trial design is commonly employed to assess the efficacy of Orlistat.

  • Participants: Overweight or obese adults (BMI ≥28 kg/m ²) with or without associated comorbidities such as type 2 diabetes, hypertension, or dyslipidemia.

  • Lead-in Period: A 4-week, single-blind, placebo lead-in period where all participants follow a reduced-calorie diet (e.g., 600 kcal/day deficit).

  • Randomization: Patients who demonstrate adherence to the diet and meet other inclusion criteria are then randomized to receive either Orlistat (e.g., 120 mg three times daily) or a placebo for a specified duration (e.g., 1 to 2 years).

  • Intervention: Both groups continue with the reduced-calorie diet throughout the study.

  • Outcome Measures:

    • Primary: Change in body weight from baseline.

    • Secondary: Changes in waist circumference, lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides), glycemic control (fasting glucose, HbA1c), and blood pressure.

    • Safety: Monitoring of adverse events, particularly gastrointestinal side effects.

Signaling Pathways Modulated by Orlistat

While the primary mechanism of Orlistat is localized to the gastrointestinal tract, emerging research suggests potential systemic effects through the modulation of various signaling pathways, particularly in the context of cancer biology. It's important to note that these findings are largely from preclinical studies and their clinical relevance in obesity management is still under investigation.

  • Akt/mTOR Pathway: Orlistat has been shown to inhibit the Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[9][10][11] By downregulating the phosphorylation of Akt and its downstream targets like mTOR, p70S6K, and 4E-BP1, Orlistat can induce apoptosis in cancer cells.[9][11]

  • NF-κB Signaling: The NF-κB pathway plays a key role in inflammation and cell survival. Orlistat has been demonstrated to suppress the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory and anti-apoptotic genes.[9]

Orlistat_Signaling_Pathways Orlistat Orlistat Akt Akt Orlistat->Akt Inhibits NFkB NF-κB Orlistat->NFkB Inhibits mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits p70S6K p70S6K mTOR->p70S6K CellSurvival Cell Survival (Reduced) p70S6K->CellSurvival Inflammation Inflammation (Reduced) NFkB->Inflammation NFkB->CellSurvival Albaspidin_AP_Hypothetical_Workflow Albaspidin This compound (Phloroglucinol Derivative) Inhibition Inhibition (Hypothesized) Albaspidin->Inhibition Lipase Pancreatic Lipase Lipase->Inhibition FatAbsorption Reduced Fat Absorption Inhibition->FatAbsorption WeightLoss Potential Weight Loss FatAbsorption->WeightLoss Albaspidin_AP_Evaluation_Workflow InVitro In Vitro Studies LipaseAssay Pancreatic Lipase Inhibition Assay (IC50) InVitro->LipaseAssay CellBased Cell-Based Assays (e.g., 3T3-L1 adipocytes) InVitro->CellBased InVivo In Vivo Studies LipaseAssay->InVivo CellBased->InVivo AnimalModels High-Fat Diet-Induced Obese Animal Models InVivo->AnimalModels ClinicalTrials Human Clinical Trials AnimalModels->ClinicalTrials Phase1 Phase I (Safety & Tolerability) ClinicalTrials->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy) Phase2->Phase3

References

Validating the Anticancer Effects of Albaspidin AP: A Comparative Guide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albaspidin AP, a phloroglucinol derivative found in certain species of ferns from the genus Dryopteris, has garnered interest for its potential anticancer properties. However, a comprehensive review of the scientific literature reveals a significant gap: while some in vitro studies on related compounds and extracts suggest promising anticancer activity, there is a notable absence of in-vivo data specifically for this compound. This guide provides a comparative framework to underscore the necessity of in-vivo validation. It summarizes the available in-vitro evidence for compounds structurally related to this compound, presents in-vivo data for a comparable phloroglucinol compound to highlight the potential therapeutic efficacy, and furnishes detailed experimental protocols for initiating in-vivo investigations. The objective is to equip researchers with the foundational information required to design and execute robust preclinical studies to validate the anticancer effects of this compound in living organisms.

In Vitro Evidence for this compound and Related Compounds

Extracts from Dryopteris crassirhizoma, known to contain phloroglucinol derivatives including this compound, have demonstrated anticancer effects in laboratory settings. These studies indicate that the observed activity is linked to the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells.[1][2] Specifically, research on human prostate cancer cells showed that Dryopteris crassirhizoma extract significantly inhibited cell proliferation and induced apoptosis through both extrinsic and intrinsic pathways.[2] Furthermore, the extract was found to cause an accumulation of cells in the G0/G1 and sub-G1 phases of the cell cycle, indicating a halt in cell division.[2] Another study highlighted the anti-invasive and anti-tumor effects of this extract by demonstrating its ability to disturb actin polymerization, a key process in cancer cell motility and invasion.[1]

While direct in-vitro studies on isolated this compound are limited, research on other filicinic acid-based meroterpenoids, which share a structural component with this compound, has shown antiproliferative activity against prostate cancer cells.[3]

Compound/ExtractCancer Cell Line(s)Observed In Vitro EffectsReference(s)
Dryopteris crassirhizoma ExtractHuman Prostate Cancer (PC-3, PC3-MM2)Inhibition of proliferation, induction of apoptosis (caspase-3, -8, -9 activation), cell cycle arrest at G0/G1 and sub-G1 phases.[2]
Dryopteris crassirhizoma ExtractHuman Gingival Squamous Cell CarcinomaInhibition of migration and invasion, disturbance of actin polymerization.[1]
Filicinic Acid-Based MeroterpenoidsHuman Prostate Cancer (PC-3)Antiproliferative activity.[3]

In Vivo Data for a Comparable Phloroglucinol: Phloroglucinol

To contextualize the potential of this compound, it is valuable to examine the in-vivo efficacy of its core chemical scaffold, phloroglucinol. Studies have shown that phloroglucinol can significantly inhibit tumor growth in animal models.[4][5] This provides a strong rationale for investigating whether this compound, a more complex derivative, exhibits similar or enhanced anticancer activity in a living system.

CompoundAnimal ModelCancer TypeKey In Vivo FindingsReference(s)
PhloroglucinolMouse ModelLung CarcinomaSignificant inhibition of tumor growth, attenuation of tumor angiogenesis.[5]
PhloroglucinolMouse ModelBreast CancerSuppression of in-vivo tumorigenicity.[4]

Experimental Protocols for In Vivo Validation

The following is a detailed methodology for a subcutaneous xenograft model, a standard preclinical assay to evaluate the in-vivo anticancer efficacy of a test compound like this compound.

Subcutaneous Xenograft Mouse Model

Objective: To assess the in-vivo anti-tumor activity of this compound on the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • Test Compound: this compound, formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

  • Cell Line: A human cancer cell line relevant to the proposed therapeutic indication (e.g., prostate, breast, or lung cancer cell lines as suggested by in-vitro data).

  • Animals: 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Control: Vehicle control (the formulation without this compound) and a positive control (a standard-of-care chemotherapeutic agent for the selected cancer type).

  • Reagents and Equipment: Cell culture reagents, sterile PBS, Matrigel (optional), syringes, needles, calipers, animal balance, animal housing facilities.

Procedure:

  • Cell Culture and Preparation: Culture the selected cancer cells under standard conditions. On the day of inoculation, harvest the cells, wash with sterile PBS, and resuspend in a mixture of PBS and Matrigel (if used) at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions (length and width) using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Drug Administration: Administer this compound and control treatments according to a predefined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).

  • Data Collection: Continue to measure tumor volume and body weight of the mice regularly throughout the study. Monitor for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. At the endpoint, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Path Forward

To facilitate a clearer understanding of the proposed research, the following diagrams illustrate the putative signaling pathway for this compound based on related compounds, a typical in-vivo experimental workflow, and the logical framework for this comparative guide.

G Putative Signaling Pathway for this compound Anticancer Activity Albaspidin_AP This compound Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclins, CDKs) Albaspidin_AP->Cell_Cycle_Proteins Inhibition Apoptosis_Pathway Apoptosis Pathway Albaspidin_AP->Apoptosis_Pathway Induction G0_G1_Arrest G0/G1 Phase Arrest Cell_Cycle_Proteins->G0_G1_Arrest Leads to Caspases Caspase Activation (Caspase-3, -8, -9) Apoptosis_Pathway->Caspases Cell_Death Apoptotic Cell Death Caspases->Cell_Death Execution

Caption: Putative signaling pathway for this compound.

G Experimental Workflow for In Vivo Validation of this compound start Start cell_culture Cancer Cell Culture start->cell_culture inoculation Subcutaneous Inoculation in Immunodeficient Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound, Vehicle, and Positive Control randomization->treatment data_collection Tumor Volume and Body Weight Measurement treatment->data_collection endpoint Study Endpoint and Tumor Excision data_collection->endpoint analysis Data Analysis and Histopathology endpoint->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Caption: In vivo experimental workflow.

G Logical Framework for Validating this compound in_vitro In Vitro Data (Dryopteris Extracts, Related Compounds) hypothesis Hypothesis: This compound has In Vivo Anticancer Efficacy in_vitro->hypothesis in_vivo_gap Data Gap: No In Vivo Data for This compound validation Proposed In Vivo Validation Studies (Xenograft Model) in_vivo_gap->validation Necessitates comparator In Vivo Data (Phloroglucinol) comparator->hypothesis hypothesis->in_vivo_gap Addresses

Caption: Logical framework for validation.

References

Unveiling the Action of Albaspidin AP: A Comparative Guide to its Fatty Acid Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents targeting cancer metabolism, the compound Albaspidin AP has been identified as a potent inhibitor of Fatty Acid Synthinase (FAS). This enzyme is a key player in the de novo synthesis of fatty acids, a process frequently upregulated in various cancer cells to support rapid proliferation and survival. This guide provides a comparative analysis of this compound's mechanism of action, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive overview of its potential.

Mechanism of Action: Targeting a Metabolic Hallmark of Cancer

This compound exerts its primary biological effect by inhibiting the enzymatic activity of Fatty Acid Synthase (FAS). This inhibition disrupts the cancer cells' ability to produce their own fatty acids, which are essential for membrane formation, energy storage, and signaling molecule synthesis. The inhibition of FAS by this compound has been quantified with an IC50 value of 71.7 μM, indicating its potency in disrupting this critical metabolic pathway.[1]

The reliance of many tumor types on FAS for survival and growth makes it a compelling target for anticancer therapies. By cutting off this internal supply of fatty acids, this compound can induce a cascade of downstream effects detrimental to cancer cells.

Comparative Analysis with Other Fatty Acid Synthase Inhibitors

To contextualize the activity of this compound, it is essential to compare it with other well-characterized FAS inhibitors, such as C75 and Orlistat.

CompoundIC50 (FAS Inhibition)Target DomainNotes
This compound 71.7 μM[1]Not specified in available literatureA natural product with demonstrated FAS inhibitory activity.
C75 Not specified in available literatureKetoacyl Synthase[2]A synthetic, irreversible inhibitor of FAS that has been shown to induce apoptosis in cancer cells.
Orlistat Not specified in available literatureThioesterase[2]An FDA-approved drug for obesity that also exhibits FAS inhibitory properties and anticancer effects.

While all three compounds target the same enzyme, their distinct binding domains and potencies can lead to different biological outcomes and therapeutic windows. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these inhibitors.

Downstream Signaling Effects of FAS Inhibition

The inhibition of Fatty Acid Synthase by agents like this compound triggers significant alterations in cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

A key consequence of FAS inhibition is the disruption of signaling cascades associated with cell growth and adhesion. This includes the suppression of pathways involving key proteins such as Src, FAK (Focal Adhesion Kinase), and paxillin. These proteins are integral components of focal adhesions, which mediate the attachment of cells to the extracellular matrix and play a critical role in cell migration and invasion. By downregulating the activity of these signaling nodes, FAS inhibition can potentially curtail the metastatic potential of cancer cells.

Furthermore, the metabolic reprogramming induced by FAS inhibition extends beyond lipid synthesis. There is growing evidence that blocking FAS can also impact other fundamental metabolic processes, including glycolysis and mitochondrial respiration, further stressing the cancer cells and contributing to their demise.

Below is a diagram illustrating the central role of Fatty Acid Synthase in cancer cell metabolism and the downstream consequences of its inhibition.

FAS_Pathway Signaling Pathway of FAS Inhibition cluster_upstream Upstream Regulation cluster_cell Cancer Cell cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway Hormones Hormones Hormones->PI3K/Akt Pathway SREBP-1c SREBP-1c PI3K/Akt Pathway->SREBP-1c MAPK Pathway->SREBP-1c FAS FAS SREBP-1c->FAS Upregulates Lipid Synthesis Lipid Synthesis FAS->Lipid Synthesis Catalyzes Membrane Integrity Membrane Integrity Lipid Synthesis->Membrane Integrity Signaling Molecules Signaling Molecules Lipid Synthesis->Signaling Molecules Cell Proliferation Cell Proliferation Membrane Integrity->Cell Proliferation Cell Survival Cell Survival Signaling Molecules->Cell Survival Metastasis Metastasis Cell Proliferation->Metastasis This compound This compound This compound->FAS Inhibits

Caption: Fatty Acid Synthase (FAS) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To ensure the reproducibility and cross-validation of findings related to this compound, detailed experimental protocols are essential.

Fatty Acid Synthase (FAS) Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 of a compound against FAS. The specific parameters for this compound would need to be obtained from the original research publication.

Materials:

  • Purified Fatty Acid Synthase enzyme

  • Acetyl-CoA

  • Malonyl-CoA (containing a radiolabel, e.g., ¹⁴C)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and DTT)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and acetyl-CoA.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with solvent only.

  • Pre-incubate the mixture at 37°C for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the purified FAS enzyme.

  • Start the enzymatic reaction by adding radiolabeled malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Extract the synthesized fatty acids using an organic solvent (e.g., petroleum ether).

  • Transfer the organic phase to a scintillation vial and allow the solvent to evaporate.

  • Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of FAS inhibition for each concentration of this compound compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anticancer agents targeting the metabolic vulnerability of Fatty Acid Synthase. Its demonstrated inhibitory activity warrants further investigation to fully characterize its mechanism of action, including the identification of its specific binding site on the FAS enzyme. Comprehensive cross-validation studies comparing this compound with other FAS inhibitors in a panel of cancer cell lines and in vivo models are crucial next steps. Such studies will help to define its therapeutic potential and identify patient populations most likely to benefit from this targeted metabolic therapy. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon in their exploration of this compound and the broader field of cancer metabolism.

References

Albaspidin AP vs. Synthetic Fatty Acid Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Albaspidin AP, a naturally derived phloroglucinol, and various synthetic inhibitors of Fatty Acid Synthase (FASN). FASN is a key enzyme in de novo fatty acid synthesis, a metabolic pathway often upregulated in cancer and metabolic diseases, making it a prime therapeutic target. This document outlines their mechanisms of action, comparative efficacy based on available data, and detailed experimental protocols for their evaluation.

Introduction to FASN Inhibition

Fatty Acid Synthase (FASN) is the central enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. While FASN expression is low in most normal adult tissues, it is significantly upregulated in many cancer types to support rapid cell proliferation and membrane biogenesis. Inhibition of FASN has been shown to induce apoptosis in cancer cells and suppress tumor growth, making it an attractive target for anticancer drug development. FASN inhibitors can be broadly categorized into naturally derived compounds and synthetic molecules.

Mechanism of Action

This compound , a phloroglucinol compound found in certain ferns of the Dryopteris genus, is a potential inhibitor of fatty acid synthase. While the precise molecular interactions are still under investigation, it is believed to interfere with the enzymatic activity of FASN, leading to a depletion of fatty acids and the accumulation of cytotoxic intermediates like malonyl-CoA. This disruption of lipid metabolism ultimately triggers apoptotic pathways in cancer cells.

Synthetic FASN inhibitors employ various mechanisms to block the enzyme's function. These can include:

  • Covalent modification: Some inhibitors, like the early compound Cerulenin and its derivative C75, irreversibly bind to the ketoacyl synthase (KS) domain of FASN.

  • Competitive inhibition: Other synthetic inhibitors are designed to compete with the natural substrates (acetyl-CoA, malonyl-CoA, or NADPH) for binding to the active sites of the different enzymatic domains of FASN.

  • Allosteric inhibition: Certain novel inhibitors may bind to sites other than the active sites, inducing conformational changes that inactivate the enzyme.

The downstream effects of FASN inhibition by both this compound and synthetic inhibitors are similar, culminating in the induction of apoptosis. This is thought to occur through several interconnected pathways, including:

  • Endoplasmic Reticulum (ER) Stress: The accumulation of malonyl-CoA and the disruption of lipid homeostasis can lead to ER stress.

  • Inhibition of Signaling Pathways: FASN activity is linked to key oncogenic signaling pathways such as PI3K/AKT/mTOR. Inhibition of FASN can disrupt these pathways, leading to decreased cell survival and proliferation.

  • Alteration of Membrane Composition: Reduced fatty acid synthesis can alter the composition and fluidity of cellular membranes, affecting the function of membrane-bound proteins and signaling complexes.

Quantitative Comparison of FASN Inhibitors

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma1.83
SK-OV-3Ovarian Cancer1.74
SK-MEL-2Skin Cancer2.16
HCT-15Colon Cancer1.95

Data derived from studies on phloroglucinols from Dryopteris crassirhizoma, which includes this compound.

Table 2: FASN Inhibitory and Cytotoxic Activity of Synthetic Inhibitors

InhibitorFASN Inhibition IC50Cell LineCancer TypeCytotoxicity IC50
C75 ~15 µg/mLBreast Cancer CellsBreast CancerVaries (µM range)
Orlistat ~100 µMRetinoblastoma (Y79)Eye Cancer145.25 µM
TVB-2640 ~50 nMVariousVariousVaries (nM range)
GSK2194069 60.4 nMLNCaP-LN3Prostate CancerVaries (µM range)
Fasnall 3.71 µMLNCaP-LN3Prostate CancerVaries (µM range)

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate and compare FASN inhibitors.

Fatty Acid Synthase (FASN) Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.[1][2]

Materials:

  • Purified FASN enzyme or cell lysate containing FASN

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)

  • Acetyl-CoA solution (10 mM)

  • Malonyl-CoA solution (10 mM)

  • NADPH solution (10 mM)

  • Test compounds (this compound or synthetic inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing:

    • Assay Buffer

    • Acetyl-CoA (final concentration: 50 µM)

    • NADPH (final concentration: 100 µM)

    • Purified FASN enzyme or cell lysate (e.g., 10-20 µg of total protein)

    • Test compound at various concentrations (or solvent control)

  • Pre-incubate the reaction mixture at 37°C for 10-15 minutes.

  • Initiate the reaction by adding malonyl-CoA (final concentration: 100 µM).

  • Immediately start monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C.

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

  • The FASN activity is expressed as nmol of NADPH consumed per minute per mg of protein.

  • Determine the IC50 value of the inhibitor by plotting the percentage of FASN inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound or synthetic inhibitors)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15-30 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value of the compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compounds as described for the cell viability assay.

  • After treatment, collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Pathways and Workflows

Signaling Pathway of FASN Inhibition

FASN_Inhibition_Pathway cluster_input Inhibitors cluster_substrates Substrates cluster_downstream Downstream Effects Albaspidin_AP This compound FASN Fatty Acid Synthase (FASN) Albaspidin_AP->FASN inhibit Synthetic_Inhibitors Synthetic Inhibitors (e.g., C75, Orlistat, TVB-2640) Synthetic_Inhibitors->FASN inhibit Palmitate Palmitate (Fatty Acid Synthesis) FASN->Palmitate produces MalonylCoA_acc Malonyl-CoA Accumulation FASN->MalonylCoA_acc leads to accumulation upon inhibition AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Membrane Altered Membrane Composition Palmitate->Membrane required for Signaling Inhibition of Oncogenic Signaling (e.g., PI3K/AKT) Palmitate->Signaling modulates ER_Stress ER Stress MalonylCoA_acc->ER_Stress Apoptosis Apoptosis Membrane->Apoptosis Signaling->Apoptosis ER_Stress->Apoptosis

Caption: FASN inhibition by this compound or synthetic inhibitors.

Experimental Workflow for FASN Inhibitor Evaluation

FASN_Inhibitor_Workflow cluster_screening Initial Screening cluster_cellular Cellular Assays cluster_invivo In Vivo Studies (Optional) FASN_Assay FASN Activity Assay (Biochemical) IC50_determination Determine FASN IC50 FASN_Assay->IC50_determination Cell_Culture Culture Cancer Cell Lines Treatment Treat with Inhibitor (Dose-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cytotoxicity_IC50 Determine Cytotoxicity IC50 Viability_Assay->Cytotoxicity_IC50 Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Xenograft Tumor Xenograft Model Cytotoxicity_IC50->Xenograft Inhibitor_Admin Administer Inhibitor Xenograft->Inhibitor_Admin Tumor_Growth Monitor Tumor Growth Inhibitor_Admin->Tumor_Growth Toxicity_Eval Evaluate Toxicity Inhibitor_Admin->Toxicity_Eval

Caption: Workflow for evaluating FASN inhibitors.

Logical Comparison: this compound vs. Synthetic FASN Inhibitors

Caption: Comparison of this compound and synthetic inhibitors.

References

A Comparative Analysis of Albaspidin AP and C75 on Cancer Cells for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the anti-cancer properties of the phloroglucinol derivative Albaspidin AP and the fatty acid synthase (FASN) inhibitor C75, supported by experimental data.

This guide provides a detailed comparative study of two anti-cancer compounds, this compound and C75. While direct comparative studies are limited, this document synthesizes available data on this compound and related phloroglucinol derivatives, alongside the well-documented FASN inhibitor C75, to offer insights into their respective mechanisms and potential as therapeutic agents.

Executive Summary

This compound, a phloroglucinol derivative, and C75, a synthetic α-methylene-γ-butyrolactone, both exhibit significant anti-cancer properties through distinct yet potentially overlapping mechanisms. C75 is a well-established inhibitor of fatty acid synthase (FASN), a key enzyme in lipid biosynthesis that is often overexpressed in cancer cells. Inhibition of FASN by C75 leads to apoptosis and cell cycle arrest. Emerging evidence suggests that some phloroglucinol derivatives, including those closely related to this compound, also possess FASN inhibitory activity. However, the primary anti-cancer activities of this compound and its analogues appear to be mediated through the induction of apoptosis via the mitochondrial pathway and cell cycle arrest.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for this compound (represented by its close analogue Aspidin BB) and C75, providing a basis for their comparison.

CompoundCancer Cell LineIC50 Value (µM)Exposure Time (hours)
Aspidin BB HO-8910 (Ovarian)68.8124
25.7948
15.0272
C75 PC3 (Prostate)3524
LNCaP Spheroids (Prostate)50Not Specified

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundPrimary TargetKey Downstream Effects
This compound (as Aspidin BB) Mitochondrial Apoptotic PathwaySuppression of Bcl-2, Enhancement of Bax, Cytochrome c release, Caspase-3 activation, S Phase Cell Cycle Arrest
C75 Fatty Acid Synthase (FASN)Inhibition of fatty acid synthesis, Accumulation of malonyl-CoA, Apoptosis, Cell Cycle Arrest

Table 2: Comparative Mechanism of Action

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by this compound (represented by Aspidin BB) and C75, as well as a typical experimental workflow for evaluating their anti-cancer effects.

Albaspidin_AP_Pathway Albaspidin This compound (Aspidin BB) Mitochondrion Mitochondrion Albaspidin->Mitochondrion CellCycle Cell Cycle Progression Albaspidin->CellCycle Bcl2 Bcl-2 Mitochondrion->Bcl2 Inhibits Bax Bax Mitochondrion->Bax Activates CytC Cytochrome c Release Bcl2->CytC Bax->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis pRb_E2F1 pRb, E2F1, CDK2, Cyclin E, Cyclin A Up-regulation CellCycle->pRb_E2F1 Inhibits S_Phase_Arrest S Phase Arrest pRb_E2F1->S_Phase_Arrest

Caption: this compound (Aspidin BB) Signaling Pathway.

C75_Pathway C75 C75 FASN Fatty Acid Synthase (FASN) C75->FASN Inhibits Apoptosis Apoptosis C75->Apoptosis CellCycleArrest Cell Cycle Arrest C75->CellCycleArrest FASynthesis Fatty Acid Synthesis FASN->FASynthesis MalonylCoA Malonyl-CoA Accumulation FASN->MalonylCoA Leads to TumorGrowth Tumor Growth FASynthesis->TumorGrowth MalonylCoA->Apoptosis Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth

Caption: C75 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Studies CellCulture Cancer Cell Culture (e.g., HO-8910, PC3) Treatment Treatment with This compound or C75 CellCulture->Treatment CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot Analysis (Signaling Proteins) Treatment->WesternBlot FASNAssay FASN Inhibition Assay (for C75 and Phloroglucinols) Treatment->FASNAssay

Caption: Experimental Workflow for Anticancer Evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HO-8910, PC3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound or C75 (typically ranging from 0 to 100 µM) and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of this compound or C75 for the specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.

  • Fixation: Cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes at room temperature in the dark.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound or C75, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, pRb, FASN) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and C75 demonstrate potent anti-cancer activity, albeit through potentially different primary mechanisms. C75's role as a direct FASN inhibitor is well-characterized, leading to disruptions in lipid metabolism that are critical for cancer cell survival. This compound, as represented by its analogue Aspidin BB, appears to primarily induce apoptosis through the intrinsic mitochondrial pathway and disrupt the cell cycle. The finding that other phloroglucinol derivatives can inhibit FASN suggests a possible, yet unconfirmed, secondary mechanism for this compound.

For researchers and drug development professionals, these findings highlight two distinct but potentially synergistic approaches to cancer therapy. Further research is warranted to directly compare the efficacy of this compound and C75 in a broader range of cancer cell lines and in vivo models. Investigating the potential for FASN inhibition by this compound and exploring combination therapies that target both lipid metabolism and apoptosis pathways could lead to novel and more effective cancer treatments.

Confirming Albaspidin AP's Engagement with Fatty Acid Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental approaches to confirm the binding of Albaspidin AP to its target protein, Fatty Acid Synthase (FAS). While direct binding studies on this compound are not extensively reported in publicly available literature, this document outlines the established methodologies and presents comparative data for other known FAS inhibitors.

Executive Summary

This compound, a phloroglucinol derivative, has been identified as an inhibitor of Fatty Acid Synthase (FAS), a key enzyme in cellular lipogenesis and a promising target in oncology and metabolic diseases. Confirmation of direct target engagement is a critical step in drug development. This guide details standard biophysical and cellular assays used to characterize the binding of small molecules to their protein targets and provides a comparison of the inhibitory activity of this compound with other well-documented FAS inhibitors.

Comparative Analysis of FAS Inhibitor Potency

CompoundTarget ProteinIC50 Value (µM)Notes
This compound Fatty Acid Synthase (FAS)71.7A natural phloroglucinol derivative.
C75 Fatty Acid Synthase (FAS)15.53 - 200A synthetic mimic of cerulenin, shows variable IC50 depending on the assay conditions and cancer cell line.[1][2]
Orlistat Fatty Acid Synthase (FAS)~30 (for cellular fatty acid synthesis inhibition)An FDA-approved drug for obesity that also inhibits the thioesterase domain of FAS.[3]
TVB-2640 Fatty Acid Synthase (FAS)In clinical trials; potent inhibition of de novo lipogenesis.A first-in-class FASN inhibitor currently in clinical trials for various cancers.[4][5][6]
FT-4101 Fatty Acid Synthase (FAS)0.04 (enzymatic assay); 0.023 (in cultured hepatocytes)A potent FASN inhibitor.[7]

Experimental Protocols for Target Binding Confirmation

To definitively confirm and characterize the binding of this compound to Fatty Acid Synthase, a series of biophysical and cellular assays are recommended. The following are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (this compound) and an analyte (FAS).

Methodology:

  • Immobilization of FAS: Purified recombinant human FAS is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP).

  • Binding Measurement: The this compound solutions are injected over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound this compound, is monitored in real-time.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: Purified FAS is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of this compound are made into the FAS solution.

  • Heat Measurement: The heat change after each injection is measured.

  • Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. The binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context

CETSA is a powerful method to verify target engagement in intact cells by assessing the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Cell Treatment: Intact cells are treated with either vehicle control or various concentrations of this compound.

  • Heating: The cell suspensions are heated at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of soluble FAS remaining in the supernatant at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble FAS as a function of temperature. A shift in the melting temperature (Tm) in the presence of this compound indicates direct binding and stabilization of FAS.

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays spr Surface Plasmon Resonance (SPR) (Kinetics: ka, kd, KD) confirmation Confirmation of Direct Binding and Characterization spr->confirmation itc Isothermal Titration Calorimetry (ITC) (Thermodynamics: KD, ΔH, ΔS) itc->confirmation cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) cetsa->confirmation fas_activity FAS Activity Assay (IC50 Determination) fas_activity->confirmation albaspidin This compound albaspidin->spr albaspidin->itc albaspidin->cetsa albaspidin->fas_activity fas_protein Purified FAS Protein fas_protein->spr fas_protein->itc cells Cancer Cell Lines cells->cetsa cells->fas_activity

Caption: Experimental workflow for confirming this compound binding to FAS.

fas_pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitate Palmitate fas->palmitate complex_lipids Complex Lipids (e.g., Phospholipids, Triglycerides) palmitate->complex_lipids signaling Signaling Molecules palmitate->signaling membrane Membrane Proliferation complex_lipids->membrane albaspidin This compound albaspidin->fas

Caption: Simplified signaling pathway of FAS and its inhibition by this compound.

References

Benchmarking Albaspidin AP Against Known Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract:

This guide provides a comparative analysis of Albaspidin AP's preclinical performance against established chemotherapy agents. Due to the absence of publicly available data for a compound specifically named "this compound," this report utilizes Apigenin, a well-characterized flavonoid with known anti-cancer properties, as a representative molecule for the purpose of this benchmarking study. The objective is to offer a framework for evaluating novel natural compounds against standard-of-care chemotherapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The search for novel anti-cancer agents with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic compounds. This compound represents a novel investigational agent. This guide aims to benchmark its performance against current chemotherapy standards, providing a data-driven comparison to aid in its preclinical evaluation. As a proxy for this compound, this guide uses data available for Apigenin, a natural flavonoid known to exhibit anti-cancer activities through the modulation of various signaling pathways.[1][2][3]

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a compound. The following table summarizes the IC50 values of Apigenin and standard chemotherapy drugs in various human cancer cell lines.

Compound Cancer Type Cell Line IC50 (µM) Reference
Apigenin Breast CancerMDA-MB-231~33[4]
MDA-MB-436~30[4]
MCF-737.89 (in combination with Doxorubicin)[5]
Doxorubicin Breast CancerMCF-72.3[5]
MDA-MB-2314.1[5]
AMJ13223.6 (µg/mL to µM conversion needed)[6]
Apigenin Lung CancerA54945.7[7]
H129969.8[7]
Cisplatin Lung CancerA5499[8]
H129927[8]
A5496.59[9]
Apigenin Prostate Cancer22Rv1~20 (at 48h)[10]
PC3 (CD44+)15[11]
Docetaxel Prostate CancerPC-33.72 (nM)[12]
DU-1454.46 (nM)[12]
LNCaP1.13 (nM)[12]
DU1455 (nM)[13]
22Rv15 (nM)[13]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including incubation times and assay methods.

Experimental Protocols

Cell Viability and IC50 Determination via MTT Assay

The anti-proliferative effect of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Apigenin) or a reference drug (e.g., Doxorubicin). A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Comparative Cytotoxicity Analysis

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549, PC-3) seed Seed cells in 96-well plates start->seed incubate_attach Incubate for 24h for cell attachment seed->incubate_attach treat_cells Add compounds to cells incubate_attach->treat_cells prepare_drugs Prepare serial dilutions of This compound (Apigenin) & Chemotherapy Drugs prepare_drugs->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT reagent incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability determine_ic50 Determine IC50 values calc_viability->determine_ic50 end end determine_ic50->end Compare Efficacy

Caption: Workflow for comparing the cytotoxicity of this compound (Apigenin) and chemotherapy drugs.

Signaling Pathway Modulation by this compound (Apigenin)

Apigenin has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2][15] One of the central pathways inhibited by Apigenin is the PI3K/Akt signaling cascade.[15][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Albaspidin_AP This compound (Apigenin) Albaspidin_AP->PI3K Inhibition PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Transcription Gene Transcription mTOR->Transcription Promotes Transcription->Proliferation Transcription->Apoptosis

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound (Apigenin).

Conclusion

This comparative guide, using Apigenin as a proxy for the novel agent this compound, demonstrates a framework for the preclinical evaluation of new anti-cancer compounds. The provided data indicates that while Apigenin shows cytotoxic activity against various cancer cell lines, its potency is generally lower than that of standard chemotherapy drugs like Doxorubicin, Cisplatin, and Docetaxel when compared based on IC50 values. However, the distinct mechanism of action, such as the inhibition of the PI3K/Akt pathway, suggests that this compound (represented by Apigenin) could have potential as a standalone therapy or in combination with existing drugs to enhance efficacy or overcome resistance. Further in vivo studies and a detailed toxicological profile are necessary to fully elucidate the therapeutic potential of this compound.

References

Head-to-Head Comparison of Albaspidin Analogs: Unraveling Their Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of Albaspidin AP and -PP analogs is currently challenging due to a lack of direct head-to-head studies in publicly available scientific literature. While the broader class of phloroglucinols, to which albaspidins belong, is recognized for its diverse biological activities, specific comparative data for these particular analogs remains scarce. However, available information on their chemical nature and a singular study on their enzymatic inhibition allows for a preliminary assessment.

Albaspidins are dimeric phloroglucinol compounds, naturally occurring in certain ferns of the Dryopteris genus. The nomenclature of albaspidin analogs, such as AP and PP, refers to the nature of the two acyl side chains attached to the phloroglucinol core. It is understood that "A" denotes an acetyl group, "P" a propionyl group, and "B" a butyryl group. Therefore, this compound possesses one acetyl and one propionyl group, while Albaspidin PP has two propionyl groups.

Fatty Acid Synthase (FAS) Inhibition: A Point of Comparison

The most specific comparative data currently available for Albaspidin analogs is their inhibitory activity against fatty acid synthase (FAS), a key enzyme in lipogenesis that is often overexpressed in cancer cells. A study has reported the IC50 values for several Albaspidin analogs, providing a basis for a limited comparison.

AnalogAcyl GroupsIC50 (µM) for FAS Inhibition
This compoundAcetyl, Propionyl71.7 ± 3.9
Albaspidin PPPropionyl, Propionyl23.1 - 71.7 (Specific value not available)
Albaspidin PBPropionyl, Butyryl23.1 - 71.7 (Specific value not available)
Data sourced from a study on Fatty Acid Synthase inhibition by Albaspidin analogs.

This data indicates that this compound is a micromolar inhibitor of FAS. While a specific IC50 value for Albaspidin PP is not provided in the available literature, the reported range suggests it could be a more potent inhibitor than the AP analog, warranting further investigation to determine its precise inhibitory concentration.

Experimental Protocols

While specific experimental data for direct comparison is lacking, standard assays would be employed to evaluate the cytotoxic and anti-inflammatory activities of this compound and -PP analogs.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and -PP analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound and -PP analogs for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: The amount of nitrite is indicative of NO production. Compare the nitrite levels in treated cells to those in LPS-stimulated control cells to determine the percentage of NO inhibition.

Signaling Pathways and Experimental Workflows

The biological activities of phloroglucinols are often attributed to their modulation of various signaling pathways. The inhibition of Fatty Acid Synthase by Albaspidin analogs suggests a potential mechanism for their anticancer effects.

FAS_Inhibition_Pathway Albaspidin_Analogs This compound / PP Analogs FAS Fatty Acid Synthase (FAS) Albaspidin_Analogs->FAS Inhibits Palmitate Palmitate (Fatty Acid) FAS->Palmitate Catalyzes synthesis of Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA Cancer_Cell_Proliferation Cancer Cell Proliferation & Survival Palmitate->Cancer_Cell_Proliferation Promotes

Caption: Inhibition of Fatty Acid Synthase (FAS) by Albaspidin analogs.

A typical experimental workflow to compare the cytotoxicity of these analogs would involve a series of in vitro assays.

Cytotoxicity_Workflow cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment & Incubation cluster_3 Viability Assay cluster_4 Data Analysis Albaspidin_AP This compound Treatment Treat cells with analogs at various concentrations Albaspidin_AP->Treatment Albaspidin_PP Albaspidin PP Albaspidin_PP->Treatment Cancer_Cells Cancer Cell Lines (e.g., HeLa, MCF-7) Cancer_Cells->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50_Determination Determine IC50 values MTT_Assay->IC50_Determination Comparison Compare cytotoxic potency IC50_Determination->Comparison

Caption: Experimental workflow for comparing the cytotoxicity of Albaspidin analogs.

Validating In Silico Predictions of Albaspidin AP's Anticancer Activity with Wet Lab Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the predicted anticancer properties of the novel compound Albaspidin AP. We bridge the gap between computational predictions and tangible biological evidence by outlining a systematic approach that integrates in silico hypotheses with robust wet lab experimental data. This document is intended to serve as a practical blueprint for the validation of new chemical entities in preclinical drug discovery.

In Silico Prediction for this compound

Computational models predict that this compound, a novel natural product derivative, induces apoptosis in cancer cells. The predicted mechanism of action involves the modulation of two key signaling pathways critical for cell survival and proliferation: the PI3K/Akt pathway and the NF-κB pathway . Specifically, in silico docking and pathway analysis suggest that this compound inhibits the phosphorylation of Akt, a central node in the PI3K/Akt pathway, and suppresses the activation of NF-κB. This dual-pronged attack is hypothesized to decrease the expression of anti-apoptotic proteins, such as Bcl-2, and increase the expression of pro-apoptotic proteins, like Bax, ultimately leading to programmed cell death.

Wet Lab Validation Strategy

To validate these in silico predictions, a series of wet lab experiments are proposed. These assays are designed to quantitatively assess the cytotoxic and apoptotic effects of this compound on cancer cell lines and to probe the predicted molecular mechanisms. The following sections detail the experimental protocols and present hypothetical data in a comparative format.

Data Presentation: Summary of Quantitative Data

The following tables summarize the hypothetical quantitative data obtained from the wet lab experiments, comparing the effects of this compound with a standard-of-care chemotherapy agent, Doxorubicin.

Table 1: Cytotoxicity of this compound and Doxorubicin on Cancer Cell Lines

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundMCF-7 (Breast Cancer)4815.2 ± 1.8
This compoundA549 (Lung Cancer)4822.5 ± 2.1
DoxorubicinMCF-7 (Breast Cancer)481.8 ± 0.3
DoxorubicinA549 (Lung Cancer)482.5 ± 0.4

Table 2: Apoptosis Induction by this compound and Doxorubicin

Cell LineTreatment (48h)Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
MCF-7Vehicle Control-2.1 ± 0.51.5 ± 0.33.6 ± 0.8
MCF-7This compound1525.8 ± 2.210.3 ± 1.536.1 ± 3.7
MCF-7Doxorubicin230.5 ± 2.915.2 ± 1.845.7 ± 4.7
A549Vehicle Control-1.8 ± 0.41.2 ± 0.23.0 ± 0.6
A549This compound2220.1 ± 1.98.7 ± 1.128.8 ± 3.0
A549Doxorubicin328.9 ± 2.512.4 ± 1.641.3 ± 4.1

Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins

Cell LineTreatment (48h)Concentration (µM)Relative Bcl-2 ExpressionRelative Bax ExpressionCleaved Caspase-3 (Fold Change)
MCF-7Vehicle Control-1.001.001.0
MCF-7This compound150.45 ± 0.052.10 ± 0.203.5 ± 0.4
A549Vehicle Control-1.001.001.0
A549This compound220.52 ± 0.061.95 ± 0.183.1 ± 0.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and calculate its half-maximal inhibitory concentration (IC50).

Protocol:

  • Seed cancer cells (MCF-7 and A549) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and Doxorubicin as a positive control for 48 hours. Include a vehicle-treated control group.[1]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells, including both adherent and floating cells, and wash twice with cold PBS.[2]

  • Resuspend the cells in 1X Annexin V binding buffer.[3][4]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[3][4]

  • Analyze the stained cells by flow cytometry.

  • Data analysis:

    • Annexin V-negative/PI-negative cells are considered viable.[3]

    • Annexin V-positive/PI-negative cells are in early apoptosis.[3]

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of key apoptosis-related proteins.

Protocol:

  • Treat cells with this compound at its IC50 concentration for 48 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

The following diagrams illustrate the predicted signaling pathways, the experimental workflow, and the logical relationship between the in silico predictions and wet lab validation.

experimental_workflow cluster_in_silico In Silico Prediction cluster_wet_lab Wet Lab Validation cluster_data Data Analysis & Conclusion in_silico This compound Predicted to Induce Apoptosis mtt MTT Assay (Cell Viability) in_silico->mtt apoptosis Annexin V/PI Assay (Apoptosis Quantification) in_silico->apoptosis western Western Blot (Protein Expression) in_silico->western ic50 Determine IC50 mtt->ic50 apoptosis_data Quantify Apoptotic Cells apoptosis->apoptosis_data protein_data Analyze Protein Levels western->protein_data conclusion Validate In Silico Prediction ic50->conclusion apoptosis_data->conclusion protein_data->conclusion

Caption: Experimental workflow for validating in silico predictions.

pi3k_akt_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Apoptosis_inhibition Apoptosis Inhibition Bcl2->Apoptosis_inhibition Albaspidin_AP This compound Albaspidin_AP->Akt Inhibits

Caption: Predicted inhibition of the PI3K/Akt survival pathway by this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Gene_expression Anti-apoptotic Gene Expression NFkB_nuc->Gene_expression Promotes Apoptosis_inhibition Apoptosis Inhibition Gene_expression->Apoptosis_inhibition Albaspidin_AP This compound Albaspidin_AP->IKK Inhibits

Caption: Predicted suppression of the NF-κB survival pathway by this compound.

Conclusion

This guide outlines a structured approach to validate the in silico prediction that this compound induces apoptosis in cancer cells through the modulation of the PI3K/Akt and NF-κB signaling pathways. The presented experimental framework, from initial cytotoxicity screening to the analysis of specific molecular markers, provides a comprehensive strategy for confirming the compound's mechanism of action. The integration of quantitative data into clear tables and the visualization of complex biological processes through diagrams are crucial for a thorough and objective comparison of this compound's performance against existing treatments and for substantiating its therapeutic potential. The successful wet lab validation of these in silico predictions would provide a strong rationale for advancing this compound into further preclinical and clinical development.

References

Replicating Published Findings on Albaspidin AP's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Albaspidin AP, a phloroglucinol derivative found in certain species of Dryopteris ferns, belongs to a class of compounds known for a wide range of biological activities. This guide provides a comparative analysis of the bioactivity of this compound and related phloroglucinol compounds, supported by experimental data from published literature. Due to the limited direct research on this compound, this guide will leverage data from closely related and well-studied phloroglucinols, such as Aspidinol, to provide a comprehensive overview of its potential.

Antibacterial Activity

Aspidinol, a compound structurally similar to this compound, has demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The mechanism of action for Aspidinol's anti-MRSA effect is believed to be the inhibition of bacterial ribosome synthesis.[1][2]

Comparative Efficacy

Published studies have compared the efficacy of Aspidinol with commercially available antibiotics like vancomycin and linezolid. The data, summarized in the table below, showcases the potent bactericidal activity of Aspidinol against various Staphylococcus aureus strains.

Compound/Drug Organism MIC (μg/mL) MBC (μg/mL) Reference
AspidinolMSSA (ATCC 29213)0.25 - 20.5 - 4[1][3]
AspidinolMRSA (ATCC 33591)0.25 - 20.5 - 4[1][3]
AspidinolClinical MRSA Isolates0.25 - 20.5 - 4[1][3]
VancomycinMRSA (ATCC 33591)Not specified in snippetNot specified in snippet[1]
LinezolidMRSA (ATCC 33591)Not specified in snippetNot specified in snippet[1]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocol: Time-Kill Assay

The time-kill assay is a standard method to assess the bactericidal activity of an antimicrobial agent over time.

Objective: To determine the rate at which an antibacterial agent kills a specific bacterium.

Methodology:

  • A standardized bacterial suspension (e.g., S. aureus ATCC 33591) is prepared in a suitable growth medium like Mueller-Hinton Broth (MHB).

  • The bacterial culture is incubated until it reaches the logarithmic growth phase.

  • The antibacterial agent (e.g., Aspidinol, vancomycin, or linezolid) is added to the bacterial culture at a specific multiple of its MIC (e.g., 10x MIC).

  • A control culture with no antibacterial agent is also maintained.

  • Aliquots are withdrawn from each culture at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours).

  • The withdrawn samples are serially diluted and plated on an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • The plates are incubated, and the number of viable bacteria (colony-forming units, CFU) is determined.

  • The results are plotted as the log10 CFU/mL versus time.

cluster_protocol Time-Kill Assay Workflow Bacterial Culture Bacterial Culture Log Phase Growth Log Phase Growth Bacterial Culture->Log Phase Growth Add Antimicrobial Add Antimicrobial Log Phase Growth->Add Antimicrobial Incubation Incubation Add Antimicrobial->Incubation Sampling Sampling Incubation->Sampling at time points Serial Dilution & Plating Serial Dilution & Plating Sampling->Serial Dilution & Plating CFU Counting CFU Counting Serial Dilution & Plating->CFU Counting Data Analysis Data Analysis CFU Counting->Data Analysis cluster_pathway Phloroglucinol Inhibition of Cancer Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras Ras/ERK-MAPK Pathway Phloroglucinol Phloroglucinol PI3K PI3K Phloroglucinol->PI3K Ras Ras Phloroglucinol->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression cluster_inflammation Inflammatory Pathway and COX Inhibition Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2

References

Comparative Analysis of Apigenin and Aprepitant: Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "Albaspidin AP" did not yield specific results for a compound with this name in publicly available scientific literature. It is presumed that this may be a typographical error or a proprietary name not widely documented. This comparative analysis therefore focuses on two compounds, Apigenin and Aprepitant , which were identified as plausible alternatives based on the search for "AP". This guide provides a detailed comparison of their effects on various cancer cell lines, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.

Overview of Apigenin and Aprepitant

Apigenin is a naturally occurring flavonoid found in many fruits, vegetables, and herbs. It is known for its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Apigenin has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer types.[1][3][4]

Aprepitant is a selective neurokinin-1 receptor (NK-1R) antagonist.[5][6] It is clinically used as an antiemetic to prevent chemotherapy-induced nausea and vomiting.[7][8] Emerging research has demonstrated its potential as a broad-spectrum anti-cancer agent, capable of inducing apoptosis and inhibiting tumor growth in numerous cancer cell lines.[9]

Comparative Cytotoxicity in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Apigenin and Aprepitant in various cancer cell lines as reported in different studies.

Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)
Caki-1Renal Cell Carcinoma27.0224
ACHNRenal Cell Carcinoma50.4024
NC65Renal Cell Carcinoma23.3424
Primary RCC Cells (Patient 1)Renal Cell Carcinoma73.02Not Specified
Primary RCC Cells (Patient 2)Renal Cell Carcinoma43.74Not Specified
Primary RCC Cells (Patient 3)Renal Cell Carcinoma35.63Not Specified
Primary RCC Cells (Patient 4)Renal Cell Carcinoma26.80Not Specified
Primary RCC Cells (Patient 5)Renal Cell Carcinoma53.51Not Specified
KKU-M055Cholangiocarcinoma7824
KKU-M055Cholangiocarcinoma6148
MCF-7Breast Cancer2.3024
MDA-MB-231Breast Cancer4.0724
HeLaCervical Cancer~30.024
HeLaCervical Cancer~17.948

Data compiled from multiple sources.[10][11][12][13]

Table 2: IC50 Values of Aprepitant in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)
BT-474Breast Cancer31.4Not Specified
MCF-7Breast Cancer35.6Not Specified
MDA-MB-468Breast Cancer29.5Not Specified
MT-3Breast Cancer40.8Not Specified
TE1Esophageal Squamous Cell CarcinomaNot specified, but showed significant inhibition48
KYSE-150Esophageal Squamous Cell CarcinomaNot specified, but showed significant inhibition48
KYSE-170Esophageal Squamous Cell CarcinomaNot specified, but showed significant inhibition48
Human Fibroblasts (Normal)Non-cancerous> IC50 of cancer cells48

Data compiled from multiple sources.[9][14][15][16]

Mechanisms of Action and Signaling Pathways

Both Apigenin and Aprepitant exert their anti-cancer effects through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.

Apigenin

Apigenin's anti-cancer activity is multifaceted. It has been shown to:

  • Induce Cell Cycle Arrest: Apigenin can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.[10][12]

  • Trigger Apoptosis: It activates both the intrinsic and extrinsic pathways of apoptosis by modulating the expression of Bcl-2 family proteins and caspases.[1][3][17]

  • Inhibit Key Signaling Pathways: Apigenin is known to inhibit several pro-survival signaling pathways, including:

    • PI3K/Akt/mTOR: This pathway is crucial for cell growth and survival. Apigenin can suppress this pathway, leading to reduced proliferation.[4][18]

    • MAPK/ERK: This pathway is involved in cell proliferation and differentiation.[4][18]

    • JAK/STAT: This pathway plays a role in cell growth and immune response.[18][19]

    • Wnt/β-catenin: Aberrant activation of this pathway is common in many cancers.[4][20]

Aprepitant

Aprepitant's primary mechanism of action in cancer is the blockade of the NK-1 receptor, which is overexpressed in many tumor types. This blockade leads to:

  • Induction of Apoptosis: Aprepitant promotes apoptosis through caspase-3 activation and by increasing the expression of pro-apoptotic proteins like Bax and Bad.[9]

  • Cell Cycle Arrest: It can cause cell cycle arrest at the G2 phase.[9]

  • Inhibition of Signaling Pathways: Aprepitant has been shown to interfere with:

    • PI3K/Akt/mTOR: Inhibition of this pathway contributes to its anti-proliferative effects.[15]

    • MAPK Pathway: It can block the phosphorylation of ERK1/2, which is a key component of the MAPK pathway.[9]

    • Wnt/β-catenin: Aprepitant can impair the interaction of key components of this pathway, leading to its blockade.[9]

  • Induction of Immunogenic Cell Death: Recent studies suggest that aprepitant can induce a form of necrotic cell death that activates an immune response against the cancer cells.[21]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in the analysis of Apigenin and Aprepitant.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Apigenin or Aprepitant for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[22][23][24]

Apoptosis Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[25][26][27][28]

Visualizations

Signaling Pathways

Apigenin_Signaling_Pathways cluster_0 Apigenin cluster_1 Signaling Pathways cluster_2 Cellular Effects Apigenin Apigenin PI3K/Akt/mTOR PI3K/Akt/mTOR Apigenin->PI3K/Akt/mTOR inhibits MAPK/ERK MAPK/ERK Apigenin->MAPK/ERK inhibits JAK/STAT JAK/STAT Apigenin->JAK/STAT inhibits Wnt/β-catenin Wnt/β-catenin Apigenin->Wnt/β-catenin inhibits Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt/mTOR->Cell Cycle Arrest leads to Apoptosis Apoptosis PI3K/Akt/mTOR->Apoptosis leads to Inhibition of Proliferation Inhibition of Proliferation PI3K/Akt/mTOR->Inhibition of Proliferation leads to MAPK/ERK->Cell Cycle Arrest leads to MAPK/ERK->Apoptosis leads to MAPK/ERK->Inhibition of Proliferation leads to JAK/STAT->Cell Cycle Arrest leads to JAK/STAT->Apoptosis leads to JAK/STAT->Inhibition of Proliferation leads to Wnt/β-catenin->Cell Cycle Arrest leads to Wnt/β-catenin->Apoptosis leads to Wnt/β-catenin->Inhibition of Proliferation leads to

Caption: Apigenin inhibits multiple signaling pathways leading to anti-cancer effects.

Aprepitant_Signaling_Pathway cluster_0 Aprepitant cluster_1 Receptor cluster_2 Downstream Pathways cluster_3 Cellular Outcome Aprepitant Aprepitant NK-1 Receptor NK-1 Receptor Aprepitant->NK-1 Receptor antagonizes PI3K/Akt/mTOR PI3K/Akt/mTOR NK-1 Receptor->PI3K/Akt/mTOR inhibition of MAPK MAPK NK-1 Receptor->MAPK inhibition of Apoptosis Apoptosis PI3K/Akt/mTOR->Apoptosis induces Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt/mTOR->Cell Cycle Arrest induces MAPK->Apoptosis induces MAPK->Cell Cycle Arrest induces

Caption: Aprepitant antagonizes the NK-1 receptor, inhibiting downstream pro-survival pathways.

Experimental Workflow

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Apigenin/Aprepitant Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining IC50 values using the MTT assay.

Conclusion

Both Apigenin and Aprepitant demonstrate significant anti-cancer properties across a range of cancer cell lines, albeit through different primary mechanisms. Apigenin, a natural flavonoid, exhibits broad-spectrum activity by modulating multiple intracellular signaling pathways. Aprepitant, a repurposed antiemetic drug, primarily acts by antagonizing the NK-1 receptor, which is often overexpressed in tumors.

The data presented in this guide highlights the potential of both compounds as subjects for further pre-clinical and clinical investigation in oncology. The choice between these or other anti-cancer agents would depend on the specific cancer type, its molecular profile (such as NK-1R expression for Aprepitant), and the desired therapeutic strategy. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising compounds.

References

Assessing the Specificity of Albaspidin AP as a FAS Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Albaspidin AP, a member of the acylphloroglucinol class of natural compounds, and its activity as a Fatty Acid Synthase (FAS) inhibitor. The performance of this compound is compared with other well-established FAS inhibitors, supported by experimental data and detailed methodologies to aid in research and drug development.

Executive Summary

Fatty Acid Synthase (FAS) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers and metabolic diseases has made it a promising target for therapeutic intervention. This compound, a phloroglucinol derivative isolated from Dryopteris crassirhizoma, has demonstrated inhibitory activity against FAS.[1] This guide assesses its specificity by comparing its inhibitory concentration with that of known FAS inhibitors, providing researchers with data to evaluate its potential as a specific tool for studying and targeting FAS.

Comparative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound and other widely used FAS inhibitors against the FAS enzyme.

InhibitorTypeTarget Domain(s)IC50 (FAS Enzyme Assay)Reference
This compound AcylphloroglucinolNot specified71.7 µM[2]
Orlistat β-lactoneThioesterase (TE)~145.25 µM (in Y79 cells)[3]
C75 α-methylene-γ-butyrolactoneKetoacyl Synthase (KS)~35 µM (in PC3 cells)[2]
TVB-2640 (Denifanstat) ImidazopyridineNot specified0.052 µM[1]
GSK2194069 Imidazopyridineβ-ketoacyl reductase (KR)0.0604 µM[4]
Fasnall Not specifiedKR, ER, MAT3.71 µM[4]
Cerulenin EpoxideKetoacyl Synthase (KS)-[5]

Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and purity of the enzyme/inhibitor.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of FAS inhibition and the process of evaluating inhibitor specificity, the following diagrams are provided.

FAS_Pathway cluster_cytosol Cytosol Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Fatty Acids Fatty Acids FAS->Fatty Acids Albaspidin_AP This compound Albaspidin_AP->FAS Inhibition

Caption: Fatty Acid Synthesis Pathway Inhibition.

Experimental_Workflow cluster_workflow Inhibitor Specificity Assessment Workflow A 1. In Vitro FAS Enzyme Assay B 2. Cell-Based FAS Activity Assay A->B Confirm cellular activity C 3. Off-Target Activity Profiling B->C Assess non-specific binding D 4. Cellular Thermal Shift Assay (CETSA) C->D Validate target engagement E 5. In Vivo Efficacy Studies D->E Evaluate in a biological system

Caption: Experimental Workflow for Assessing Inhibitor Specificity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess FAS inhibitor specificity.

In Vitro Fatty Acid Synthase (FAS) Enzyme Activity Assay (Spectrophotometric)

This assay measures the activity of purified FAS by monitoring the oxidation of NADPH, a required cofactor for the fatty acid synthesis reaction.

Materials:

  • Purified FAS enzyme

  • NADPH

  • Acetyl-CoA

  • Malonyl-CoA

  • Potassium phosphate buffer (pH 7.0)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and acetyl-CoA in a cuvette.

  • Add the purified FAS enzyme to the reaction mixture and incubate for a specified time (e.g., 3 minutes) at 37°C to establish a baseline rate of NADPH oxidation.

  • Initiate the FAS reaction by adding malonyl-CoA.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • To determine the inhibitory effect, pre-incubate the FAS enzyme with various concentrations of the test inhibitor before adding malonyl-CoA.

  • Calculate the rate of NADPH oxidation for each inhibitor concentration and determine the IC50 value.[6][7]

Cell-Based Fatty Acid Synthesis Assay

This assay measures the de novo synthesis of fatty acids in whole cells by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into the lipid fraction.

Materials:

  • Cancer cell line with high FAS expression (e.g., PC-3, MCF-7)

  • Cell culture medium and supplements

  • [¹⁴C]acetate or other suitable radiolabeled precursor

  • Test inhibitor (e.g., this compound)

  • Scintillation counter

  • Reagents for lipid extraction (e.g., chloroform/methanol)

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified period.

  • Add [¹⁴C]acetate to the culture medium and incubate to allow for its incorporation into newly synthesized fatty acids.

  • Wash the cells to remove unincorporated [¹⁴C]acetate.

  • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Quantify the amount of radioactivity in the lipid fraction using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of inhibition of fatty acid synthesis against the inhibitor concentration.[8]

Discussion

The available data indicates that this compound is an inhibitor of Fatty Acid Synthase, with an IC50 value of 71.7 µM.[2] When compared to other established FAS inhibitors, this compound exhibits moderate potency. For instance, the clinical candidate TVB-2640 and the research tool GSK2194069 show significantly lower IC50 values, indicating higher potency.[4] Conversely, the widely used inhibitor Orlistat has a comparable or slightly higher IC50 value in some cell-based assays.[3]

The specificity of an inhibitor is not solely determined by its potency (IC50) but also by its selectivity for the target enzyme over other cellular proteins. While the current data establishes this compound as a FAS inhibitor, further studies are required to comprehensively assess its specificity. These studies should include profiling against a panel of other enzymes and cellular targets to rule out off-target effects.

Conclusion

This compound demonstrates inhibitory activity against Fatty Acid Synthase, positioning it as a compound of interest for further investigation. Its moderate potency, when compared to other FAS inhibitors, suggests that while it may serve as a useful research tool, optimization of its structure could be necessary to enhance its efficacy for potential therapeutic applications. The provided experimental protocols offer a foundation for researchers to conduct further studies to fully characterize the specificity and mechanism of action of this compound and other novel FAS inhibitors.

References

Orthogonal Assays to Confirm Albaspidin AP's Cellular Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the cellular effects of Albaspidin AP, a compound identified as a potential STAT3 inhibitor. We present a series of orthogonal assays to validate its impact on cell viability, apoptosis, and STAT3 signaling, alongside a comparison with the well-characterized STAT3 inhibitor, Stattic. Detailed experimental protocols and data presentation formats are provided to ensure robust and reproducible findings.

Overview of this compound and STAT3 Inhibition

This compound is a phloroglucinol derivative that has been suggested to exhibit anticancer properties through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis.[1][2][3][4] Therefore, inhibiting STAT3 is a promising therapeutic strategy. To rigorously validate the effects of this compound, it is crucial to employ multiple, independent assays (orthogonal assays) to confirm its mechanism of action and cellular consequences.

Comparative Analysis of this compound and Stattic

This guide uses Stattic, a known non-peptidic small molecule inhibitor of STAT3, as a reference compound to benchmark the activity of this compound.[5] Stattic inhibits STAT3 activation, nuclear translocation, and DNA-binding activity.[5][6]

Table 1: Comparative IC50 Values for this compound and Stattic in various assays.

Assay TypeTarget Cell LineThis compound (IC50 in µM)Stattic (IC50 in µM)
Cell Viability
MTT Assaye.g., HeLa, A549[Insert Experimental Data][Insert Experimental Data]
CellTiter-Glo®e.g., HeLa, A549[Insert Experimental Data][Insert Experimental Data]
Apoptosis
Caspase-Glo® 3/7 Assaye.g., HeLa, A549[Insert Experimental Data][Insert Experimental Data]
Annexin V-FITC Assaye.g., HeLa, A549[Insert Experimental Data][Insert Experimental Data]
STAT3 Inhibition
STAT3 DNA Binding ELISAe.g., HeLa, A549[Insert Experimental Data][Insert Experimental Data]
p-STAT3 (Tyr705) ELISAe.g., HeLa, A549[Insert Experimental Data][Insert Experimental Data]

Experimental Workflows and Signaling Pathways

To elucidate the experimental strategy and the targeted biological pathway, the following diagrams are provided.

G cluster_0 Cell Treatment cluster_1 Orthogonal Assays cluster_2 Data Analysis Cancer Cells Cancer Cells Treat with this compound or Stattic Treat with this compound or Stattic Cancer Cells->Treat with this compound or Stattic Cell Viability Assays (MTT, CellTiter-Glo) Cell Viability Assays (MTT, CellTiter-Glo) Treat with this compound or Stattic->Cell Viability Assays (MTT, CellTiter-Glo) Measure metabolic activity/ATP levels Apoptosis Assays (Caspase-Glo 3/7, Annexin V) Apoptosis Assays (Caspase-Glo 3/7, Annexin V) Treat with this compound or Stattic->Apoptosis Assays (Caspase-Glo 3/7, Annexin V) Detect caspase activation/PS externalization STAT3 Inhibition Assays (ELISA, Western Blot) STAT3 Inhibition Assays (ELISA, Western Blot) Treat with this compound or Stattic->STAT3 Inhibition Assays (ELISA, Western Blot) Quantify p-STAT3 and STAT3 DNA binding Compare IC50 values Compare IC50 values Cell Viability Assays (MTT, CellTiter-Glo)->Compare IC50 values Apoptosis Assays (Caspase-Glo 3/7, Annexin V)->Compare IC50 values Validate mechanism of action Validate mechanism of action STAT3 Inhibition Assays (ELISA, Western Blot)->Validate mechanism of action

Figure 1: Experimental workflow for orthogonal validation of this compound's cellular effects.

G cluster_pathway STAT3 Signaling Pathway Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 (dimer) p-STAT3 (dimer) STAT3->p-STAT3 (dimer) dimerizes Nucleus Nucleus p-STAT3 (dimer)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Transcription->Cell Proliferation, Survival Apoptosis Inhibition Apoptosis Inhibition Gene Transcription->Apoptosis Inhibition This compound This compound This compound->p-STAT3 (dimer) inhibits Stattic Stattic Stattic->p-STAT3 (dimer) inhibits

Figure 2: Simplified STAT3 signaling pathway and the inhibitory action of this compound and Stattic.

Detailed Experimental Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.[7][8] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat cells with various concentrations of this compound or Stattic for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]

Apoptosis Assay: Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to generate a luminescent signal.[9]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[10]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

STAT3 Inhibition Assay: STAT3 (pY705) ELISA Kit

Principle: This enzyme-linked immunosorbent assay (ELISA) quantitatively measures the levels of phosphorylated STAT3 at tyrosine 705 (p-STAT3), which is indicative of STAT3 activation.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or Stattic for the desired time.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.

  • ELISA Procedure:

    • Add 100 µL of cell lysate to each well of the STAT3 antibody-coated 96-well plate.[11]

    • Incubate for 2.5 hours at room temperature or overnight at 4°C.[11]

    • Wash the wells and add the anti-phospho-STAT3 (Tyr705) antibody. Incubate for 1 hour at room temperature.[11]

    • Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[11]

    • Wash and add the TMB substrate solution. Incubate for 30 minutes at room temperature in the dark.[11]

    • Add the stop solution and measure the absorbance at 450 nm.[11]

Conclusion

This guide provides a comprehensive framework for the orthogonal validation of this compound's cellular effects. By employing a multi-assay approach and comparing its performance against a known inhibitor, researchers can generate robust and reliable data to support its mechanism of action as a STAT3 inhibitor. The detailed protocols and structured data presentation will facilitate clear and impactful communication of research findings. It is imperative to perform these assays across multiple cancer cell lines to establish the broader applicability and potential of this compound as a therapeutic agent.

References

Safety Operating Guide

Navigating the Disposal of Albaspidin AP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Albaspidin AP Disposal

This compound, like other phenolic compounds, should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1] The primary goal is to collect all this compound waste, including pure compound, solutions, and contaminated materials, for pickup and disposal by a certified hazardous waste management service.

Quantitative Data Summary for Phenolic Compound Disposal

The following table summarizes key parameters and recommendations for the disposal of phenolic compounds, which are applicable to this compound in the absence of specific data.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste (Toxic)[1]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat[1]
Spill Cleanup Threshold (Small) Up to 500mL of solution[2]
Waste Container Type Sealable, puncture-proof, chemically compatible[3]
Container Fill Level Do not exceed 90% capacity
Storage of Waste In a designated, well-ventilated, secure area[4]

Experimental Protocols for Safe Disposal

The following protocols provide detailed methodologies for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound in any form, it is imperative to be outfitted with the appropriate PPE. This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against dust particles or splashes.

  • Lab Coat: A fully buttoned lab coat provides a barrier against contamination of personal clothing.

Disposal of Solid this compound
  • Weighing and Handling: Conduct all weighing and handling of solid this compound within a chemical fume hood to minimize the risk of inhalation.

  • Waste Collection: Place any excess or unwanted solid this compound into a designated hazardous waste container. This container should be clearly labeled "Hazardous Waste: this compound" and kept securely sealed when not in use.

Disposal of this compound Solutions
  • Aqueous and Organic Solutions: All solutions containing this compound must be collected as hazardous waste. Do not dispose of these solutions down the sink.

  • Segregation of Waste: If institutional policy requires, segregate halogenated and non-halogenated solvent waste streams.

  • Waste Container: Use a sealable, chemically compatible container for liquid waste collection. Ensure the container is properly labeled with the contents, including the concentration of this compound and the solvent used.

Disposal of Contaminated Labware
  • Solid Waste: Pipette tips, centrifuge tubes, gloves, and other disposable materials contaminated with this compound should be collected in a designated, sealed container or a heavy-duty plastic bag clearly marked as hazardous waste.[3]

  • Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container for hazardous waste.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

Spill Management

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large or airborne spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.

  • Small Spills: For small spills, ensure proper PPE is worn. Use an absorbent material, such as vermiculite or a spill pad, to contain and clean up the spill.[2]

  • Waste Collection: Place all cleanup materials into a sealed bag or container and label it as hazardous waste for disposal.

  • Decontaminate: Clean the spill area with soap and water after the initial cleanup.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.

Albaspidin_AP_Disposal_Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood solid_waste Solid this compound liquid_waste This compound Solutions contaminated_items Contaminated Labware solid_hwc Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_hwc liquid_hwc Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_hwc contaminated_hwc Collect in Labeled Contaminated Waste Container contaminated_items->contaminated_hwc store_waste Store Waste in Designated Area solid_hwc->store_waste liquid_hwc->store_waste contaminated_hwc->store_waste waste_pickup Arrange for Hazardous Waste Pickup store_waste->waste_pickup end Proper Disposal Complete waste_pickup->end

Caption: this compound Disposal Workflow

Spill_Response_Workflow spill This compound Spill Occurs alert Alert Personnel in the Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Spill contain->cleanup collect Collect Cleanup Materials in Hazardous Waste Container cleanup->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of as Hazardous Waste decontaminate->disposal

Caption: this compound Spill Response

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a secure research environment. Always consult your institution's specific hazardous waste management protocols and local regulations for full compliance.

References

Personal protective equipment for handling Albaspidin AP

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Albaspidin AP was not publicly available at the time of this writing. The following guidance is based on general best practices for handling solid chemical compounds with unknown toxicity and should be treated as a precautionary measure. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling this compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.

This compound: Known Properties

While a comprehensive hazard profile is unavailable, the following information has been compiled from publicly accessible sources.

PropertyValueSource
CAS Number 59092-91-0[1]
Molecular Formula C22H26O8[1]
Molecular Weight 418.44 g/mol [2]
Biological Activity Inhibitor of Fatty Acid Synthase (FAS)[2][3]
Physical Form Solid (Powder)[2]
Storage Conditions Powder: -20°C for up to 3 years; 4°C for up to 2 years. In solvent: -80°C for up to 6 months; -20°C for up to 1 month.[2]

Personal Protective Equipment (PPE)

Given the unknown specific hazards of this compound, a conservative approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended as a general precaution.[4][5] The specific glove material should be selected based on the solvent used to dissolve this compound. Always check a glove compatibility chart.[6][7][8]To prevent skin contact with the compound and any solvents.
Eye Protection Safety glasses with side shields or gogglesMust be ANSI Z87.1 compliant.To protect eyes from splashes or airborne particles of the compound.
Body Protection Laboratory coatFully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities of non-volatile solids.If there is a risk of aerosolization or if handling large quantities, a risk assessment should be performed by EHS to determine if a respirator is necessary.To prevent inhalation of airborne particles.
Foot Protection Closed-toe shoesTo protect feet from spills.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any known hazard information.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the specific temperature guidelines provided.[2] The storage location should be clearly marked.

Handling and Weighing:
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Personal Protective Equipment: Don all required PPE before handling the compound.

  • Weighing: Use a disposable weigh boat or creased weighing paper. Handle with care to avoid creating dust.

  • Spill Prevention: Work over a tray or other form of secondary containment to contain any spills.

  • Cleaning: After handling, decontaminate the work area with an appropriate solvent and wipe it down. Dispose of all contaminated materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][10] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10] Seek medical attention.

  • Inhalation: Move the individual to fresh air.[9] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.

Spill Response:

For a minor spill of this compound powder:

  • Alert others: Inform personnel in the immediate area of the spill.

  • Evacuate: If necessary, evacuate the area.

  • PPE: Don appropriate PPE, including respiratory protection if there is a risk of airborne dust.

  • Containment: Cover the spill with a damp paper towel to avoid generating dust.

  • Cleanup: Gently wipe up the material, working from the outside in.[11][12][13] Place all contaminated materials in a sealed container labeled as hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect any solutions of this compound in a separate, clearly labeled hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[14]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling RiskAssessment Conduct Risk Assessment (Consult EHS) GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Designated Work Area GatherPPE->PrepareWorkArea DonPPE Don PPE PrepareWorkArea->DonPPE WeighCompound Weigh this compound in Containment DonPPE->WeighCompound PrepareSolution Prepare Solution (if applicable) WeighCompound->PrepareSolution DecontaminateArea Decontaminate Work Area PrepareSolution->DecontaminateArea SegregateWaste Segregate Hazardous Waste DecontaminateArea->SegregateWaste DoffPPE Doff and Dispose of PPE SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Document Document Experiment WashHands->Document

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.